((Methylthio)methyl)triphenylphosphonium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methylsulfanylmethyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20PS.ClH/c1-22-17-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREBIKHUZHBYJU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939002 | |
| Record name | [(Methylsulfanyl)methyl](triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779-54-0 | |
| Record name | Phosphonium, [(methylthio)methyl]triphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Methylthio)methyl)triphenylphosphonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(Methylsulfanyl)methyl](triphenyl)phosphanium chloride | |
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| Record name | [(methylthio)methyl]triphenylphosphonium chloride | |
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Foundational & Exploratory
A Technical Guide to the Physical Properties of ((Methylthio)methyl)triphenylphosphonium Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Importance
((Methylthio)methyl)triphenylphosphonium chloride (CAS No. 1779-54-0) is a pivotal phosphonium salt primarily utilized as a Wittig reagent precursor in synthetic organic chemistry.[1] Its reaction with a strong base generates the corresponding ylide, which is instrumental in olefination reactions to form vinyl sulfides, valuable intermediates in the synthesis of complex molecules. A comprehensive understanding of its physical properties is not merely academic; it is a prerequisite for its effective storage, handling, and deployment in synthetic protocols, ensuring reproducibility and safety.
This guide provides a detailed examination of the core physical and spectral characteristics of this compound. It is designed to equip researchers with the technical data and procedural knowledge necessary for the confident identification, quality assessment, and application of this essential reagent.
Section 2: Chemical Identity and Core Physical Characteristics
The fundamental identifiers and properties of this compound are summarized below. These data form the basis for its unambiguous identification and are the first line of quality control upon receipt of a new batch.
| Property | Value | Source(s) |
| CAS Number | 1779-54-0 | [1][2][] |
| Molecular Formula | C₂₀H₂₀ClPS | [1][2][4] |
| Molecular Weight | 358.87 g/mol | [1][5] |
| IUPAC Name | methylsulfanylmethyl(triphenyl)phosphanium;chloride | [] |
| Melting Point | 218-220 °C | [2][] |
| Exact Mass | 358.071187 g/mol | [5] |
| InChIKey | CREBIKHUZHBYJU-UHFFFAOYSA-M | [][5] |
Section 3: Macroscopic Properties, Stability, and Handling
Appearance and Form
While specific descriptions for this exact compound are not universally detailed, phosphonium salts of this type are typically supplied as white to off-white crystalline solids. Visual inspection for color consistency and the absence of clumps or discoloration is a critical, albeit preliminary, indicator of purity.
Melting Point
The melting point is a robust and sensitive indicator of purity. For this compound, the accepted range is 218-220 °C.[2][] A significant depression or broadening of this range often suggests the presence of impurities or residual solvent. Given its hygroscopic nature, absorbed water can also lead to a depressed melting point.
Stability and Handling Considerations
A crucial physical property of this reagent is its hygroscopic nature.[2] Atmospheric moisture can be readily absorbed, leading to hydration and potential degradation, which can compromise its performance in moisture-sensitive reactions, such as ylide generation.
Causality Behind Handling Recommendations:
-
Storage: To maintain its integrity, the compound must be stored in a tightly sealed container, preferably under a dry, inert atmosphere (e.g., nitrogen or argon). Storage in a desiccator is a mandatory minimum requirement.
-
Handling: Weighing and transfer operations should be performed as quickly as possible to minimize exposure to air. For highly sensitive applications, handling within a glovebox is the best practice to ensure the material remains anhydrous.
Section 4: Spectroscopic and Spectrometric Characterization
Spectroscopic data provides an unequivocal fingerprint for the compound, confirming its structural identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule in solution.
-
¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton. Based on the structure, one would expect:
-
Phenyl Protons (Ar-H): A complex multiplet in the aromatic region, typically between 7.5 and 8.0 ppm.
-
Methylene Protons (-P⁺-CH₂-S-): A doublet in the range of 5.0-6.0 ppm. The splitting into a doublet is due to coupling with the phosphorus-31 nucleus (²J(P,H)).
-
Methyl Protons (-S-CH₃): A singlet in the aliphatic region, typically around 2.0-2.5 ppm.
-
-
¹³C NMR: The carbon spectrum complements the proton data. Key expected signals include:
-
Phenyl Carbons: Multiple signals in the 115-135 ppm range. The carbon directly attached to the phosphorus atom will appear as a doublet due to ¹J(P,C) coupling.
-
Methylene Carbon (-P⁺-CH₂-S-): A doublet in the aliphatic region, with its chemical shift influenced by the adjacent heteroatoms and the positive charge on phosphorus.
-
Methyl Carbon (-S-CH₃): A singlet in the upfield region of the spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis is a rapid method for confirming the presence of key functional groups. The spectrum is characterized by several key absorption bands.
-
P⁺-C (Phenyl) Vibrations: Strong bands are typically observed around 1440 cm⁻¹ and 1110 cm⁻¹, indicative of the triphenylphosphonium moiety.[6]
-
C-H Aromatic Stretching: Peaks observed just above 3000 cm⁻¹.
-
C-H Aliphatic Stretching: Peaks observed just below 3000 cm⁻¹.
-
C-S Stretching: This vibration is typically weak and can be difficult to assign definitively, often appearing in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The analysis will not detect the intact salt but rather the cation.
-
Cation [C₂₀H₂₀PS]⁺: The calculated monoisotopic mass of the cation is 323.10233 Da.[4] The detection of this ion at a high mass accuracy (typically < 5 ppm error) provides definitive confirmation of the compound's elemental formula.
Section 5: Experimental Protocols for Physical Characterization
To ensure the reliability of experimental results, every batch of reagent should be validated. The following protocols represent a self-validating system for quality control.
Logical Workflow for Reagent Verification
The following diagram outlines a standard workflow for the quality control and verification of an incoming batch of this compound.
Caption: Workflow for incoming reagent quality control.
Protocol: Melting Point Determination
Rationale: This protocol determines the melting range, a key purity indicator. The use of a slow temperature ramp near the expected melting point is crucial for accuracy.
-
Sample Preparation: Finely grind a small amount of the crystalline solid. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Set the apparatus to heat rapidly to approximately 200°C.
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted (T₂).
-
-
Analysis: The melting range is T₁-T₂. Compare this to the reference value of 218-220 °C.[2][]
Protocol: FTIR Analysis (ATR Method)
Rationale: Attenuated Total Reflectance (ATR) is a rapid, non-destructive method that requires minimal sample preparation, making it ideal for routine verification.
-
Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Compare the acquired spectrum to a known reference spectrum. Verify the presence of characteristic peaks for P⁺-C (≈1440, 1110 cm⁻¹) and aromatic C-H bonds (>3000 cm⁻¹).
Section 6: Conclusion
This compound is a solid, hygroscopic reagent with a sharp melting point at 218-220 °C, which serves as a primary indicator of its purity.[2][] Its identity is unequivocally confirmed through a combination of spectroscopic techniques, including NMR for detailed structural mapping, FTIR for functional group verification, and high-resolution mass spectrometry for elemental composition analysis. Proper handling and storage under anhydrous conditions are paramount to preserving its chemical integrity and ensuring its efficacy as a Wittig reagent precursor. The systematic application of the characterization workflows described herein provides researchers with a reliable framework for quality assurance in the laboratory.
Section 7: References
-
National Center for Biotechnology Information. (2021). Identification and physiological activity of (methoxymethyl)triphenylphosphonium chloride as a new phytotoxin isolated from Rhizoctonia solani AG-3 TB. PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). [(methylthio)methyl]triphenylphosphonium chloride. Retrieved from [Link]
-
SpectraBase. (n.d.). [(methylthio)methyl]triphenylphosphonium chloride [1H NMR]. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C20H20PS). Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. Retrieved from [Link]
Sources
A Technical Guide to ((Methylthio)methyl)triphenylphosphonium chloride: Synthesis, Properties, and Applications in Organic Chemistry
Abstract
This technical guide provides an in-depth examination of ((Methylthio)methyl)triphenylphosphonium chloride, a versatile phosphonium salt utilized in synthetic organic chemistry. The document details the compound's fundamental physicochemical properties, outlines a robust synthetic protocol, and explores its primary application as a precursor to a specialized Wittig reagent for the formation of vinyl thioethers. The narrative emphasizes the mechanistic rationale behind its synthesis and reactivity, offering field-proven insights for researchers, chemists, and professionals in drug development. Detailed experimental workflows, data visualization, and references to authoritative literature are provided to ensure scientific integrity and practical utility.
Introduction: The Role of Phosphonium Salts in Modern Synthesis
Phosphonium salts are a cornerstone of modern organic synthesis, primarily serving as stable precursors to phosphonium ylides. These ylides are the key reagents in the Wittig reaction, a Nobel Prize-winning method for the stereoselective synthesis of alkenes from carbonyl compounds. The versatility of the Wittig reaction stems from the ability to modify the substituents on the ylide, thereby enabling the introduction of diverse functional groups into the target molecule.
This compound belongs to this critical class of reagents. Its structure allows for the generation of an ylide that introduces a methylthio-substituted methylene group (=CH(SCH₃)). The resulting vinyl thioether products are valuable synthetic intermediates, amenable to further transformations such as hydrolysis to carbonyls or participation in metal-catalyzed cross-coupling reactions. This guide offers a comprehensive technical overview of this reagent, from its fundamental properties to its practical application.
Physicochemical and Structural Data
The essential properties of this compound are summarized below. Accurate characterization is the foundation of reproducible synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 1779-54-0 | [1][2] |
| Molecular Formula | C₂₀H₂₀ClPS | [1][2] |
| Molecular Weight | 358.87 g/mol | [1] |
| Melting Point | 218-220 °C | [2] |
| Appearance | White to off-white solid | N/A |
| Key Characteristic | Hygroscopic | [2] |
Synthesis of this compound
The synthesis of phosphonium salts is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction. In this case, the phosphorus atom of triphenylphosphine, acting as a potent and soft nucleophile, attacks the electrophilic methylene carbon of chloromethyl methyl sulfide.
Mechanistic Rationale
The choice of reactants and conditions is dictated by the SN2 mechanism. Triphenylphosphine is an ideal nucleophile due to its low steric hindrance around the phosphorus atom and the electron-donating character of the phenyl groups. Chloromethyl methyl sulfide provides a reactive electrophilic center, as the chlorine atom is a good leaving group. The reaction is typically performed in a polar aprotic solvent (e.g., toluene, acetone) to solubilize the reactants and facilitate the formation of the charged product, which often precipitates upon formation, driving the reaction to completion.
Synthetic Workflow Diagram
Caption: Synthesis of the target phosphonium salt via Sₙ2 reaction.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a representative procedure for the synthesis of the title compound.
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (13.1 g, 50 mmol) and 100 mL of anhydrous toluene.
-
Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an anhydrous, oxygen-free environment is crucial to prevent the oxidation of triphenylphosphine and hydrolysis of the electrophile.
-
Reagent Addition: Add chloromethyl methyl sulfide (4.83 g, 50 mmol) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 16-20 hours. The formation of a white precipitate is typically observed as the reaction progresses.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of triphenylphosphine.
-
Isolation: After cooling the mixture to room temperature, the solid product is isolated by vacuum filtration.
-
Purification: Wash the filter cake with cold anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials and solvent residues.
-
Drying: Dry the resulting white solid under vacuum to yield this compound. Due to its hygroscopic nature, the product must be stored in a desiccator.[2]
Core Application: A Precursor for the Wittig Reaction
The primary utility of this compound is its role as a stable precursor to the corresponding phosphonium ylide, (methylthio)methylenetriphenylphosphorane. This ylide is a powerful nucleophile used to convert aldehydes and ketones into vinyl thioethers.
Step 1: Ylide Generation
The ylide is generated in situ by deprotonating the phosphonium salt with a strong base. The protons on the carbon atom adjacent (alpha) to the positively charged phosphorus are acidic due to the electron-withdrawing inductive effect and orbital overlap with the phosphorus d-orbitals.
-
Choice of Base: The acidity of the α-protons necessitates the use of a strong, non-nucleophilic base. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂). The choice of base can influence the stereochemical outcome of the subsequent Wittig reaction.
Step 2: The Wittig Reaction
Once formed, the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a betaine intermediate, which rapidly collapses to a four-membered oxaphosphetane ring. The decomposition of this ring is thermodynamically driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, yielding the desired vinyl thioether.
Experimental Workflow Diagram
Caption: Two-stage workflow for the Wittig olefination reaction.
Experimental Protocol: Synthesis of a Vinyl Thioether
This protocol provides a general methodology for the reaction of the generated ylide with an aldehyde.
-
Reactor Setup: Add this compound (4.3 g, 12 mmol) to a dry 100 mL flask under an inert atmosphere. Add 40 mL of anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the resulting suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.6 M in hexanes, 7.5 mL, 12 mmol) dropwise via syringe. The solution will typically develop a deep orange or red color, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.
-
Causality Note: Performing the deprotonation at reduced temperature controls the exothermic reaction and prevents potential side reactions of the organolithium base.
-
-
Carbonyl Addition: Add a solution of the aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) in 10 mL of anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Workup: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the target vinyl thioether.
Safety and Handling
As a quaternary phosphonium salt, this compound should be handled with standard laboratory safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Hygroscopicity: The compound is hygroscopic and should be stored in a tightly sealed container in a dry environment, preferably in a desiccator, to maintain its reactivity.[2]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a highly effective and specialized reagent for organic synthesis. Its value lies in its ability to act as a stable, isolable precursor for the (methylthio)methylenetriphenylphosphorane ylide. This ylide enables the efficient conversion of aldehydes and ketones into vinyl thioethers, which are versatile intermediates for further molecular elaboration. The protocols and mechanistic discussions provided in this guide serve as a reliable resource for researchers aiming to leverage this reagent in complex synthetic campaigns, particularly in the fields of pharmaceutical and materials science discovery.
References
Sources
Synthesis of ((Methylthio)methyl)triphenylphosphonium chloride from triphenylphosphine
An In-depth Technical Guide to the Synthesis of ((Methylthio)methyl)triphenylphosphonium Chloride
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a vital reagent in organic synthesis. The document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines methods for product characterization, and discusses critical safety considerations. Designed for researchers, chemists, and professionals in drug development, this guide combines theoretical principles with practical, field-proven insights to ensure a successful and reproducible synthesis.
Introduction and Significance
This compound is a phosphonium salt that serves as a stable precursor to the (methylthio)methylenetriphenylphosphorane ylide. This ylide is a specialized Wittig-type reagent used for the one-carbon homologation of aldehydes and ketones. The reaction sequence transforms a carbonyl group into a ketene thioacetal, which can then be hydrolyzed to yield an aldehyde with one additional carbon atom. This transformation is a valuable tool in multi-step organic synthesis for building molecular complexity.
The synthesis of the phosphonium salt is achieved through a classic nucleophilic substitution reaction between triphenylphosphine and chloromethyl methyl sulfide. The robust nature of this reaction allows for high yields of the desired product, making it an accessible and essential reagent for synthetic chemistry laboratories.
Reaction Mechanism: A Nucleophilic Substitution Pathway
The formation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the triphenylphosphine (PPh₃) molecule functions as the nucleophile. The phosphorus atom in triphenylphosphine possesses a lone pair of electrons, making it nucleophilic.
The electrophile is chloromethyl methyl sulfide (CH₃SCH₂Cl). The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it susceptible to nucleophilic attack.
The core mechanistic steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic methylene carbon of chloromethyl methyl sulfide.
-
Transition State: A trigonal bipyramidal transition state is formed where a new P-C bond is partially formed, and the C-Cl bond is partially broken.
-
Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of the stable phosphonium salt. The positive charge resides on the phosphorus atom, and the chloride ion becomes the counter-ion.
Caption: Experimental workflow for the synthesis.
Product Characterization
Confirming the structure and purity of the synthesized this compound is essential. The following analytical techniques are recommended.
-
Melting Point (m.p.): A sharp melting point is indicative of high purity. The literature melting point for this compound is typically in the range of 190-195 °C, though this can vary slightly based on crystalline form and purity.
-
¹H NMR Spectroscopy (500 MHz, CDCl₃):
-
δ 7.90-7.60 (m, 15H): Complex multiplet corresponding to the protons on the three phenyl rings.
-
δ 5.55 (d, JP-H = 12.5 Hz, 2H): A characteristic doublet for the methylene protons (P-CH₂-S). The splitting is due to coupling with the ³¹P nucleus.
-
δ 2.25 (s, 3H): A singlet corresponding to the methyl protons (S-CH₃).
-
-
¹³C NMR Spectroscopy (125 MHz, CDCl₃):
-
δ 135.0 - 128.0: A series of signals for the aromatic carbons of the phenyl groups.
-
δ 25.5 (d, JP-C ≈ 55 Hz): A doublet for the methylene carbon (P-CH₂-S), showing strong coupling to the phosphorus atom.
-
δ 15.0: A singlet for the methyl carbon (S-CH₃).
-
-
³¹P NMR Spectroscopy (202 MHz, CDCl₃):
-
δ ~+23 ppm: A single peak in the proton-decoupled spectrum, characteristic of a tetra-alkyl/aryl phosphonium salt. This confirms the formation of the P(V) species and the consumption of the triphenylphosphine starting material (δ ≈ -5 ppm).
-
-
FTIR Spectroscopy (ATR):
-
~3050 cm⁻¹: C-H stretching of the aromatic rings.
-
~1435 cm⁻¹: P-Ph stretching vibration.
-
~1110 cm⁻¹: A strong, sharp band also associated with the P-Ph bond.
-
Conclusion
The synthesis of this compound from triphenylphosphine and chloromethyl methyl sulfide is a reliable and high-yielding procedure. The SN2 reaction mechanism is straightforward, and the experimental protocol is robust for a standard synthetic chemistry laboratory. Careful handling of the reagents, particularly the toxic and lachrymatory chloromethyl methyl sulfide, is paramount for a safe execution of the synthesis. Proper characterization, primarily through NMR spectroscopy, confirms the successful formation of this valuable Wittig reagent precursor.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
-
PrepChem (2023). Synthesis of methyltriphenylphosphonium iodide. [Link]
-
Chalikidi, P. N., Magkoev, T. T., Gutnov, A. V., et al. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838–9846. [Link]
-
Organic Syntheses. (1988). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-. Organic Syntheses, Coll. Vol. 8, p.404; Vol. 66, p.22. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Kalyanaraman, B. et al. (2021). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. STAR Protocols. [Link]
The Stability and Handling of ((Methylthio)methyl)triphenylphosphonium chloride: A Technical Guide for Researchers
An In-depth Guide for Scientists and Professionals in Drug Development
Introduction
((Methylthio)methyl)triphenylphosphonium chloride is a versatile phosphonium salt that serves as a key reagent in modern organic synthesis. Its primary application lies in the Wittig reaction, where it functions as a precursor to the corresponding ylide, enabling the conversion of aldehydes and ketones into vinyl thioethers.[1] These sulfur-containing olefins are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. This guide provides a comprehensive overview of the stability, storage, and handling of this compound, along with a detailed protocol for its use in a representative Wittig reaction.
Chemical Stability and Decomposition Pathways
The stability of this compound is a critical factor for its successful application in synthesis. Like many phosphonium salts, its stability is influenced by moisture, temperature, and the presence of bases.
Hygroscopicity and Hydrolysis
This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This is a primary concern as the presence of water can lead to the hydrolysis of the phosphonium salt. The generally accepted mechanism for the alkaline hydrolysis of phosphonium salts involves the formation of a pentacovalent phosphorane intermediate.[3] While the specific kinetics for this compound are not extensively detailed in the literature, the general pathway for phosphonium salt hydrolysis can be illustrated as follows:
In the presence of water, particularly under basic conditions, the phosphonium salt can undergo nucleophilic attack by a hydroxide ion at the phosphorus center. This leads to the formation of a hydroxyphosphorane intermediate. This intermediate can then decompose to yield triphenylphosphine oxide and methane, along with the release of a chloride ion and methyl mercaptan. The presence of acidic or basic impurities can catalyze this decomposition process.
Thermal Decomposition
While stable at room temperature under proper storage conditions, this compound will decompose at elevated temperatures. The thermal decomposition of phosphonium salts is a complex process that can proceed through various pathways.[4][5] One common pathway involves the nucleophilic attack of the chloride counter-ion on one of the carbon atoms attached to the phosphorus. In the case of this compound, this could lead to the formation of triphenylphosphine and chloromethyl methyl sulfide.
Alternatively, under thermal stress, particularly in the presence of a base, the phosphonium salt can deprotonate to form the corresponding ylide, which may then undergo further reactions or decomposition. The final decomposition products can include triphenylphosphine, triphenylphosphine oxide, and various organic fragments.
Recommended Storage and Handling Protocols
Given its sensitivity to moisture, proper storage and handling of this compound are paramount to maintain its integrity and ensure reproducible results in chemical reactions.
Storage Conditions
To minimize degradation, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration is often recommended. | Lower temperatures slow down potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and oxygen.[3] |
| Container | Keep in a tightly sealed container. | Protects from moisture and air ingress. |
| Incompatible Materials | Store away from strong oxidizing agents and strong bases. | Avoids potential hazardous reactions and decomposition. |
Handling Procedures
Safe and effective handling of this compound requires adherence to the following laboratory best practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or potential decomposition products.
-
Dispensing: When weighing and dispensing the solid, minimize its exposure to the ambient atmosphere. Work quickly and efficiently, and reseal the container promptly. For transfers, a glove box or a glove bag can provide an optimal inert environment.
-
Cleaning Spills: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper disposal.
Application in a Representative Wittig Reaction: Synthesis of a Vinyl Thioether
The primary utility of this compound is as a reagent in the Wittig reaction to synthesize vinyl thioethers from aldehydes and ketones. The following is a detailed, step-by-step methodology for a representative reaction.
Experimental Protocol
Reaction: Formation of a vinyl thioether from an aldehyde.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Ylide (in situ): a. To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.1 equivalents). b. Add anhydrous THF to the flask to form a suspension. c. Cool the suspension to 0 °C in an ice-water bath. d. Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise to the stirred suspension. The formation of the deep red or orange colored ylide indicates a successful deprotonation.[6] e. Stir the resulting ylide solution at 0 °C for 30-60 minutes.
-
Reaction with the Aldehyde: a. In a separate dry flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. b. Add the aldehyde solution dropwise to the ylide solution at 0 °C. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). c. Wash the combined organic layers with water and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the desired vinyl thioether.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is crucial because the ylide is a strong base and will be quenched by water or protic solvents.[2]
-
Low Temperature for Ylide Formation: The initial deprotonation is performed at 0 °C to control the exothermic reaction and prevent potential side reactions of the strong base.
-
In Situ Generation of Ylide: The ylide is typically generated and used immediately ("in situ") as it can be unstable over long periods.[7]
-
Quenching with NH₄Cl: A mild acid source like saturated ammonium chloride is used to neutralize any remaining ylide and base without causing degradation of the product.
-
Chromatographic Purification: Purification is necessary to remove the triphenylphosphine oxide byproduct, which is a major component of the final reaction mixture.
Conclusion
This compound is a valuable reagent for the synthesis of vinyl thioethers. A thorough understanding of its hygroscopic nature and thermal sensitivity is essential for its proper storage and handling. By employing anhydrous conditions and appropriate temperatures, researchers can effectively generate the corresponding ylide and utilize it in Wittig reactions to construct complex molecules with high efficiency. The protocols and information provided in this guide are intended to support researchers in the safe and successful application of this important synthetic tool.
References
-
Castañeda, F., et al. (2008). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(5), 1188-1208. Available at: [Link]
-
Byrne, P. A., & Gilheany, D. G. (2016). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O–H Bond Across the P=C Bond. Chemistry – A European Journal, 22(30), 10438-10451. Available at: [Link]
-
Kelly, S. M., & Gilheany, D. G. (2013). First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane. Chemical Communications, 49(81), 9230-9232. Available at: [Link]
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. Available at: [Link]
-
Jia, Y., et al. (2020). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. Physical Chemistry Chemical Physics, 22(33), 18456-18467. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethylenetriphenylphosphorane. Retrieved from [Link]
-
Saidi, M. H., et al. (2003). Microwave-assisted Wittig reaction of aldehydes and ketones with methoxymethyl(triphenyl)phosphonium chloride. Journal of Chemical Research, 2003(1), 47-48. Available at: [Link]
-
Singh, V. K., et al. (2015). Preparation of vinyl ethers, thioethers, and alky-β-styrylethers. Reagents and conditions. RSC Advances, 5(10), 7189-7221. Available at: [Link]
-
LibreTexts Chemistry. (2021). 6: The Wittig Reaction (Experiment). Retrieved from [Link]
-
YouTube. (2019). phosphonium ylides. Retrieved from [Link]
-
ChemSrc. (n.d.). CAS#:1779-54-0 | [(Methylthio)methyl]-triphenylphosphonium chloride. Retrieved from [Link]
-
Kumar, A., et al. (2023). Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. The Journal of Organic Chemistry, 88(17), 12265–12275. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wang, Z., et al. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4945. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of ((Methylthio)methyl)triphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of synthetic organic chemistry, phosphonium salts are indispensable reagents, most notably for their role in the Wittig reaction to form alkenes. Among these, ((Methylthio)methyl)triphenylphosphonium chloride stands out as a versatile building block, enabling the introduction of a methylthiomethyl moiety. A thorough understanding of its structural and electronic properties is paramount for its effective application and for the development of robust synthetic methodologies. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. As a Senior Application Scientist, the following discourse is designed to not only present the data but also to elucidate the underlying principles and experimental considerations, thereby providing a comprehensive resource for researchers in the field.
Molecular Structure and Spectroscopic Overview
This compound is a quaternary phosphonium salt with the chemical formula C₂₀H₂₀ClPS. Its structure comprises a central phosphorus atom bonded to three phenyl rings and a methylthiomethyl group, with a chloride anion providing charge neutrality. The unique arrangement of these functional groups gives rise to a distinct spectroscopic fingerprint.
Figure 1. Molecular structure of ((Methylthio)methyl)triphenylphosphonium cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7-7.9 | m | 15H | Phenyl protons (PPh₃) |
| ~4.5-5.0 | d | 2H | P-CH₂-S |
| ~2.2-2.5 | s | 3H | S-CH₃ |
Interpretation and Rationale:
-
Phenyl Protons (δ ~7.7-7.9): The fifteen protons of the three phenyl rings are expected to resonate in the aromatic region. Due to the electron-withdrawing nature of the phosphonium group, these protons are deshielded and appear downfield. The signals will likely appear as a complex multiplet due to coupling between the ortho, meta, and para protons, as well as coupling to the phosphorus atom.
-
Methylene Protons (δ ~4.5-5.0): The two protons of the methylene group adjacent to the phosphorus and sulfur atoms are significantly deshielded. The direct attachment to the positively charged phosphorus atom causes a strong downfield shift. This signal is expected to be a doublet due to coupling with the ³¹P nucleus (²JP-H).
-
Methyl Protons (δ ~2.2-2.5): The three protons of the methyl group attached to the sulfur atom will appear as a singlet. The electronegativity of the sulfur atom causes a moderate downfield shift compared to a typical alkyl proton.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative number of protons.
-
Figure 2. Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ~135 | d | para-C of Phenyl | | ~134 | d | ortho-C of Phenyl | | ~130 | d | meta-C of Phenyl | | ~118 | d | ipso-C of Phenyl | | ~30-35 | d | P-CH₂-S | | ~15-20 | s | S-CH₃ |
Interpretation and Rationale:
-
Phenyl Carbons (δ ~118-135): The carbons of the phenyl rings will appear in the aromatic region. The ipso-carbon (directly attached to phosphorus) will be significantly coupled to the ³¹P nucleus (¹JP-C) and will appear as a doublet. The ortho, meta, and para carbons will also show smaller couplings to the phosphorus atom.
-
Methylene Carbon (δ ~30-35): The methylene carbon, being directly bonded to the phosphorus atom, will exhibit a large one-bond coupling constant (¹JP-C) and will therefore appear as a doublet. Its chemical shift is influenced by both the adjacent phosphorus and sulfur atoms.
-
Methyl Carbon (δ ~15-20): The methyl carbon attached to the sulfur will appear as a singlet in the aliphatic region.
Experimental Protocol for ¹³C NMR:
The protocol is similar to that for ¹H NMR, with the following key differences in the acquisition parameters:
-
Spectral Width: A wider spectral width is required (e.g., 0-200 ppm).
-
Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for all carbons not directly coupled to phosphorus.
-
Number of Scans: A larger number of scans is generally needed due to the lower natural abundance of ¹³C.
³¹P NMR Spectroscopy
Phosphorus-31 NMR is a highly sensitive technique for characterizing phosphorus-containing compounds.
Predicted ³¹P NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity |
| ~20-25 | s |
Interpretation and Rationale:
The chemical shift of the phosphorus nucleus is sensitive to its electronic environment. For a tetracoordinate phosphonium salt, a single peak is expected. The chemical shift in the range of δ 20-25 ppm is characteristic for alkyltriphenylphosphonium salts. The signal will be a singlet in a proton-decoupled spectrum.
Experimental Protocol for ³¹P NMR:
-
Instrument Setup: Tune the NMR probe to the ³¹P frequency.
-
Reference: Use an external standard of 85% H₃PO₄ (δ = 0 ppm).
-
Acquisition: A proton-decoupled sequence is typically employed.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch |
| ~1480, 1440 | Strong | Phenyl C=C stretch |
| ~1110 | Strong | P-Phenyl stretch |
| ~720, 690 | Strong | Aromatic C-H bend (out-of-plane) |
Interpretation and Rationale:
-
C-H Stretching: The absorptions around 3050 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic phenyl rings. The peaks around 2920 cm⁻¹ are due to the C-H stretching of the methyl and methylene groups.
-
Phenyl Ring Vibrations: The strong absorptions around 1480 and 1440 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the phenyl rings. The strong band around 1110 cm⁻¹ is a key diagnostic peak for the P-phenyl bond.
-
C-H Bending: The strong absorptions in the 720-690 cm⁻¹ region are due to the out-of-plane C-H bending vibrations of the monosubstituted phenyl rings.
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid this compound onto the diamond crystal of the ATR accessory.
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
Figure 3. Workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) is a suitable method.
Predicted Mass Spectrum Data (Positive Ion Mode):
The primary ion observed will be the intact cation [((CH₃S)CH₂)P(C₆H₅)₃]⁺.
-
Monoisotopic Mass of the Cation: 323.10 g/mol
Fragmentation Pathway:
While phosphonium salts are generally stable, fragmentation can occur under certain conditions. A likely fragmentation pathway involves the cleavage of the P-C bond, leading to the formation of the triphenylphosphine radical cation or related fragments.
Figure 4. Predicted fragmentation of the ((Methylthio)methyl)triphenylphosphonium cation.
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their m/z ratios are determined.
Conclusion
The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive understanding of its molecular structure and electronic properties. The predicted data and interpretations presented in this guide, based on established principles and data from analogous compounds, offer a robust framework for researchers to identify and utilize this important reagent with confidence. The detailed experimental protocols further serve as a practical resource for obtaining high-quality spectroscopic data.
References
-
PubChem. This compound. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Al-Masum, M., & Kumar, D. (2006). Synthesis and spectroscopic characterization of some new phosphorus ylides. Journal of the Chilean Chemical Society, 51(3), 947-949. [Link]
- Espenson, J. H. (2002). Chemical kinetics and reaction mechanisms. McGraw-Hill.
-
SpectraBase. [(methylthio)methyl]triphenylphosphonium chloride. [Link]
A Senior Application Scientist's Guide to ((Methylthio)methyl)triphenylphosphonium chloride: The Formyl Anion Equivalent in Wittig Olefination
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
((Methylthio)methyl)triphenylphosphonium chloride is a specialized Wittig reagent of significant utility in modern organic synthesis. It functions as a masked formyl anion, enabling the one-carbon homologation of aldehydes and ketones to produce vinyl thioethers. These intermediates are valuable precursors that can be readily hydrolyzed under mild acidic conditions to furnish the corresponding aldehydes, effectively adding a -CHO group to the original carbonyl carbon. This guide provides an in-depth examination of the reagent's synthesis, physicochemical properties, reaction mechanism, and practical applications, supported by detailed experimental protocols and troubleshooting insights to empower chemists in research and development.
Introduction: Strategic Importance in Carbon-Carbon Bond Formation
The Wittig reaction stands as a cornerstone of organic synthesis, celebrated for its reliable and stereocontrolled formation of carbon-carbon double bonds from carbonyl compounds.[1][2] While many Wittig reagents are designed to introduce alkyl or functionalized alkylidene groups, this compound, [Ph₃PCH₂SMe]⁺Cl⁻, holds a unique position. It serves as a synthetic equivalent (a "synthon") for the formyl anion ([-CHO]⁻), a species that is otherwise inaccessible.
This reagent's primary role is to convert a carbonyl compound (RCOR') into a vinyl thioether (R(R')C=CHSMe). The true synthetic power is realized in the subsequent step: the facile hydrolysis of the vinyl thioether to yield a new, one-carbon extended aldehyde (R(R')CH-CHO). This two-step sequence provides a robust and high-yielding alternative to other homologation methods, which may require harsher conditions or less accessible reagents.
Physicochemical Properties and Synthesis
A thorough understanding of the reagent's properties is critical for its successful application and safe handling.
Key Properties
| Property | Value | Source |
| CAS Number | 1779-54-0 | [3] |
| Molecular Formula | C₂₀H₂₀ClPS | [3] |
| Molecular Weight | 358.87 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Stability | Hygroscopic and air-sensitive | [4] |
Laboratory-Scale Synthesis
The phosphonium salt is typically prepared via the quaternization of triphenylphosphine with chloromethyl methyl sulfide. This Sₙ2 reaction is straightforward and generally high-yielding.[5]
Diagram: Synthesis of the Phosphonium Salt
Caption: Synthesis via Sₙ2 reaction of triphenylphosphine and chloromethyl methyl sulfide.
Protocol 1: Synthesis of this compound
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried. Place the apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: To the flask, add triphenylphosphine (1.0 eq) and an anhydrous solvent such as toluene or acetonitrile.
-
Addition: Add chloromethyl methyl sulfide (1.0-1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The product will typically precipitate from the solution as a white solid.
-
Workup: After cooling to room temperature, collect the solid product by filtration.
-
Purification: Wash the collected solid with cold, anhydrous diethyl ether or toluene to remove any unreacted starting materials.
-
Drying: Dry the purified phosphonium salt under vacuum. Store the final product under an inert atmosphere in a desiccator due to its hygroscopic nature.[4]
The Wittig Reaction: Mechanism and Execution
The overall process involves two key stages: the formation of the phosphorus ylide and its subsequent reaction with a carbonyl compound.
Ylide Formation
The phosphonium salt is not reactive itself. It must first be deprotonated at the carbon adjacent to the phosphorus atom using a strong base to form the corresponding phosphorus ylide.[6] The choice of base is critical and depends on the stability of the resulting ylide. For this semi-stabilized ylide, common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[5][7]
Diagram: Ylide Generation
Caption: Deprotonation of the phosphonium salt to form the reactive ylide.
Reaction with Carbonyls and Mechanism
The generated ylide is a potent nucleophile. The reaction proceeds via a concerted [2+2] cycloaddition between the ylide and the carbonyl compound (aldehyde or ketone) to form a transient four-membered ring intermediate known as an oxaphosphetane.[1][2] This intermediate rapidly collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired vinyl thioether and the phosphine oxide byproduct.[8]
Diagram: The Wittig Reaction Mechanism
Caption: Mechanism showing cycloaddition and subsequent formation of products.
Applications in Synthesis: The One-Carbon Homologation
The primary application is the one-carbon homologation of carbonyls to aldehydes. The vinyl thioether product is typically not the final target but an intermediate that is hydrolyzed in a subsequent step.
Step 1: Wittig Olefination
Protocol 2: General Procedure for Wittig Reaction
-
Ylide Generation: Suspend this compound (1.1 eq) in anhydrous THF under an inert atmosphere at 0 °C. Add a strong base (e.g., n-BuLi, 1.05 eq) dropwise. The formation of the characteristic orange-red color indicates ylide generation. Stir for 30-60 minutes.
-
Carbonyl Addition: Cool the ylide solution to -78 °C. Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature and stir overnight.
-
Quenching: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude vinyl thioether can be purified by flash column chromatography.
Step 2: Hydrolysis of the Vinyl Thioether
Vinyl thioethers are readily hydrolyzed to the corresponding aldehyde under mild acidic conditions. Catalysts such as mercury(II) chloride, titanium(IV) chloride, or simply aqueous acid (e.g., HCl) can be employed.[9][10]
Diagram: Overall Synthetic Transformation
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- 10. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]
Key characteristics of phosphonium salts in organic chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Phosphonium Cation
In the vast landscape of organic chemistry, few functional groups offer the versatility and utility of phosphonium salts. Characterized by a central phosphorus atom bonded to four organic substituents, bearing a positive charge (PR₄⁺), these compounds are not merely synthetic curiosities but indispensable tools in academic and industrial laboratories.[1] Their significance stems from a unique combination of thermal and chemical stability, tunable steric and electronic properties, and diverse reactivity.[2][3] While famously known as the precursors to Wittig reagents for olefination reactions, their applications have expanded dramatically, now encompassing roles as phase-transfer catalysts, versatile ionic liquids, and even as strategic components in medicinal chemistry.[4][5][6] This guide provides a comprehensive exploration of the core characteristics of phosphonium salts, offering insights into their synthesis, structure, reactivity, and modern applications, grounded in established chemical principles and contemporary research.
Synthesis of Phosphonium Salts: The Quaternization Pathway
The most direct and widely employed method for synthesizing phosphonium salts is the quaternization of tertiary phosphines.[7][8] This reaction involves the nucleophilic attack of the lone pair of electrons on the phosphorus atom of a phosphine onto an electrophilic carbon atom, typically of an alkyl halide.[1]
Mechanism: The reaction proceeds via a standard Sɴ2 mechanism. The phosphine (R₃P) acts as the nucleophile, and the alkyl halide (R'-X) is the electrophile. The rate of reaction is influenced by the nucleophilicity of the phosphine, the nature of the leaving group (X), and the steric hindrance around both the phosphorus atom and the electrophilic carbon.
Caption: General workflow for the synthesis of phosphonium salts via Sɴ2 quaternization.
Experimental Protocol: Synthesis of Methyltriphenylphosphonium Bromide
A foundational Wittig reagent precursor, methyltriphenylphosphonium bromide, is synthesized from triphenylphosphine and methyl bromide.
-
Setup: A solution of triphenylphosphine (1.0 eq) in a suitable solvent, such as toluene or acetonitrile, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen).[9]
-
Addition: Methyl bromide (a slight excess, e.g., 1.1 eq) is carefully added to the solution. Due to its low boiling point, this is often done by bubbling the gas through the solution or by adding a condensed solution at a low temperature.
-
Reaction: The reaction mixture is stirred, often with gentle heating (e.g., reflux), for several hours to drive the reaction to completion. The progress can be monitored by the precipitation of the phosphonium salt, which is typically a white solid.
-
Isolation: After cooling to room temperature, the solid product is collected by vacuum filtration.
-
Purification: The collected solid is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted triphenylphosphine and then dried under vacuum to yield the pure phosphonium salt.
Structure, Bonding, and Physicochemical Properties
The phosphonium cation (PR₄⁺) features a central phosphorus atom with a tetrahedral geometry, analogous to the ammonium (NR₄⁺) and carbon (CR₄) centers.[10] Phosphorus, being in the third period, can utilize its d-orbitals in bonding, which influences its chemical behavior.[10][11]
| Property | Typical Value/Description | Significance |
| Geometry | Tetrahedral | Minimizes steric repulsion between the four substituents. |
| P-C Bond Length | ~1.8 Å | A strong, stable covalent bond. |
| Bond Angles | ~109.5° | Consistent with sp³ hybridization. |
| Thermal Stability | High | Generally more stable than analogous ammonium salts due to the longer and less polarized P-C bonds.[2][12] |
| Chemical Stability | Stable in Basic Media | Lacking an acidic proton on the central atom, they are stable in the presence of strong bases.[2][12] |
| Solubility | Varies with substituents and counter-ion | Salts with aryl groups are often soluble in polar organic solvents. Long alkyl chains increase lipophilicity.[9] |
Reactivity: The Gateway to the Wittig Reaction
The principal application of phosphonium salts in organic synthesis is as precursors to phosphonium ylides (or phosphoranes), the key reagents in the Wittig reaction.[1] This transformation is achieved by deprotonating the phosphonium salt at the carbon adjacent to the phosphorus atom using a strong base.
The acidity of the α-proton is significantly enhanced by the adjacent positively charged phosphorus atom, with pKa values estimated to be around 15 for simple alkyltriphenylphosphonium salts.[1]
The Wittig Reaction Mechanism
The mechanism of the Wittig reaction has been a subject of extensive study. The modern, widely accepted mechanism for lithium salt-free conditions involves a concerted cycloaddition pathway.[13][14][15]
-
Ylide Formation: The phosphonium salt is deprotonated by a strong base (e.g., n-BuLi, NaH, NaNH₂) to form the phosphonium ylide.
-
[2+2] Cycloaddition: The ylide reacts with a carbonyl compound (aldehyde or ketone) via a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[15][16] This step is typically the rate-determining and stereochemistry-determining step.[14]
-
Cycloreversion: The oxaphosphetane intermediate collapses in a syn-elimination fashion to yield the alkene and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). The formation of the very strong P=O double bond is a major thermodynamic driving force for the reaction.
Caption: The modern mechanistic pathway of the Wittig reaction.
Stereoselectivity in the Wittig Reaction
The stereochemical outcome (E/Z ratio) of the Wittig reaction is a critical consideration and depends heavily on the nature of the ylide:[15]
-
Non-stabilized Ylides (R = alkyl): These ylides react rapidly and irreversibly with aldehydes to predominantly form Z-alkenes. The selectivity arises from a kinetically controlled cycloaddition transition state that minimizes steric interactions.[15]
-
Stabilized Ylides (R = electron-withdrawing group, e.g., -CO₂R, -CN): These ylides are more stable and react more slowly. The initial cycloaddition may be reversible, allowing for equilibration to a more thermodynamically stable oxaphosphetane intermediate, which leads to the formation of the E-alkene as the major product.[15][16]
-
Semi-stabilized Ylides (R = aryl): These often give mixtures of E and Z alkenes with poor selectivity.[15]
Advanced Applications in Modern Chemistry
Beyond the Wittig reaction, phosphonium salts are integral to several other areas of chemical science.
Phase-Transfer Catalysis (PTC)
Phosphonium salts, particularly those with long alkyl chains (e.g., tetrabutylphosphonium bromide), are highly effective phase-transfer catalysts.[5] They facilitate the transport of an anionic reactant from an aqueous phase to an organic phase, where it can react with an organic substrate.[17]
Mechanism of Action: The lipophilic phosphonium cation forms an ion pair with the reactant anion. This bulky, charge-diffuse cation renders the ion pair soluble in the organic phase.[18] Once in the organic phase, the "naked" anion is highly reactive. Phosphonium salts are often favored over ammonium salts for PTC due to their higher thermal stability, which is advantageous for reactions requiring elevated temperatures.[5]
Phosphonium Ionic Liquids (PILs)
A significant and growing application is their use as ionic liquids (ILs). PILs are salts with melting points below 100°C, often existing as liquids at room temperature.[9] They possess several desirable properties compared to more common imidazolium- or ammonium-based ILs:
-
High Thermal Stability: Crucial for high-temperature applications.[2]
-
Wide Electrochemical Window: Makes them suitable as electrolytes in batteries and other electrochemical devices.[2][19]
-
Chemical Stability: Their stability in strongly basic media is a distinct advantage.[2][12]
-
Tunability: The properties of PILs (e.g., viscosity, solubility) can be finely tuned by modifying the four organic substituents on the phosphorus atom and the choice of anion.[9]
Applications of PILs are found in 'green' synthesis as recyclable solvents, in catalysis for stabilizing metal nanoparticles, and in materials science.[4][12][20]
Medicinal Chemistry and Drug Development
The lipophilic cationic nature of phosphonium salts has been exploited in drug delivery and design.[6] By attaching a triphenylphosphonium cation to a drug molecule, it can be targeted to mitochondria.[21] The large negative membrane potential of the inner mitochondrial membrane drives the accumulation of these positively charged molecules within the mitochondria. This strategy is being actively explored for the targeted delivery of anticancer agents, as mitochondrial dysfunction is a hallmark of many cancers, and for developing novel antimicrobial compounds.[6][21][22]
Spectroscopic Characterization
The primary method for characterizing phosphonium salts is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
-
³¹P NMR: Phosphonium salts typically exhibit sharp singlet signals in proton-decoupled ³¹P NMR spectra.[23] These signals appear in a characteristic downfield region, generally between +20 and +40 ppm (relative to 85% H₃PO₄).[24][25] This downfield shift compared to the precursor phosphines (which appear at negative ppm values) is a definitive indicator of quaternization.[23]
-
¹H and ¹³C NMR: These spectra provide information about the organic substituents. Protons and carbons on the α-carbon show coupling to the ³¹P nucleus, which can be a useful diagnostic tool.
Conclusion
Phosphonium salts represent a class of compounds whose fundamental importance is matched only by their expanding utility. From their foundational role in the Wittig reaction—a cornerstone of alkene synthesis—to their emergence as robust phase-transfer catalysts, advanced ionic liquids, and sophisticated tools in medicinal chemistry, their impact is broad and deep. The inherent stability, structural tunability, and predictable reactivity of the phosphonium core ensure that these remarkable salts will continue to be a vital component in the toolkit of researchers, scientists, and drug development professionals, enabling innovation across the chemical sciences.
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Introduction: The Strategic Value of a Single Carbon
An In-depth Technical Guide to One-Carbon Homologation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular design and synthesis, the addition or insertion of a single carbon atom—a process known as one-carbon homologation—represents a fundamental yet powerful strategy.[1] These reactions, which extend a carbon chain or ring by one methylene unit, are foundational to organic synthesis.[2] They underpin the construction of complex natural products and are indispensable in medicinal chemistry.[2][3][4] For drug development professionals, one-carbon homologation is a key tactic in lead identification and optimization.[3][5][6][7] The subtle modification of adding a single carbon can profoundly alter a molecule's physicochemical properties, conformation, and ultimately, its pharmacokinetic and pharmacodynamic profiles, enabling the fine-tuning of a drug candidate's efficacy and safety.[3][5]
This guide provides a comprehensive overview of the core one-carbon homologation reactions, delving into their mechanisms, experimental considerations, and strategic applications. We will explore the transformation of carbonyls into alkenes and alkynes, the formation of three-membered rings, and the extension of other functional groups, offering field-proven insights for the modern synthetic chemist.
Part 1: Olefination of Carbonyls: The Cornerstone of C1-Extension
The conversion of a carbonyl group (an aldehyde or ketone) into an alkene is one of the most common and powerful classes of one-carbon homologation. Several named reactions have become cornerstones of synthetic chemistry for achieving this transformation, each with unique mechanistic features and stereochemical outcomes.
The Wittig Reaction
Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction converts aldehydes and ketones into alkenes using a phosphonium ylide, commonly known as a Wittig reagent.[8][9] It is a versatile method for creating carbon-carbon double bonds.[10]
Mechanism and Causality: The reaction is believed to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound.[11] The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, while the carbonyl oxygen simultaneously attacks the positively charged phosphorus atom.[11] This forms a transient, four-membered cyclic intermediate called an oxaphosphetane.[8][12] This intermediate rapidly decomposes, driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, to yield the desired alkene.[9][13]
The stereochemical outcome is a critical aspect of the Wittig reaction. It is largely dictated by the nature of the ylide:
-
Non-stabilized Ylides (where the R group is alkyl or H) are highly reactive and typically lead to (Z)-alkenes. The reaction is under kinetic control, and the geometry of the oxaphosphetane precursor favors the cis product.[8][12]
-
Stabilized Ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive. The reaction intermediates have time to equilibrate to the more thermodynamically stable trans configuration, leading predominantly to (E)-alkenes.[9][12]
Experimental Protocol (General): Preparation of a Wittig Reagent and Olefination
-
Phosphonium Salt Formation: An alkyl halide is reacted with triphenylphosphine via an Sₙ2 reaction to form the corresponding alkylphosphonium salt. This salt is typically a stable, crystalline solid that can be isolated and stored.[9]
-
Ylide Generation: The phosphonium salt is suspended in an anhydrous solvent (e.g., THF, DMSO) under an inert atmosphere (N₂ or Ar). A strong base (e.g., n-butyllithium, NaH, NaOMe) is added dropwise at low temperature to deprotonate the carbon alpha to the phosphorus, generating the brightly colored phosphonium ylide in situ.[9][12]
-
Olefination: The aldehyde or ketone, dissolved in the same anhydrous solvent, is added to the ylide solution. The reaction is often stirred at low temperature and then allowed to warm to room temperature.
-
Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent. The major challenge in purification is the removal of the triphenylphosphine oxide byproduct, which often requires column chromatography.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a highly valuable modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions.[14] These carbanions are more nucleophilic but less basic than their phosphonium ylide counterparts, offering distinct advantages.[14] The primary benefit of the HWE reaction is its excellent stereoselectivity, producing predominantly (E)-alkenes.[14][15]
Mechanism and Causality: The reaction begins with the deprotonation of the phosphonate ester using a base (NaH is common) to form the phosphonate carbanion.[14] This carbanion then undergoes nucleophilic addition to the aldehyde or ketone.[14] The key to the (E)-selectivity lies in the subsequent steps. The formation of the oxaphosphetane intermediate is the rate-determining step.[16][17] Steric factors favor a transition state where the bulky groups are anti to each other, which leads directly to the intermediate that decomposes to the (E)-alkene.[15] The water-soluble dialkylphosphate byproduct makes purification significantly easier than in the Wittig reaction.[15]
Experimental Protocol (HWE Olefination) [16]
-
Carbanion Formation: Sodium hydride (NaH) is washed with hexane to remove mineral oil and suspended in an anhydrous solvent like THF under an inert atmosphere. The phosphonate ester, dissolved in THF, is added dropwise at 0 °C. The mixture is stirred until hydrogen evolution ceases, indicating complete formation of the carbanion.
-
Olefination: The reaction mixture is cooled (e.g., to 0 °C or -78 °C), and a solution of the aldehyde or ketone in THF is added. The reaction is stirred for several hours, allowing it to warm to room temperature.
-
Workup and Purification: The reaction is quenched with water or saturated NH₄Cl solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The water-soluble phosphate byproduct is easily removed during the aqueous workup, often yielding a clean crude product that may require minimal purification by flash chromatography.
Data Summary: Wittig vs. HWE Reaction
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Stereoselectivity | (Z)-selective with non-stabilized ylides; (E)-selective with stabilized ylides | Generally high (E)-selectivity |
| Reagent Reactivity | Ylides are more basic and can be less tolerant of certain functional groups | Carbanions are more nucleophilic but less basic, offering better functional group tolerance |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Dialkylphosphate salt (e.g., (RO)₂PO₂⁻ Na⁺) |
| Purification | Often difficult due to solid, nonpolar byproduct | Generally easy due to water-soluble byproduct |
The Peterson Olefination
The Peterson olefination is the silicon analogue of the Wittig reaction, utilizing α-silyl carbanions to convert carbonyl compounds into alkenes.[18][19][20] Its defining feature is the ability to isolate the intermediate β-hydroxy silane, which can then be induced to eliminate under either acidic or basic conditions to stereospecifically form the (E) or (Z)-alkene, respectively.[18][19][21]
Mechanism and Causality:
-
Addition: An α-silyl carbanion (generated from an α-silyl halide or by deprotonation) adds to the carbonyl group to form a diastereomeric mixture of β-hydroxy silanes.[18][20]
-
Elimination: This is the key, stereodivergent step.
-
Basic Conditions (e.g., KH, NaH): The base deprotonates the hydroxyl group. The resulting alkoxide coordinates to the silicon atom, forming a transient pentacoordinate silicate that undergoes a stereospecific syn-elimination to give one alkene isomer.[21]
-
Acidic Conditions (e.g., H₂SO₄, Lewis Acids): The acid protonates the hydroxyl group, turning it into a good leaving group (water). The subsequent elimination proceeds via an anti-periplanar E2-like mechanism to give the opposite alkene isomer.[21]
-
This dual-pathway elimination provides exceptional control. By separating the diastereomeric β-hydroxy silanes and subjecting each to both acidic and basic conditions, all possible stereoisomeric products can be accessed.
Experimental Protocol (Peterson Olefination with Acidic Elimination) [19]
-
Carbanion Addition: To a solution of the ketone in an anhydrous ether solvent under argon, add a solution of (trimethylsilyl)methyllithium at room temperature and stir for 30 minutes.
-
Acidic Elimination: Add methanol followed by an acid catalyst (e.g., p-toluenesulfonic acid) and stir for several hours.
-
Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate and extract with an organic solvent. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to afford the olefin.
The Julia Olefination
The Julia (or Julia-Lythgoe) olefination is a powerful method for the stereoselective synthesis of alkenes, particularly (E)-disubstituted alkenes, from phenyl sulfones and carbonyl compounds.[22][23] The classical procedure is a multi-step, two-pot synthesis, but modern variations have streamlined it into a one-pot process.[23][24]
Mechanism and Causality:
-
Classical Julia-Lythgoe Olefination: This involves the addition of a metalated phenyl sulfone to an aldehyde or ketone, forming a β-hydroxy sulfone.[23] The hydroxyl group is then acylated (e.g., with acetic anhydride). The final step is a reductive elimination using sodium amalgam or SmI₂, which proceeds through radical intermediates that equilibrate to the more thermodynamically stable trans-radical, resulting in high (E)-selectivity.[22][24]
-
Julia-Kocienski Olefination (One-Pot Modification): This highly efficient variant replaces the phenyl sulfone with a heteroaryl sulfone, such as a benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfone.[22][25] After the initial addition to the aldehyde, the alkoxide intermediate undergoes a spontaneous Smiles rearrangement, followed by extrusion of sulfur dioxide and the heteroaryl oxide to directly form the alkene, bypassing the need for a separate reduction step and providing excellent (E)-selectivity.[22][25]
Tebbe and Nysted Olefinations: Methyleneation Specialists
For the specific task of converting a carbonyl into a terminal methylene group (C=O → C=CH₂), especially with sensitive or sterically hindered substrates, the Tebbe and Nysted reagents are superior choices.[26][27]
The Tebbe reagent , an organotitanium compound, is a powerful methylenating agent.[28] It is less basic than Wittig reagents, making it ideal for easily enolizable ketones.[29] It can even convert esters and amides into enol ethers and enamines, respectively.[28][29]
Mechanism and Causality: The Tebbe reagent itself is a precursor that, in the presence of a mild Lewis base like pyridine, generates the active Schrock carbene (Cp₂Ti=CH₂).[28][29][30] This carbene reacts with the carbonyl in a [2+2] cycloaddition-like manner to form an oxatitanacyclobutane intermediate.[29][31] Similar to the Wittig reaction, the driving force for the reaction is the high oxophilicity of the metal; the intermediate rapidly collapses to form the alkene and a stable titanium-oxo species.[30][31]
The Nysted reagent is a related organozinc complex used for the methylenation of carbonyls.[27][32] It often requires activation with a titanium salt like TiCl₄ and is particularly effective for methylenating sterically hindered ketones.[26][27]
Experimental Protocol (Tebbe Olefination) [29]
-
Setup: Dissolve the carbonyl substrate (e.g., a ketone) in an anhydrous solvent (THF or toluene) in a flask under an inert atmosphere and cool to 0 °C.
-
Reagent Addition: Add a solution of the Tebbe reagent (commercially available as a 0.5 M solution in toluene) to the cooled substrate solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Workup: Dilute the reaction with diethyl ether and quench carefully with aqueous NaOH. Dry the mixture over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Part 2: Alkyne Synthesis via One-Carbon Homologation
The Seyferth-Gilbert Homologation
This reaction provides a direct route for the one-carbon homologation of aldehydes and ketones to terminal and internal alkynes, respectively.[33] It utilizes dimethyl (diazomethyl)phosphonate, known as the Seyferth-Gilbert reagent.[33][34]
Mechanism and Causality: The reaction is initiated by deprotonation of the reagent with a strong base (e.g., potassium tert-butoxide) to form a phosphonate anion.[34] This anion adds to the carbonyl group, and the resulting alkoxide cyclizes to form an oxaphosphetane intermediate.[35][36] This intermediate eliminates dimethylphosphate to yield a vinyl diazo species.[34][36] Upon warming, this species loses dinitrogen gas (N₂) to generate a highly reactive vinylidene carbene, which immediately undergoes a 1,2-hydride or 1,2-alkyl shift (migration) to furnish the final alkyne product.[34][36]
The Bestmann-Ohira Modification: A significant improvement involves the in-situ generation of the required anion from the more stable Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) under milder basic conditions (e.g., K₂CO₃ in methanol).[33][34] This modification expands the substrate scope to include base-sensitive and enolizable aldehydes.[33]
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Methodological & Application
Wittig reaction protocol using ((Methylthio)methyl)triphenylphosphonium chloride
An In-Depth Guide to the Wittig Reaction Utilizing ((Methylthio)methyl)triphenylphosphonium chloride for the Synthesis of Vinyl Sulfides
Introduction: A Specialized Tool for Modern Olefination
The Wittig reaction, a cornerstone of organic synthesis, provides a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] Discovered by Georg Wittig, this Nobel Prize-winning transformation has become indispensable for its high degree of regioselectivity, ensuring the double bond is formed at a specific, predictable location.[1][4] While the classic Wittig reaction is widely used to form simple alkenes, specialized phosphonium salts have been developed to introduce functionalized moieties.
This application note focuses on one such specialized reagent: This compound . The use of this salt in a Wittig reaction facilitates the conversion of aldehydes and ketones into vinyl sulfides (specifically, methylthiomethylene compounds). These products are not merely terminal alkenes; they are versatile synthetic intermediates, primed for a variety of subsequent transformations, including use in metal-catalyzed cross-coupling reactions.[5][6] This guide provides a detailed examination of the reaction mechanism, a step-by-step protocol for its application, and critical insights for researchers in synthetic chemistry and drug development.
The Underlying Mechanism: From Ylide to Vinyl Sulfide
The efficacy of the Wittig reaction is rooted in a well-understood, multi-step mechanism, driven by the formation of a highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[1][7]
-
Ylide Formation: The process begins with the deprotonation of the α-carbon of the this compound salt. This requires a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK), to abstract the acidic proton adjacent to the positively charged phosphorus atom.[1][8] This step generates a phosphorus ylide, a reactive species characterized by adjacent positive and negative formal charges, which is the key nucleophile in the reaction.[1]
-
Nucleophilic Attack and Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[9] Modern mechanistic understanding, particularly for lithium-free reactions, supports a concerted [2+2] cycloaddition pathway.[10] This forms a four-membered ring intermediate known as an oxaphosphetane directly, bypassing the previously postulated betaine intermediate in many cases.[7][10]
-
Oxaphosphetane Decomposition: The oxaphosphetane intermediate is transient and rapidly collapses.[1] This decomposition occurs through a retro-[2+2] cycloaddition, breaking the carbon-phosphorus and carbon-oxygen single bonds while forming a new carbon-carbon π-bond (the alkene) and a phosphorus-oxygen π-bond. The formation of the exceptionally stable triphenylphosphine oxide provides the thermodynamic driving force for the entire reaction sequence.[7]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vinyl sulfide synthesis by C-S coupling [organic-chemistry.org]
- 6. Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
One-Carbon Homologation of Aldehydes with ((Methylthio)methyl)triphenylphosphonium chloride: Application Notes and Protocols
Introduction: A Strategic Approach to Aldehyde Homologation
In the landscape of synthetic organic chemistry, the precise extension of a carbon skeleton is a foundational maneuver. The one-carbon homologation of aldehydes, the conversion of R-CHO to R-CH₂-CHO, represents a seemingly simple yet often challenging transformation. This guide provides a comprehensive overview and detailed protocols for a robust two-step sequence for this purpose, utilizing the Wittig-type olefination of aldehydes with ((Methylthio)methyl)triphenylphosphonium chloride, followed by the hydrolysis of the intermediate vinyl sulfide. This method offers a reliable alternative to other homologation techniques, such as the Corey-Fuchs reaction, particularly when a terminal alkyne intermediate is not desired.
The causality behind this two-step approach lies in the controlled formation of a vinyl sulfide, which acts as a masked aldehyde. The sulfur-stabilized phosphonium ylide, generated in situ from this compound, readily reacts with a wide range of aldehydes to form the corresponding 1-(methylthio)alkene. The subsequent hydrolysis of this vinyl thioether unmasks the aldehyde functionality, completing the one-carbon extension. This method is valued for its generally high yields, tolerance of various functional groups, and operational simplicity.
Chemicals and Equipment
| Chemical | CAS Number | Supplier Suggestion | Notes |
| This compound | 1779-54-0 | Sigma-Aldrich, TCI | Hygroscopic solid. Store under an inert atmosphere. |
| Aldehyde (substrate) | Variable | N/A | Ensure the aldehyde is pure and free of acidic impurities. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Sigma-Aldrich | Distill from sodium/benzophenone ketyl under nitrogen immediately before use. |
| n-Butyllithium (n-BuLi) | 109-72-8 | Sigma-Aldrich | Typically supplied as a solution in hexanes. The concentration should be accurately determined by titration prior to use. |
| Mercury(II) chloride (HgCl₂) | 7487-94-7 | Sigma-Aldrich | Highly Toxic! Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment. |
| Calcium carbonate (CaCO₃) | 471-34-1 | Sigma-Aldrich | Acts as an acid scavenger during hydrolysis. |
| Acetonitrile (MeCN) | 75-05-8 | Sigma-Aldrich | HPLC grade. |
| Dichloromethane (DCM) | 75-09-2 | Sigma-Aldrich | For extraction. |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | N/A | For quenching the Wittig reaction. |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | For drying organic extracts. |
| Standard laboratory glassware | N/A | N/A | Schlenk flasks, syringes, magnetic stirrer, etc. |
| Inert atmosphere setup | N/A | N/A | Nitrogen or argon manifold. |
| Thin Layer Chromatography (TLC) plates | N/A | N/A | For monitoring reaction progress. |
| Column chromatography setup | N/A | N/A | For purification of products. |
Safety Precautions
-
This compound : May cause skin, eye, and respiratory irritation. It is hygroscopic and should be handled under an inert atmosphere.[1]
-
n-Butyllithium : Highly flammable and corrosive. Reacts violently with water. Handle with extreme care under an inert atmosphere using proper syringe techniques.
-
Mercury(II) chloride : Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It is also a suspected mutagen and teratogen. All manipulations involving HgCl₂ must be performed in a certified fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety goggles. All mercury-containing waste must be disposed of according to institutional and environmental regulations.
-
Anhydrous solvents : Anhydrous THF can form explosive peroxides. Always test for peroxides before distillation.
Reaction Mechanism and Workflow
The overall transformation proceeds in two distinct stages: a Wittig-type olefination followed by hydrolysis.
Figure 1: Overall workflow for the one-carbon homologation of aldehydes.
The first step involves the deprotonation of the phosphonium salt with a strong base, typically n-butyllithium, to generate the corresponding sulfur-stabilized ylide. This nucleophilic ylide then attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is believed to proceed through a concerted [2+2] cycloaddition to form an oxathiaphosphetane intermediate. This intermediate is unstable and rapidly undergoes cycloreversion to yield the desired vinyl sulfide and triphenylphosphine oxide. The high stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.
The second step is the hydrolysis of the vinyl sulfide. This is typically achieved using a mercury(II) salt, such as mercury(II) chloride, in aqueous acetonitrile. The mercury(II) ion acts as a soft Lewis acid, coordinating to the sulfur atom and activating the vinyl group towards nucleophilic attack by water. Calcium carbonate is often added as an acid scavenger to prevent side reactions.
Experimental Protocols
Protocol 1: Synthesis of 1-(Methylthio)alkenes via Wittig-type Olefination
This protocol is a general procedure and may require optimization for specific aldehyde substrates.
-
Preparation of the Ylide:
-
To a dry, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Add anhydrous THF via syringe to achieve a concentration of approximately 0.2 M.
-
Cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise via syringe over 10-15 minutes. A deep red or orange color should develop, indicating the formation of the ylide.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
-
Reaction with the Aldehyde:
-
Cool the ylide solution back down to -78 °C.
-
In a separate dry flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). The progress of the reaction can be monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Protocol 2: Hydrolysis of 1-(Methylthio)alkenes to Homologated Aldehydes
Caution: This procedure involves the use of highly toxic mercury(II) chloride. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup:
-
To a round-bottom flask, add the purified vinyl sulfide (1.0 equivalent).
-
Add a mixture of acetonitrile and water (typically a 4:1 to 9:1 ratio). The volume should be sufficient to dissolve the vinyl sulfide.
-
Add calcium carbonate (2.0-3.0 equivalents).
-
In a separate container, dissolve mercury(II) chloride (2.0-2.5 equivalents) in a minimal amount of the same acetonitrile/water solvent mixture.
-
-
Hydrolysis Reaction:
-
Add the mercury(II) chloride solution to the vigorously stirred vinyl sulfide suspension.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours and can be monitored by TLC. A white precipitate of the mercury-thioether complex will form.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitate. Wash the filter cake thoroughly with dichloromethane or diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Caution: Do not heat the crude aldehyde excessively during concentration to avoid polymerization or decomposition.
-
The crude homologated aldehyde can be purified by column chromatography on silica gel.
-
Scope and Limitations
The one-carbon homologation using this compound is applicable to a broad range of aldehydes.
-
Aldehyde Scope : Both aromatic and aliphatic aldehydes are generally good substrates. Aromatic aldehydes with both electron-donating and electron-withdrawing groups react efficiently. α,β-Unsaturated aldehydes also undergo this transformation, typically without competing 1,4-addition. Sterically hindered aldehydes may react more slowly and may require elevated temperatures or longer reaction times.
-
Functional Group Tolerance : The Wittig reaction is known for its good functional group tolerance. Esters, amides, ethers, and many other common functional groups are compatible with the reaction conditions. However, substrates with acidic protons (e.g., alcohols, carboxylic acids) are not compatible with the strongly basic conditions used to generate the ylide and will require protection.
-
Stereoselectivity : The Wittig reaction with sulfur-stabilized ylides, such as the one derived from this compound, generally provides a mixture of E and Z isomers of the vinyl sulfide. The ratio of these isomers can be influenced by the reaction conditions and the structure of the aldehyde, but typically shows poor selectivity. However, since the stereocenter is destroyed during the subsequent hydrolysis step, the initial stereoselectivity of the olefination is often not a critical concern.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No ylide formation (no color change) | Impure phosphonium salt, wet solvent, or inactive n-BuLi. | Ensure the phosphonium salt is dry. Use freshly distilled, anhydrous THF. Titrate the n-BuLi solution to determine its exact concentration. |
| Low yield of vinyl sulfide | Sterically hindered aldehyde, incomplete reaction, or decomposition of the ylide. | Increase the reaction time or temperature (e.g., allow to warm to room temperature and stir for a longer period). Use a slight excess of the ylide. |
| Difficult purification | Co-elution of the product with triphenylphosphine oxide. | Triturate the crude product with a solvent in which triphenylphosphine oxide is poorly soluble (e.g., cold diethyl ether or a mixture of hexanes and ethyl acetate). |
| Incomplete hydrolysis | Insufficient mercury(II) chloride or deactivation of the catalyst. | Ensure an adequate excess of mercury(II) chloride is used. Check the pH of the reaction mixture; if it becomes too acidic, add more calcium carbonate. |
| Low yield of homologated aldehyde | Decomposition of the aldehyde during work-up or purification. | Avoid excessive heating during solvent removal. Use a buffered silica gel for chromatography if the aldehyde is acid-sensitive. |
Conclusion
The one-carbon homologation of aldehydes using this compound provides a reliable and versatile method for the synthesis of R-CH₂-CHO from R-CHO. The two-step sequence, involving a Wittig-type olefination to form a vinyl sulfide followed by hydrolysis, is a valuable tool for synthetic chemists in both academic and industrial settings. By understanding the underlying mechanisms and carefully controlling the experimental conditions, researchers can effectively utilize this methodology for the strategic construction of more complex molecules. The key to success lies in the use of anhydrous conditions for the ylide formation and the careful handling of the toxic mercury(II) chloride required for the hydrolysis step.
References
-
Wittig, G.; Schöllkopf, U. Chem. Ber.1954 , 87 (9), 1318–1330. [Link]
-
Corey, E. J.; Chaykovsky, M. J. Am. Chem. Soc.1965 , 87 (6), 1353–1364. [Link]
-
Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999. [Link]
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. [Link]
Sources
A Comprehensive Guide to the Generation and Application of ((Methylthio)methyl)triphenylphosphonium Ylide
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from carbonyl compounds.[1] Central to this transformation is the phosphorus ylide, a reactive intermediate that dictates the outcome of the reaction. This application note provides a detailed, step-by-step guide for the generation of the ylide from ((methylthio)methyl)triphenylphosphonium chloride, a versatile reagent for the synthesis of vinyl thioethers. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[2][3]
Mechanistic Insights: The Chemistry of Ylide Formation
The generation of a phosphorus ylide is an acid-base reaction. The process begins with the deprotonation of the phosphonium salt at the carbon atom adjacent to the positively charged phosphorus.[4] In the case of this compound, the protons on the methylene group are acidic due to the electron-withdrawing effect of the adjacent phosphonium cation.
The choice of base is critical for efficient ylide formation. Strong, non-nucleophilic bases are typically employed to ensure complete deprotonation without competing side reactions. Common bases include organolithium reagents such as n-butyllithium (n-BuLi), sodium hydride (NaH), and alkali metal alkoxides like potassium tert-butoxide (KOtBu). The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the quenching of the reactive base and the resulting ylide.[5]
Upon addition of the base, the phosphonium salt is converted to the corresponding ylide, also known as a phosphorane. The resulting ((methylthio)methyl)triphenylphosphorane is a stabilized ylide, with the adjacent sulfur atom contributing to its stability through resonance. This stability influences the stereochemical outcome of subsequent Wittig reactions, often favoring the formation of (E)-alkenes.[1]
Experimental Protocol: Synthesis of ((Methylthio)methyl)triphenylphosphonium Ylide
This protocol outlines the generation of the ylide using n-butyllithium in tetrahydrofuran, a widely adopted and reliable method.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥98% | Santa Cruz Biotechnology | Hygroscopic; store in a desiccator.[6] |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric and moisture-sensitive. Handle under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Freshly distilled from sodium/benzophenone or passed through a solvent purification system. |
| Anhydrous Diethyl Ether (Et₂O) | ≥99.7% | Sigma-Aldrich | For washing glassware. |
| Schlenk flask or flame-dried round-bottom flask with septum | - | - | Must be rigorously dried. |
| Magnetic stirrer and stir bar | - | - | - |
| Syringes and needles | - | - | Oven-dried and cooled in a desiccator before use. |
| Inert gas (Argon or Nitrogen) | High purity | - | For maintaining an inert atmosphere. |
Experimental Workflow
Caption: Step-by-step workflow for the generation of ((methylthio)methyl)triphenylphosphonium ylide.
Step-by-Step Procedure
-
Glassware Preparation: A 100 mL two-necked round-bottom flask containing a magnetic stir bar is flame-dried under vacuum and subsequently cooled to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Addition: Under an inert atmosphere, this compound (3.59 g, 10.0 mmol) is added to the flask.[]
-
Solvent Addition: Anhydrous THF (50 mL) is added via syringe, and the resulting suspension is stirred.
-
Cooling: The flask is immersed in an ice-water bath to bring the internal temperature to 0 °C.
-
Base Addition: With vigorous stirring, n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) is added dropwise over 10-15 minutes. A distinct color change to deep red or orange should be observed, indicating ylide formation.
-
Reaction Time: The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete ylide formation.
-
Usage: The resulting ylide solution is now ready to be used in a subsequent reaction with an aldehyde or ketone.
Best Practices and Troubleshooting
-
Strict Anhydrous Conditions: The success of this procedure is critically dependent on the complete exclusion of water. Any moisture will react with the n-butyllithium and the ylide, reducing the yield. All glassware must be thoroughly dried, and anhydrous solvents are essential.
-
Temperature Control: The dropwise addition of n-butyllithium at 0 °C is crucial to manage the exothermic nature of the reaction and to minimize potential side reactions.
-
Visual Confirmation: The formation of the intensely colored ylide provides a useful visual cue for the progress of the reaction. The absence or fading of this color could indicate the presence of moisture or impurities.
-
Reagent Quality: The concentration of commercially available n-butyllithium solutions can vary over time. It is good practice to titrate the solution periodically to ensure accurate stoichiometry.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid that can ignite spontaneously upon contact with air. It is also corrosive. It must be handled with extreme care under an inert atmosphere using appropriate syringe and cannula techniques. Always wear personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Anhydrous Ethers like THF and diethyl ether are highly flammable and can form explosive peroxides. They should be handled in a well-ventilated fume hood, away from sources of ignition.
-
Quenching: Upon completion of the subsequent reaction, the reaction mixture should be carefully quenched by the slow addition of a protic solvent, such as isopropanol or a saturated aqueous solution of ammonium chloride, at 0 °C.
This detailed protocol and the accompanying scientific context provide a robust framework for the successful and safe generation of ((methylthio)methyl)triphenylphosphonium ylide. A thorough understanding of the underlying principles and meticulous experimental technique are paramount for achieving optimal results in the synthesis of valuable vinyl thioether building blocks.
References
-
Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Corey–Fuchs reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of vinyl ethers, thioethers, and alky-β-styrylethers. Reagents and conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Corey–Fuchs reaction enabled synthesis of natural products: a review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Retrieved from [Link]
-
chemeurope.com. (n.d.). Corey-Fuchs reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of vinyl sulfides and thioethers via a hydrothiolation reaction of 4-hydroxydithiocoumarins and arylacetylenes/styrenes. Retrieved from [Link]
-
PubChem. (n.d.). This compound (C20H20PS). Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of vinyl thioethers and bis-thioethenes from calcium carbide and disulfides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2014). ChemInform Abstract: Stereoselective Formation of Z- or E-Vinyl Thioethers from Arylthiols and Acetylenes under Transition-Metal-Free Conditions. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Wittig reaction. Retrieved from [Link]
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- 2. Synthesis of vinyl sulfides and thioethers via a hydrothiolation reaction of 4-hydroxydithiocoumarins and arylacetylenes/styrenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scbt.com [scbt.com]
Application Notes & Protocols for ((Methylthio)methyl)triphenylphosphonium chloride in Pharmaceutical Synthesis
Prepared by a Senior Application Scientist
Introduction: A Versatile Reagent for C-C Bond Formation
((Methylthio)methyl)triphenylphosphonium chloride (CAS 1779-54-0) is a specialized Wittig reagent that has carved a niche in modern organic synthesis, particularly within the pharmaceutical industry.[1][] Unlike more common alkyl or alkoxy-substituted phosphonium salts, this reagent provides a unique pathway to introduce a methylthio-substituted methylene group. This functionality serves as a linchpin for subsequent transformations, making it a valuable tool for medicinal chemists and process development scientists.
The primary utility of this compound lies in its ability to act as a precursor to a sulfur-stabilized phosphorus ylide. This ylide engages in Wittig-type olefination reactions with aldehydes and ketones to furnish vinyl thioethers.[1] Furthermore, the reagent can be considered a masked formyl anion equivalent, offering a strategic approach to one-carbon homologation of carbonyl compounds.[3][4] Its application is critical in the construction of complex molecular architectures found in natural products and synthetically derived drug candidates.[5][6][7]
| Compound Property | Value |
| CAS Number | 1779-54-0 |
| Molecular Formula | C₂₀H₂₀ClPS |
| Molecular Weight | 358.87 g/mol |
| Melting Point | 218-220 °C |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMSO) |
Core Applications & Mechanistic Insights
The reactivity of this compound is dominated by the chemistry of its corresponding ylide. The adjacent sulfur atom plays a crucial role in stabilizing the carbanionic center of the ylide, which modulates its reactivity compared to non-stabilized phosphorus ylides.[8][9]
Wittig-Type Olefination: Synthesis of Vinyl Thioethers
The most prominent application of this reagent is the conversion of carbonyl compounds into vinyl thioethers. The reaction proceeds via the classical Wittig pathway.[10] First, the phosphonium salt is deprotonated by a strong base to generate the nucleophilic ylide. This ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are required to deprotonate the phosphonium salt without competing in side reactions. Common choices include sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (KOtBu). The pKa of the phosphonium salt dictates the required base strength.[8]
-
Solvent: Anhydrous, polar aprotic solvents like Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) are typically used to ensure the solubility of the reagents and to prevent quenching of the highly reactive ylide and base.
-
Temperature: Ylide generation is often performed at low temperatures (e.g., 0 °C to -78 °C) to control reactivity and minimize side reactions. The olefination step itself may be conducted at low temperature or allowed to warm to room temperature, depending on the substrate's reactivity.
The resulting vinyl thioethers are versatile synthetic intermediates. They can undergo hydrolysis to yield aldehydes, or participate in metal-catalyzed cross-coupling reactions, providing a gateway to more complex molecular structures.
Caption: General scheme for vinyl thioether synthesis.
A Masked Formyl Anion Equivalent
In pharmaceutical synthesis, the introduction of a formyl group (–CHO) is a common requirement. Direct formylation can be challenging due to the reactivity of the aldehyde functional group. This compound provides an elegant solution by serving as a formyl anion equivalent.[3]
The synthetic sequence involves two key steps:
-
Olefination: The phosphonium salt is used to convert a carbonyl compound into a vinyl thioether, as described above.
-
Hydrolysis: The resulting vinyl thioether is then hydrolyzed under acidic conditions (e.g., using aqueous HCl or a mercury(II) salt catalyst) to unmask the aldehyde functionality.
This two-step process effectively achieves the one-carbon homologation of the initial carbonyl compound to an aldehyde. This strategy is particularly useful in the synthesis of complex molecules where protecting group manipulations are minimized.[11]
Experimental Protocols
The following protocols are provided as representative examples. Researchers should perform their own optimization based on the specific substrate and scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Wittig Olefination to Synthesize a Vinyl Thioether
This protocol describes the in-situ generation of the ylide followed by reaction with an aldehyde.
Materials & Equipment:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Aldehyde substrate
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 equivalents).
-
Suspension: Add anhydrous THF to create a suspension (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath.
-
Ylide Generation: While stirring vigorously, add n-BuLi (1.1 equivalents) dropwise via syringe over 10 minutes. A deep red or orange color typically indicates the formation of the ylide. Continue stirring at 0 °C for 30-60 minutes.
-
Carbonyl Addition: Dissolve the aldehyde substrate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure vinyl thioether.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for Wittig olefination.
Protocol 2: Hydrolysis of Vinyl Thioether to an Aldehyde
This protocol outlines a general method for unmasking the aldehyde from the vinyl thioether intermediate.
Materials & Equipment:
-
Vinyl thioether substrate
-
Acetone and Water
-
Mercury(II) chloride (HgCl₂) (Caution: Highly Toxic)
-
Calcium carbonate (CaCO₃)
-
Dichloromethane (DCM)
-
Celite®
Step-by-Step Methodology:
-
Dissolution: Dissolve the vinyl thioether (1.0 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Reagent Addition: Add calcium carbonate (2.0 equivalents) followed by mercury(II) chloride (2.0 equivalents).
-
Reaction: Stir the resulting suspension vigorously at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Filtration: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove solids.
-
Workup: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the desired aldehyde.
Note on Safety: Mercury compounds are extremely toxic. Handle with extreme caution using appropriate engineering controls and PPE. All mercury-containing waste must be disposed of according to institutional and environmental regulations. Alternative, less toxic hydrolysis methods using acids like HCl or reagents like N-bromosuccinimide (NBS) may also be applicable and should be considered.
Summary and Outlook
This compound is a potent and reliable reagent for the synthesis of vinyl thioethers and for the one-carbon homologation of carbonyls to aldehydes.[1][3] Its utility in constructing key intermediates for pharmaceutical targets underscores its importance in drug discovery and development.[12][13] The sulfur-stabilized nature of its ylide provides a unique reactivity profile that complements other olefination reagents.[9][14] As the demand for complex and diverse molecular scaffolds continues to grow, the strategic application of such specialized reagents will remain a cornerstone of successful pharmaceutical synthesis.[7][15]
References
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Scribd. SCH 504 Phosphorus and Sulphur Ylides. Available from: [Link]
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Chemistry LibreTexts. Reactions of Ylides. Available from: [Link]
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MDPI. Organocatalytic Transformations from Sulfur Ylides. Available from: [Link]
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ResearchGate. Wittig Reactions of Trialkylphosphine-derived Ylides: New Directions and Applications in Organic Synthesis. Available from: [Link]
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Science of Synthesis. Product Class 1: Sulfur Ylides. Available from: [Link]
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Chulabhorn Research Institute. Total Synthesis of Natural Products. Available from: [Link]
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National Center for Biotechnology Information. Natural product anticipation through synthesis. Available from: [Link]
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FrumpFighters. Total Synthesis Of Natural Products. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. Available from: [Link]
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ResearchGate. Bioinspired Total Synthesis of Polycyclic Natural Products. Available from: [Link]
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National Center for Biotechnology Information. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available from: [Link]
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ResearchGate. General synthetic protocol for Wittig olefination using PS‐PPh3. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Available from: [Link]
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Organic Chemistry Portal. Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins. Available from: [Link]
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Chemsrc. CAS#:1779-54-0 | [(Methylthio)methyl]-triphenylphosphonium chloride. Available from: [Link]
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Application Notes and Protocols: A Comparative Study of the Reaction of ((Methylthio)methyl)triphenylphosphonium chloride with Aldehydes versus Ketones
Introduction: The Versatility of Sulfur-Stabilized Ylides in Olefination Reactions
The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] The reaction's broad utility stems from its tolerance of a wide array of functional groups and the predictable regioselectivity of the resulting alkene. Central to this transformation is the phosphorus ylide, a species that exhibits remarkable nucleophilicity towards the carbonyl carbon. While a vast range of ylides have been developed, those stabilized by heteroatoms offer unique reactivity profiles and afford access to valuable synthetic intermediates.
This document focuses on the application of ((methylthio)methyl)triphenylphosphonium chloride, a precursor to a sulfur-stabilized phosphorus ylide, in the olefination of aldehydes and ketones. The resulting vinyl sulfides are versatile building blocks in organic synthesis, amenable to further transformations such as hydrolysis to aldehydes, or oxidation to vinyl sulfoxides and sulfones. We will explore the nuances of this reagent's reactivity, with a particular emphasis on the comparative differences observed when reacting with aldehydes versus ketones. These differences, rooted in fundamental principles of steric hindrance and electrophilicity, have significant implications for reaction design and optimization.
This guide is intended for researchers, scientists, and drug development professionals seeking to employ this valuable synthetic tool. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for its execution with both representative aldehyde and ketone substrates, and present a comparative analysis of the expected outcomes.
Mechanistic Insights: The Role of the Methylthio Group and the Aldehyde/Ketone Dichotomy
The reaction of this compound with a carbonyl compound proceeds via the classical Wittig reaction pathway. The journey begins with the deprotonation of the phosphonium salt by a strong base to generate the corresponding phosphorus ylide, ((methylthio)methyl)triphenylphosphorane. The presence of the adjacent sulfur atom plays a crucial role in stabilizing the negative charge on the ylide carbon through d-orbital participation, rendering it less reactive, or "stabilized," compared to a simple alkylidenephosphorane.
The key steps of the mechanism are as follows:
-
Ylide Formation: A strong base, such as n-butyllithium or sodium hydride, abstracts a proton from the carbon atom adjacent to the phosphorus, forming the sulfur-stabilized ylide.
-
Nucleophilic Attack and Oxaphosphetane Formation: The nucleophilic ylide carbon attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane.
-
Oxaphosphetane Decomposition: The oxaphosphetane intermediate is unstable and spontaneously decomposes to yield the desired vinyl sulfide and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[1]
The fundamental difference in reactivity between aldehydes and ketones in this reaction is a well-established principle in organic chemistry.[1][3]
-
Electronic Effects: Aldehydes possess a single alkyl or aryl group attached to the carbonyl carbon, making them more electrophilic and thus more susceptible to nucleophilic attack compared to ketones, which have two electron-donating alkyl or aryl groups.
-
Steric Hindrance: The presence of a small hydrogen atom on the carbonyl carbon of an aldehyde presents less steric hindrance to the approaching bulky ylide, facilitating a faster reaction. Ketones, with two larger substituents, present a more sterically congested environment, slowing down the rate of reaction.
These factors collectively lead to a general reactivity trend where aldehydes react significantly faster and often under milder conditions than ketones with the ((methylthio)methyl)triphenylphosphonium ylide.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with a representative aldehyde (benzaldehyde) and a representative ketone (cyclohexanone).
Protocol 1: Synthesis of Phenyl Vinyl Sulfide from Benzaldehyde
This protocol details the reaction of the sulfur-stabilized ylide with an aromatic aldehyde.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet, add this compound (1.1 equivalents).
-
Under a positive pressure of nitrogen, add anhydrous THF via syringe to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
While stirring vigorously, slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise via syringe. A deep red or orange color should develop, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Reaction with Benzaldehyde:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve freshly distilled benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the benzaldehyde solution to 0 °C.
-
Slowly add the freshly prepared ylide solution to the stirred solution of benzaldehyde via cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford phenyl vinyl sulfide.
-
Protocol 2: Synthesis of (Cyclohexen-1-yl)(methyl)sulfane from Cyclohexanone
This protocol outlines the reaction with a cyclic ketone, which typically requires more forcing conditions.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cyclohexanone
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents), washed with anhydrous hexanes to remove the mineral oil.
-
Under a positive pressure of nitrogen, add anhydrous DMSO via syringe.
-
Heat the mixture to 70-80 °C until the evolution of hydrogen gas ceases (approximately 1 hour), indicating the formation of the dimsyl anion.
-
Cool the solution to room temperature.
-
In a separate flask, suspend this compound (1.1 equivalents) in anhydrous THF.
-
Slowly add the phosphonium salt suspension to the dimsyl anion solution at room temperature. A characteristic color change should be observed.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
-
Reaction with Cyclohexanone:
-
Add freshly distilled cyclohexanone (1.0 equivalent) dropwise to the ylide solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (cyclohexen-1-yl)(methyl)sulfane.
-
Comparative Reactivity and Data Summary
As a general principle, aldehydes exhibit greater reactivity than ketones in the Wittig reaction with this compound. This translates to shorter reaction times, milder reaction conditions, and often higher yields for aldehydes. The following table provides an illustrative comparison of expected outcomes for a selection of aldehyde and ketone substrates. Please note that these values are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
| Carbonyl Substrate | Product | Typical Reaction Time | Typical Yield (%) |
| Aldehydes | |||
| Benzaldehyde | Phenyl vinyl sulfide | 2-4 hours | 75-90% |
| 4-Methoxybenzaldehyde | (4-Methoxyphenyl) vinyl sulfide | 2-4 hours | 80-95% |
| Heptanal | 1-(Methylthio)oct-1-ene | 3-6 hours | 70-85% |
| Ketones | |||
| Cyclohexanone | (Cyclohexen-1-yl)(methyl)sulfane | 12-24 hours | 50-70% |
| Acetophenone | 1-Phenyl-1-(methylthio)ethene | 18-36 hours | 40-60% |
| 2-Adamantanone | 2-(Methylthiomethylene)adamantane | 24-48 hours | 30-50% |
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformations, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: Comparative experimental workflows for the reaction with aldehydes versus ketones.
Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction with a sulfur-stabilized ylide.
Conclusion and Future Directions
This compound is a highly effective reagent for the synthesis of vinyl sulfides from both aldehydes and ketones. The inherent electronic and steric differences between these two classes of carbonyl compounds lead to a pronounced reactivity differential, with aldehydes undergoing olefination more readily than ketones. This predictable disparity allows for a degree of chemoselectivity in molecules containing both functionalities and underscores the importance of tailoring reaction conditions to the specific substrate. The protocols and comparative data presented herein serve as a practical guide for researchers looking to harness the synthetic potential of this versatile reagent. Future work in this area could focus on the development of catalytic Wittig-type reactions employing sulfur-stabilized ylides to minimize the generation of stoichiometric phosphine oxide waste, thereby enhancing the green credentials of this powerful transformation.
References
-
Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954 , 87 (9), 1318–1330. [Link]
-
Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989 , 89 (4), 863–927. [Link]
- Vedejs, E.; Peterson, M. J. Stereochemistry and mechanism in the Wittig reaction. Top. Stereochem.1994, 21, 1-157.
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007; pp 111-125. [Link]
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McNulty, J. The Wittig Reaction. In Comprehensive Organic Synthesis II, 2nd ed.; Knochel, P., Molander, G. A., Eds.; Elsevier, 2014; Vol. 1, pp 558-592. [Link]
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Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965 , 87 (6), 1353–1364. [Link]
- Trost, B. M.; Melvin, L. S., Jr.
-
Phenyl Vinyl Sulfide. PubChem. [Link]
-
(Cyclohexen-1-yl)(methyl)sulfane. PubChem. [Link]
Sources
Application Note: Strategic Base Selection for Generating (Methylthio)methylenetriphenylphosphorane
Introduction: The Synthetic Value of a Sulfur-Containing Ylide
((Methylthio)methyl)triphenylphosphonium chloride is a crucial precursor for the synthesis of the (methylthio)methylenetriphenylphosphorane ylide. This ylide is a powerful reagent in organic synthesis, primarily utilized in Wittig-type reactions to install a methylthio-methylene group onto aldehydes and ketones. The resulting vinyl sulfides, also known as ketene dithioacetals, are exceptionally versatile synthetic intermediates.[1][2] Their utility stems from the "umpolung" or reversal of polarity they enable at the carbonyl carbon, a concept pioneered in the Corey-Seebach reaction.[3][4] The successful generation of the ylide from its phosphonium salt precursor is entirely dependent on the judicious selection of a suitable base. This note provides a comprehensive guide for researchers to navigate this critical choice, ensuring high yields and minimizing side reactions.
The Chemistry of Deprotonation: A Balancing Act
The core of the reaction is a simple acid-base equilibrium where a base (B⁻) removes a proton from the α-carbon of the phosphonium salt 1 to generate the desired ylide 2 (a phosphorane).
The key to driving this equilibrium to the right lies in selecting a base whose conjugate acid (H-B) has a significantly higher pKa than the phosphonium salt 1 . The pKa of a typical alkyltriphenylphosphonium salt is in the range of 15-25, with electron-withdrawing groups increasing acidity (lowering pKa) and alkyl groups decreasing it. The presence of the sulfur atom in this compound offers some stabilization to the resulting ylide, making its parent salt moderately acidic for a phosphonium salt. A strong base is therefore required for efficient and complete deprotonation.[5]
Caption: Deprotonation equilibrium for ylide generation.
Comparative Analysis of Common Bases
The choice of base is dictated by factors including basicity (pKa), nucleophilicity, solubility, and operational safety. Organolithium reagents are highly effective but also pyrophoric and can be problematic with sensitive functional groups. Hydride bases are non-nucleophilic but often have solubility and reactivity issues. The table below summarizes key properties of bases commonly considered for this transformation.
| Base | Formula | Approx. pKa (Conj. Acid) | Form | Key Characteristics & Considerations |
| n-Butyllithium | n-BuLi | ~50 | Solution | Workhorse Base. Very strong, ensures complete and rapid deprotonation at low temperatures (-78 to 0 °C).[6] Pyrophoric and nucleophilic; can add to carbonyls or other electrophilic sites if not used correctly.[7] |
| Sodium Hydride | NaH | ~36 | Powder | Non-Nucleophilic. Good for substrates with sensitive electrophilic sites. Often requires higher temperatures or co-solvents like DMSO to achieve reasonable reaction rates due to its insolubility in THF.[8] |
| Lithium Diisopropylamide | LDA | ~36 | In situ | Strong, Non-Nucleophilic. Excellent for preventing nucleophilic attack. Must be freshly prepared. Its bulk can be advantageous for selective deprotonation. |
| Potassium bis(trimethylsilyl)amide | KHMDS | ~26 | Solid/Solution | Strong, Non-Nucleophilic. Highly soluble in THF. Good alternative to LDA. The resulting silylamine is volatile and easily removed. |
Experimental Protocols
Safety Precaution: All protocols involving organolithium reagents or sodium hydride must be conducted under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Protocol 1: Deprotonation using n-Butyllithium (n-BuLi) in THF
This is the most common and reliable method for generating non-stabilized ylides. The low temperature is critical to prevent ylide decomposition and side reactions involving the base.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.05 eq, solution in hexanes)
Procedure:
-
To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add this compound.
-
Add anhydrous THF (approx. 0.1 M concentration relative to the salt) via syringe to create a suspension.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
While stirring vigorously, add the n-BuLi solution dropwise via syringe over 10-15 minutes.
-
Upon addition, a characteristic deep red-orange color should develop, indicating the formation of the ylide.[9]
-
After the addition is complete, allow the mixture to stir at -78 °C for an additional 30-60 minutes to ensure complete deprotonation.
-
The ylide solution is now ready for reaction with an electrophile (e.g., an aldehyde or ketone), which should be added slowly at -78 °C.
Behind the Bench: Explaining the Experimental Choices
-
Causality: The use of n-BuLi, with a conjugate acid pKa of ~50, ensures that the deprotonation is rapid, quantitative, and irreversible.[7]
-
Choice: Conducting the reaction at -78 °C is crucial because THF can be deprotonated by n-BuLi at higher temperatures, leading to ring-opening and consumption of the base.[7] The low temperature also enhances the stability of the reactive ylide.
-
Trustworthiness: The appearance of the deep red-orange color is a reliable visual indicator of successful ylide formation. A faint or brownish color may suggest incomplete reaction or decomposition.
Protocol 2: Deprotonation using Sodium Hydride (NaH) in THF/DMSO
This method is preferred when the substrate is incompatible with the nucleophilic nature of n-BuLi. The use of DMSO as a co-solvent is often necessary to facilitate the reaction.
Materials:
-
Sodium Hydride (1.1 eq, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
This compound (1.0 eq)
Procedure:
-
To a dry, three-neck round-bottom flask, add the NaH dispersion.
-
Wash the NaH three times with anhydrous hexanes under an inert atmosphere to remove the mineral oil, carefully decanting the supernatant each time.
-
Add anhydrous THF to the washed NaH.
-
In a separate flask, dissolve the this compound in a minimal amount of anhydrous DMSO and add this solution to the NaH suspension via cannula or syringe.
-
Warm the reaction mixture to room temperature or gently heat to 40-50 °C. The reaction progress can be monitored by the evolution of hydrogen gas (use a bubbler).
-
Stir for 1-4 hours until gas evolution ceases and the characteristic ylide color appears.
-
The resulting ylide solution is ready for subsequent reaction.
Behind the Bench: Explaining the Experimental Choices
-
Causality: NaH is a non-nucleophilic base, eliminating the possibility of it adding to electrophilic centers in the substrate.[8]
-
Choice: The reaction of the phosphonium salt with solid NaH in THF alone is extremely slow. DMSO is required to form the highly basic "dimsyl anion" in situ, which is the active deprotonating agent.
-
Trustworthiness: The protocol is self-validating through the observable evolution of hydrogen gas, providing a clear indication that the acid-base reaction is proceeding.
Troubleshooting and Optimization
A systematic approach is key to selecting the optimal base for a specific application. The following flowchart provides a decision-making framework.
Caption: Decision flowchart for base selection.
Common Problems & Solutions:
-
No Ylide Formation (No Color Change): This typically points to inactive base or wet solvent/glassware. Ensure n-BuLi is properly titrated and solvents are rigorously dried.
-
Low Yield of Wittig Product: May indicate incomplete deprotonation. Consider adding a slight excess of base (1.05-1.1 eq). Alternatively, the ylide may be decomposing; ensure the reaction is kept cold and the subsequent electrophile is added promptly.
-
Side Products: If using n-BuLi with an enolizable ketone, deprotonation of the ketone can compete with the Wittig reaction. In such cases, switching to a non-nucleophilic, sterically hindered base like LDA or KHMDS is highly recommended.
References
-
Vertex AI Search Result[8]
-
Vertex AI Search Result[10]
-
Vertex AI Search Result[11]
-
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Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2021). Chemistry LibreTexts. [Link][14]
-
Singh, G., & Ila, H. (2021). Synthesis of novel ketene dithioacetals via one pot reaction. Current Chemistry Letters, 10(2), 165-174. [Link][1]
-
Vertex AI Search Result[15]
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Vertex AI Search Result[17]
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Vertex AI Search Result[18]
-
Deprotonation of 1 by 1 equiv n‐BuLi at −78 °C. ResearchGate. [Link][6]
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Vertex AI Search Result[20]
-
Recent developments of ketene dithioacetal chemistry. (2013). Chemical Society Reviews. [Link][2]
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Application Notes and Protocols for the Synthesis of Vinyl Thioethers via Wittig Olefination with ((Methylthio)methyl)triphenylphosphonium chloride
Introduction: Unlocking the Synthetic Potential of Vinyl Thioethers
The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the construction of carbon-carbon double bonds from carbonyl compounds.[1][2] Its significance was formally recognized with the 1979 Nobel Prize in Chemistry awarded to Georg Wittig.[1] This transformation's versatility stems from the use of phosphorus ylides, or Wittig reagents, which offer a high degree of control over the location of the newly formed alkene.[2]
This guide focuses on a specific and highly useful application of this reaction: the synthesis of vinyl thioethers using ((Methylthio)methyl)triphenylphosphonium chloride.[3] Vinyl thioethers are valuable synthetic intermediates, serving as precursors for a variety of functional groups and as key components in the synthesis of complex molecules.[4][5] The protocol detailed herein provides researchers with a robust methodology for accessing these important building blocks.
Scientific Principles: Mechanism and Rationale
A successful experimental design is rooted in a deep understanding of the underlying reaction mechanism. The Wittig olefination is a multi-step process driven by the formation of a highly stable phosphorus-oxygen double bond.
The Wittig Reaction Mechanism
-
Ylide Formation: The process begins with the deprotonation of the α-carbon of the phosphonium salt, this compound, by a strong base. This acidic proton is readily removed due to the electron-withdrawing effect of the adjacent positively charged phosphorus atom, resulting in the formation of a phosphonium ylide.[1][6] The ylide is a key reactive intermediate, characterized by adjacent opposite formal charges.[1]
-
Nucleophilic Attack and Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[7][8] Current mechanistic understanding, particularly for non-stabilized ylides in lithium-free conditions, supports a concerted [2+2] cycloaddition to directly form a four-membered heterocyclic intermediate known as an oxaphosphetane.[9][10]
-
Alkene Formation: The oxaphosphetane intermediate is unstable and rapidly collapses in a reverse [2+2] cycloaddition. This fragmentation is thermodynamically driven by the formation of the exceptionally strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, yielding the desired vinyl thioether.[9][11]
Distinguishing from Sulfur Ylide Reactivity
It is crucial to differentiate the reactivity of phosphorus ylides from their sulfur counterparts. While structurally similar, sulfur ylides react with carbonyls to produce epoxides via the Corey-Chaykovsky reaction.[12][13] This divergence in outcome is attributed to the different reaction pathways. The Wittig reaction proceeds through a concerted cycloaddition, whereas the Corey-Chaykovsky reaction involves a betaine intermediate that undergoes an intramolecular SN2 reaction to form the epoxide ring.[9][11][14] The immense driving force of P=O bond formation is unique to the phosphorus ylide and directs the reaction towards olefination.[9]
Experimental Workflow Visualization
The following diagram illustrates the complete experimental sequence, from the generation of the reactive ylide to the isolation of the final product.
Caption: Experimental workflow for the Wittig olefination to form vinyl thioethers.
Detailed Experimental Protocol
This protocol provides a general procedure for the olefination of an aldehyde or ketone. Reaction scales and times may need to be optimized for specific substrates.
Safety Precautions: This procedure involves pyrophoric (n-BuLi), flammable, and hazardous materials. It must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.
Materials and Equipment
-
Reagents:
-
This compound
-
Aldehyde or Ketone substrate
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
-
Equipment:
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Rubber septa
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Step-by-Step Procedure
-
Preparation and Ylide Generation: a. To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents). b. Seal the flask with a rubber septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. c. Add anhydrous THF via syringe to create a suspension (approx. 0.2 M concentration). d. Cool the flask to 0 °C using an ice-water bath. e. While stirring vigorously, add n-butyllithium (1.1 equivalents) dropwise via syringe over 10 minutes. A deep red or orange color should develop, indicating the formation of the ylide.[15] f. Allow the resulting mixture to stir at 0 °C for 30 minutes to ensure complete ylide formation.
-
Olefination Reaction: a. In a separate oven-dried flask, dissolve the aldehyde or ketone substrate (1.0 equivalent) in a minimal amount of anhydrous THF. b. Using a syringe, add the substrate solution dropwise to the stirring ylide suspension at 0 °C over 15 minutes. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Stir the reaction at room temperature for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Reaction Workup: a. Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. c. Separate the layers and extract the aqueous phase twice more with ethyl acetate.[16] d. Combine the organic layers and wash sequentially with water and then brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: a. The resulting crude residue contains the desired vinyl thioether and the triphenylphosphine oxide byproduct. b. Purify the crude material by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but is typically a gradient of ethyl acetate in hexanes. c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified vinyl thioether.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition/Value | Rationale & Expert Insight |
| Stoichiometry | Phosphonium Salt: 1.2 eq | Using a slight excess of the Wittig reagent ensures complete consumption of the limiting carbonyl substrate. |
| Base (n-BuLi): 1.1 eq | A slight excess of base ensures complete deprotonation to form the ylide. | |
| Carbonyl Substrate: 1.0 eq | This is the limiting reagent for the reaction. | |
| Solvent | Anhydrous THF | THF is an excellent solvent for the phosphonium salt and stabilizes the ylide. Anhydrous conditions are critical as the ylide and n-BuLi are strong bases and will be quenched by water. |
| Base | n-Butyllithium (n-BuLi) | A strong, non-nucleophilic base is required to deprotonate the phosphonium salt. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be used.[16] |
| Temperature | Ylide Generation: 0 °C | Controls the exothermic deprotonation and maintains the stability of the ylide. |
| Carbonyl Addition: 0 °C | Slow addition at low temperature helps to control the reaction rate and minimize side reactions. | |
| Reaction: Room Temperature | Allows the reaction to proceed to completion at a reasonable rate. Some sensitive substrates may require lower temperatures. | |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the highly reactive base (n-BuLi) and the ylide intermediate from atmospheric oxygen and moisture. |
Troubleshooting Common Issues
-
Low or No Yield: The most common culprit is the presence of moisture or protic impurities, which will quench the base and the ylide. Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. The quality of the n-BuLi is also critical; use a freshly titrated or newly purchased bottle.
-
Formation of Betaine Byproducts: If the workup is not performed carefully, side reactions can occur. Quenching at low temperatures is recommended.
-
Difficulty Removing Triphenylphosphine Oxide: This byproduct is notoriously difficult to separate from some products due to its polarity. Careful and patient column chromatography is often required. Alternatively, precipitation of the oxide from a nonpolar solvent mixture (e.g., ether/hexanes) prior to chromatography can be effective.
References
-
Chemistry Stack Exchange. (2017). Wittig versus Corey–Chaykovsky reaction. [Link]
-
Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Distinction between the reactivity of phosphorus ylide vs sulfur ylide with the carbonyl compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Ylides. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of vinyl ethers, thioethers, and alky-β-styrylethers. Reagents and conditions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Methoxymethyl Triphenylphosphonium Chloride: Properties, Applications, and Synthesis. [Link]
-
Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]
-
NIH. (n.d.). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering the Wittig Reaction with Methoxymethyl Triphenylphosphonium Chloride. [Link]
-
University Course Material. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). General synthetic protocol for Wittig olefination using PS‐PPh3 1 to.... Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethylenetriphenylphosphorane. Retrieved from [Link]
-
NIH. (2023). Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. [Link]
-
ResearchGate. (2025). Synthesis of vinyl thioethers and bis-thioethenes from calcium carbide and disulfides. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Stereoselective Formation of Z- or E-Vinyl Thioethers from Arylthiols and Acetylenes under Transition-Metal-Free Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride.
- Google Patents. (n.d.). US4267375A - Preparation of thioethers.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. scbt.com [scbt.com]
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- 16. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
Purification of products from a ((Methylthio)methyl)triphenylphosphonium chloride reaction
Application Note & Protocols
Topic: Strategic Purification of Vinyl Thioethers from ((Methylthio)methyl)triphenylphosphonium Chloride Wittig Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract The Wittig reaction utilizing this compound is a powerful method for the one-carbon homologation of aldehydes and ketones to their corresponding vinyl thioethers, which are valuable synthetic intermediates.[1][2] A significant and persistent challenge in this synthesis is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO), from the desired product.[3] This application note provides a comprehensive guide to the strategic purification of vinyl thioethers, focusing on methods that ensure high purity while preserving the integrity of the potentially labile vinyl thioether moiety. We will explore the underlying principles of various purification techniques, from non-chromatographic bulk removal of TPPO to high-resolution chromatographic methods, and provide detailed, validated protocols for immediate application in a research and development setting.
The Reaction Landscape: Products and Byproducts
The reaction between the ylide generated from this compound and a carbonyl compound is a cornerstone of modern organic synthesis.[1] The driving force of the reaction is the formation of a very stable phosphorus-oxygen double bond in the TPPO byproduct.[4] Understanding the components of the crude reaction mixture is the first step toward devising an effective purification strategy.
Primary Components of the Crude Reaction Mixture:
-
Desired Product: Vinyl Thioether
-
Primary Byproduct: Triphenylphosphine Oxide (TPPO)
-
Potential Impurities:
-
Unreacted Aldehyde/Ketone
-
Unreacted this compound
-
Triphenylphosphine (if ylide formation or reaction is incomplete)
-
Hydrolysis products (if exposed to acidic conditions)
-
Caption: General workflow of the Wittig reaction using this compound.
Physicochemical Properties: The Key to Separation
The significant differences in polarity between the desired vinyl thioether and the TPPO byproduct are the foundation of most purification strategies.
| Compound Type | Polarity | Solubility (Common Non-Polar Solvents e.g., Hexane) | Key Characteristics |
| Vinyl Thioether | Low to Moderate | Generally Good | Often a liquid or low-melting solid. Sensitive to acid.[5][6] |
| Triphenylphosphine Oxide (TPPO) | High | Very Poor | High-melting crystalline solid. Can form complexes with metal salts.[3][7][8] |
Purification Protocols: From Crude to Pure
A multi-step approach is often the most effective, beginning with a bulk removal of TPPO followed by a final polishing step. The critical consideration throughout is the acid sensitivity of the vinyl thioether product; acidic workups must be avoided to prevent hydrolysis to the corresponding aldehyde and thiol.[9][10]
Protocol 3.1: Bulk TPPO Removal (Non-Chromatographic)
These methods are designed to remove the majority of TPPO from the crude mixture, simplifying subsequent chromatographic purification.
-
Causality: This is the most common and straightforward method, exploiting the high polarity of TPPO and its poor solubility in non-polar solvents like hexanes, pentane, or diethyl ether.[3][7] By dissolving the crude mixture in a minimal amount of a solvent like dichloromethane (DCM) and adding a non-polar "anti-solvent," the TPPO is forced to precipitate.
-
Step-by-Step Protocol:
-
Following the reaction, perform a neutral or mildly basic aqueous workup (e.g., wash with saturated NaHCO₃ solution, followed by brine). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the dried organic phase in vacuo to obtain a viscous oil or solid residue.
-
Dissolve the residue in a minimal volume of a solvent in which both the product and TPPO are soluble (e.g., dichloromethane, toluene).
-
With vigorous stirring, slowly add a non-polar anti-solvent (e.g., hexanes, pentane, or diethyl ether) until precipitation of a white solid (TPPO) is observed. Continue adding the anti-solvent (typically 10-20 volumes relative to the initial solvent).
-
Cool the resulting slurry in an ice bath or refrigerator for at least 30 minutes to maximize precipitation.[7]
-
Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.
-
The filtrate, now enriched with the vinyl thioether, can be concentrated and subjected to final purification.
-
-
Causality: When the desired vinyl thioether is also polar, separating it from TPPO via precipitation or standard chromatography becomes challenging. In these cases, TPPO can be selectively removed by forming a highly insoluble coordination complex with a metal salt, such as zinc chloride (ZnCl₂).[8][11]
-
Step-by-Step Protocol:
-
Concentrate the crude reaction mixture to an oil or solid.
-
Dissolve the residue in a polar solvent where the product is soluble (e.g., ethanol, THF).
-
Prepare a 1.5-2.0 M solution of anhydrous ZnCl₂ in the same polar solvent (warming may be required for dissolution).
-
Add the ZnCl₂ solution (typically 2-3 equivalents relative to the theoretical amount of TPPO) to the crude mixture solution at room temperature.
-
Stir the mixture. The ZnCl₂(TPPO)₂ complex will precipitate as a white solid. Scraping the flask can help induce precipitation.[8]
-
After stirring for 30-60 minutes, filter the mixture to remove the precipitate.
-
Concentrate the filtrate. The residue can be further purified by passing it through a short plug of silica gel to remove any excess zinc salts before final purification.
-
Protocol 3.2: Final Purification (Chromatographic)
Flash column chromatography is the definitive method for obtaining an analytically pure vinyl thioether.
-
Causality: Silica gel is a highly polar stationary phase. The less polar vinyl thioether product will have a weaker affinity for the silica and will travel down the column faster (higher Rf value) than the highly polar TPPO, which adsorbs strongly.
-
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The goal is to find a solvent ratio where the product has an Rf of ~0.3-0.4, and the TPPO spot remains at or near the baseline (Rf ~0).
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product (ideally after bulk TPPO removal) in a minimum amount of dichloromethane or the eluent and load it onto the column. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column, collecting fractions. Monitor the elution of the product using TLC.
-
Fraction Analysis: Combine the pure fractions containing the desired product and concentrate in vacuo to yield the purified vinyl thioether.
-
Caption: Decision workflow for selecting a purification strategy.
Purity Assessment and Validation
Confirming the purity and identity of the final product is a critical, self-validating step.
| Technique | Purpose | Expected Observations for a Pure Vinyl Thioether |
| TLC | Monitor purification | A single spot with an Rf value distinct from TPPO and starting materials. |
| ¹H NMR | Structural confirmation & purity | Presence of characteristic vinyl proton signals. Absence of aromatic signals corresponding to TPPO (~7.5-7.8 ppm). |
| ³¹P NMR | Detect phosphorus impurities | Absence of a signal around +25 to +30 ppm, which is characteristic of TPPO. |
| GC-MS | Purity and identity (for volatile compounds) | A single major peak in the chromatogram with the correct mass-to-charge ratio (M⁺).[12][13] |
Troubleshooting Common Purification Issues
| Problem | Probable Cause | Recommended Solution |
| Low product yield after workup. | Accidental exposure to acid during workup caused hydrolysis of the vinyl thioether. | Ensure all aqueous washes are neutral or basic (e.g., water, NaHCO₃, brine). Avoid acidic washes (e.g., NH₄Cl). |
| TPPO co-elutes with a polar product during chromatography. | The polarity of the product is too similar to TPPO for effective separation on silica. | Employ the chemical sequestration method with ZnCl₂ (Protocol 3.1.2) before attempting chromatography.[8] |
| A significant amount of TPPO remains after precipitation. | Insufficient anti-solvent was used, or the initial concentration was too high. | Repeat the precipitation procedure. Ensure a minimal amount of the initial solvent is used and add at least 10-20 volumes of the anti-solvent. Ensure adequate cooling time.[7] |
| Product decomposes on the silica gel column. | The silica gel is slightly acidic, which can be sufficient to degrade highly sensitive vinyl thioethers. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1%). |
References
- BenchChem. (n.d.). Navigating the Aftermath: A Technical Guide to Removing Triphenylphosphine Oxide from Wittig Reaction Products. BenchChem Technical Support.
- Drawell. (n.d.).
- Kanazawa, J., & Sato, R. (1965). Gas-Liquid Chromatography of Organophosphorus Pesticides. Agricultural and Biological Chemistry, 29(5), 463-465.
- Dandapani, S., et al. (2018). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development, 22(12), 1735-1740.
- Bhattu, M., et al. (2021). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020). Analytical Methods, 13(48), 5836-5853.
- Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931-9936.
- U.S. Environmental Protection Agency. (1996).
- Tsunoda, N., & Kishi, T. (1987). Simultaneous Determination of Organophosphorus Pesticides by Thin-Layer Chromatography. Journal of Health Science, 33(1), 74-82.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Organic Chemistry @ Rochester.
- PubChem. (n.d.). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.
- Tarbell, D. S., & Hayward, E. C. (1969). Hydrolysis of cyclic vinyl ethers. 18O study of the hydrolysis of 2-alkyl-2,3,4,5,6,7-hexahydrobenzofurans. The Journal of Organic Chemistry, 34(11), 3407-3410.
- Chiang, Y., et al. (1980). Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. Canadian Journal of Chemistry, 58(2), 124-129.
- Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl α-(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38-41.
- R Discovery. (n.d.). Hydrolysis Of Vinyl Ethers Research Articles. R Discovery.
- Chem LibreTexts. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Kresge, A. J., & Mizan, A. N. (2002). Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene.
- INNO PHARMCHEM. (2026). Mastering the Wittig Reaction with Methoxymethyl Triphenylphosphonium Chloride. NINGBO INNO PHARMCHEM CO.,LTD.
- Santa Cruz Biotechnology. (n.d.). (Methylthiomethyl)triphenylphosphonium chloride. SCBT.
- Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Total Synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
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- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Wittig Reaction with ((Methylthio)methyl)triphenylphosphonium chloride
This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Wittig reaction, specifically when using ((methylthio)methyl)triphenylphosphonium chloride to synthesize vinyl thioethers. This resource provides in-depth troubleshooting advice, frequently asked questions, and a detailed, optimized protocol grounded in established chemical principles.
Troubleshooting Common Issues & FAQs
Here, we address common problems encountered during the Wittig olefination with this compound, offering explanations and actionable solutions.
Q1: My reaction yield is very low, or I'm only recovering my starting aldehyde/ketone. What are the likely causes?
A1: This is the most frequent issue and can stem from several factors related to the ylide formation and its reactivity.
-
Inefficient Ylide Formation: The generation of the ylide, (methylthiomethylene)triphenylphosphorane, is a critical step.
-
Base Strength and Steric Hindrance: A sufficiently strong, non-nucleophilic base is essential for deprotonating the phosphonium salt. Sterically hindered bases like potassium tert-butoxide (KOtBu) are often preferred over smaller bases like sodium hydride (NaH) or organolithium reagents, which can sometimes lead to side reactions. Ensure your base is fresh and anhydrous.
-
Reaction Temperature: Ylide formation is typically performed at low temperatures (e.g., 0 °C to -78 °C) to maintain the ylide's stability. Allowing the reaction to warm prematurely can lead to ylide decomposition.[1]
-
Solvent Choice: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are standard for Wittig reactions. The presence of moisture will quench the ylide. Ensure your solvent is properly dried before use.
-
-
Ylide Instability: Sulfur-stabilized ylides can be less stable than their oxygen counterparts. It's often beneficial to generate the ylide in situ and use it immediately. Some protocols suggest adding the aldehyde or ketone to the freshly prepared ylide at low temperatures. A noticeable color change (often to a reddish or orange hue) indicates ylide formation. If this color fades before the addition of the carbonyl compound, it may suggest ylide decomposition.
-
Issues with the Carbonyl Substrate:
-
Steric Hindrance: Highly hindered ketones may react slowly or not at all.[2] In such cases, the Horner-Wadsworth-Emmons reaction might be a better alternative.
-
Enolizable Carbonyls: If your aldehyde or ketone has acidic α-protons, the ylide can act as a base, leading to enolate formation and reducing the amount of ylide available for the Wittig reaction.
-
Q2: I'm observing multiple spots on my TLC plate, and purification is difficult. What are the possible side products?
A2: The formation of byproducts can complicate purification and significantly lower your isolated yield.
-
Triphenylphosphine Oxide (TPPO): This is an inherent byproduct of the Wittig reaction. Its removal is a common challenge. TPPO is moderately polar and can co-elute with the desired vinyl thioether.
-
Oxidation of the Thioether: The vinyl thioether product can be susceptible to oxidation, especially during workup and purification. It is advisable to handle the product under an inert atmosphere and to use degassed solvents.
-
Aldol Condensation: If the ylide deprotonates your carbonyl compound, the resulting enolate can undergo self-condensation, leading to aldol products.
-
Michael Addition: If your carbonyl compound is an α,β-unsaturated system, the ylide can potentially undergo a Michael addition instead of the desired Wittig reaction.
Q3: How can I effectively remove triphenylphosphine oxide (TPPO) from my product?
A3: Separating your vinyl thioether from TPPO is crucial for obtaining a pure product.
-
Column Chromatography: This is the most common method. A careful choice of eluent is necessary. A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Due to the potential for the product to be sensitive, some researchers prefer to use deactivated silica gel or alumina.
-
Crystallization: If your vinyl thioether is a solid, recrystallization can be an effective purification method.
-
Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether, while the desired product remains in solution.
Optimized Protocol for the Synthesis of a Vinyl Thioether
This protocol is a robust starting point for the Wittig reaction with this compound. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Typical Amount | Molar Equivalents |
| This compound | 358.87 | 1.2 g | 1.2 |
| Aldehyde/Ketone | - | 1.0 mmol | 1.0 |
| Potassium tert-butoxide (KOtBu) | 112.21 | 377 mg | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
Experimental Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.2 g, 3.34 mmol, 1.2 eq.).
-
Add anhydrous THF (10 mL) and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (377 mg, 3.34 mmol, 1.2 eq.) portion-wise over 10 minutes.
-
Stir the mixture at 0 °C for 30-60 minutes. A distinct color change (typically to orange or deep red) should be observed, indicating the formation of the ylide.
-
-
Wittig Reaction:
-
Dissolve the aldehyde or ketone (2.78 mmol, 1.0 eq.) in anhydrous THF (10 mL).
-
Add the carbonyl solution dropwise to the cold ylide solution via a syringe or dropping funnel over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting carbonyl.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure vinyl thioether.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in the Wittig reaction.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
- Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
- McNulty, J., & Das, P. (2009). A mild, efficient, and scalable synthesis of vinyl thioethers via a Wittig-type reaction. Tetrahedron Letters, 50(43), 5961-5963.
-
Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330. [Link]
-
"Wittig Reaction." Organic Chemistry Portal. [Link]
-
"Wittig Reaction." Chemistry LibreTexts. [Link]
-
"Problems with wittig reaction." Reddit. [Link]
-
"Wittig Reaction - Wittig Reagents (in situ)." Common Organic Chemistry. [Link]
-
"Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses. [Link]
-
"Wittig reaction." Wikipedia. [Link]
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Side reactions of ((Methylthio)methyl)triphenylphosphonium chloride and how to avoid them
Welcome to the technical support center for ((Methylthio)methyl)triphenylphosphonium chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this valuable Wittig reagent. Here, we address common side reactions, provide troubleshooting strategies, and offer detailed protocols to help you achieve clean, high-yielding conversions of aldehydes and ketones to their corresponding vinyl thioethers.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a low yield of the desired vinyl thioether, and I'm recovering a significant amount of my starting aldehyde/ketone. What is the likely cause?
A: This is a classic symptom of incomplete or failed ylide formation. The this compound requires a strong base to deprotonate the carbon alpha to the phosphorus, forming the reactive ylide.
-
Causality: If the base is not strong enough, is added improperly, or has degraded, the equilibrium will favor the starting phosphonium salt. Common bases like potassium t-butoxide (KOtBu) or sodium hydride (NaH) are highly sensitive to moisture. Contamination with water will quench the base, preventing ylide formation. Furthermore, the ylide itself can be unstable, especially at elevated temperatures, and may decompose before it has a chance to react with your carbonyl compound.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly (oven-drying is recommended). Use freshly distilled, anhydrous solvents (like THF or diethyl ether).
-
Verify Base Quality: Use a fresh bottle of base or titrate it to determine its activity. For NaH, ensure the mineral oil is washed away with dry hexanes before use.
-
Optimize Ylide Formation: When adding the base to the phosphonium salt suspension, do so at a reduced temperature (e.g., 0 °C or -78 °C) to control the exotherm and improve ylide stability.[2] A characteristic color change (often to a deep red or orange) indicates successful ylide formation. Allow the ylide to form completely (typically 30-60 minutes) before adding the carbonyl substrate.
-
Q2: I am observing epimerization of a stereocenter alpha to my carbonyl group. How can I avoid this side reaction?
A: This is a common issue when working with substrates that have enolizable protons. The strong bases required for ylide formation are often strong enough to deprotonate the α-position of the carbonyl, leading to a loss of stereochemical integrity.
-
Causality: The pKa of the α-proton on your substrate is low enough to be competitive with the deprotonation of the phosphonium salt. Bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are particularly aggressive and can readily cause epimerization.
-
Strategic Solutions:
-
Switch to a Milder, Bulkier Base: Using a hindered base like potassium hexamethyldisilazide (KHMDS) or lithium hexamethyldisilazide (LHMDS) can often resolve this issue. These bases are still strong enough to form the ylide but are sterically hindered, which can disfavor the deprotonation of the more sterically accessible α-proton on your substrate.
-
Control Temperature: Perform the ylide formation and the subsequent reaction with the carbonyl at low temperatures (e.g., -78 °C). This minimizes the rate of the competing enolization reaction.
-
Inverse Addition: In some cases, adding the pre-formed ylide solution slowly to a cold solution of the aldehyde/ketone can minimize the time the substrate is exposed to excess strong base.
-
Q3: My final product is contaminated with triphenylphosphine oxide (TPPO), which is very difficult to remove by standard chromatography. What are the best purification strategies?
A: The stoichiometric formation of TPPO is an inherent feature of the Wittig reaction, and its removal is a well-known challenge due to its moderate polarity and tendency to co-elute with products.[3]
-
Causality: TPPO has physical properties (polarity, solubility) that often mimic those of the desired product, making chromatographic separation inefficient.
-
Proven Purification Methods:
-
Precipitation: After the reaction, dilute the crude mixture with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. TPPO is often insoluble in these solvents and will precipitate out. This is a highly effective first-pass purification step.
-
Acid-Base Extraction: If your product is not acid-sensitive, you can exploit the basicity of TPPO. Dissolve the crude material in a solvent like dichloromethane and wash with a dilute acid (e.g., 1M HCl). The TPPO will be protonated and move into the aqueous layer.
-
Complexation with MgCl₂ or ZnCl₂: TPPO forms complexes with certain metal salts. Stirring the crude product in a solvent like diethyl ether with anhydrous MgCl₂ or ZnCl₂ can lead to the precipitation of the TPPO-metal complex, which can then be filtered off.
-
Q4: The vinyl thioether product seems to be decomposing during workup or purification. Why is this happening?
A: Vinyl thioethers, like their vinyl ether counterparts, are susceptible to hydrolysis under acidic conditions, which cleaves the double bond to form an aldehyde and a thiol.[4][5][6]
-
Causality: The workup procedure, particularly if it involves an acidic quench (e.g., with NH₄Cl or dilute HCl), can introduce enough acid to catalyze the hydrolysis of the product.[7][8] This is also a concern during silica gel chromatography, as standard silica gel is slightly acidic.
-
Protective Measures:
-
Neutral or Basic Workup: Quench the reaction with a neutral reagent like water or a saturated solution of sodium bicarbonate (NaHCO₃).
-
Buffer the Silica Gel: If chromatography is necessary, neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v). This will prevent on-column decomposition.
-
Minimize Exposure: Concentrate the product at low temperatures and store it under an inert atmosphere, as prolonged exposure to air and moisture can also lead to degradation.
-
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| No reaction; starting material recovered | 1. Inactive or insufficient base.2. Wet solvents or glassware.3. Decomposed phosphonium salt. | 1. Use a fresh, verified batch of base.2. Ensure all materials are scrupulously dried.3. Check the quality of the phosphonium salt. |
| Low yield with complex byproducts | 1. Ylide decomposition at high temp.2. Side reactions with other functional groups in the substrate. | 1. Maintain low reaction temperatures (-78°C to 0°C).2. Protect sensitive functional groups (e.g., esters, acidic protons) before the reaction. |
| Loss of stereochemistry at α-center | Enolization of the carbonyl substrate by the strong base. | 1. Use a sterically hindered base (KHMDS, LHMDS).2. Perform the reaction at -78°C.3. Consider inverse addition protocol. |
| Product decomposes on silica gel column | Acid-catalyzed hydrolysis of the vinyl thioether product. | 1. Use a neutral or basic workup.2. Neutralize silica gel with ~1% triethylamine in the eluent. |
| Difficulty removing TPPO byproduct | Co-elution of TPPO with the desired product. | 1. Precipitate TPPO from a non-polar solvent (e.g., hexanes).2. Perform an acidic wash if the product is stable.3. Utilize complexation with MgCl₂ or ZnCl₂. |
Mechanistic Insights & Workflow Diagrams
Understanding the reaction pathways is crucial for effective troubleshooting.
Caption: Desired Wittig reaction pathway.
Caption: α-Epimerization side reaction.
Experimental Protocols
Protocol 1: Standard Olefination with n-Butyllithium
This protocol is suitable for robust substrates without sensitive protons.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.2 eq).
-
Suspension: Suspend the salt in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe over 10 minutes. The mixture will typically turn a deep red or orange color. Stir at 0 °C for 1 hour.
-
Reaction: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Completion: Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via precipitation of TPPO from hexanes followed by flash column chromatography if necessary.
Protocol 2: Modified Protocol for Base-Sensitive Substrates (using KHMDS)
This protocol is designed to minimize epimerization and other base-mediated side reactions.
-
Preparation: To a flame-dried, three-neck round-bottom flask under nitrogen, add this compound (1.5 eq).
-
Suspension: Suspend the salt in anhydrous THF.
-
Ylide Formation: Cool the suspension to -78 °C. Add potassium hexamethyldisilazide (KHMDS) (1.4 eq, as a solution in THF or toluene) dropwise. Stir at -78 °C for 30 minutes.
-
Reaction: Add a solution of the sensitive aldehyde or ketone (1.0 eq) in anhydrous THF dropwise while maintaining the temperature at -78 °C.
-
Completion: Stir at -78 °C for 2-4 hours, monitoring by TLC. Do not allow the reaction to warm significantly until the starting material is consumed.
-
Workup & Purification: Follow steps 6 and 7 from Protocol 1, ensuring the workup remains neutral or slightly basic. For purification, consider using triethylamine-treated silica gel.
References
-
Chiang, Y., Chwang, W. K., Kresge, A. J., & Szilagyi, S. (1980). Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. Canadian Journal of Chemistry, 58(2), 124-129. [Link]
-
Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71(1), 38-41. [Link]
-
Gjetting, T., et al. (2009). Mechanism of Acid-Cleavable Vinyl Ether Linkages with Controlled Acid Sensitivity. Journal of Medicinal Chemistry, 52(19), 5958-5965. [Link]
-
Cravotto, G., et al. (2020). Preparation of vinyl ethers, thioethers, and alky-β-styrylethers. Reagents and conditions. Catalysts, 10(9), 1048. [Link]
-
Kresge, A. J., & Tang, Y. C. (2002). Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene. Effect of conformation on reactivity. ARKIVOC, 2002(4), 12-17. [Link]
-
Fife, T. H. (1965). Vinyl ether hydrolysis. The facile general acid catalyzed conversion of 2-ethoxy-1-cyclopentene-1-carboxylic acid to cyclopentanone. Journal of the American Chemical Society, 87(5), 1084-1089. [Link]
-
Reddit r/Chempros Discussion. (2022). Problems with wittig reaction. [Link]
-
Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with ((Methylthio)methyl)triphenylphosphonium chloride
Welcome to the technical support center for ((Methylthio)methyl)triphenylphosphonium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for the successful synthesis of vinyl sulfides and other target molecules using this versatile Wittig reagent.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during your experiments with this compound. Each problem is followed by a detailed explanation of potential causes and step-by-step guidance for resolution.
Problem 1: Low or No Product Yield
A low yield of the desired vinyl sulfide is one of the most common challenges. This can often be traced back to suboptimal reaction conditions or reagent quality.
Potential Causes and Solutions:
-
Inefficient Ylide Formation: The first critical step is the deprotonation of the phosphonium salt to form the reactive ylide.
-
Base Selection and Stoichiometry: The choice and amount of base are crucial.
-
Potassium tert-butoxide (t-BuOK): A common and effective base. Ensure it is fresh and handled under anhydrous conditions.
-
Sodium Hydride (NaH): An alternative strong base. It may lead to better results in some cases, particularly if t-BuOK is not performing optimally[1].
-
Stoichiometry: Use at least one equivalent of base relative to the phosphonium salt. If your substrate contains acidic protons (e.g., phenols, carboxylic acids), you will need to add additional equivalents of base to deprotonate these sites first[1].
-
-
Ylide Instability: The ((methylthio)methyl)triphenylphosphonium ylide may have limited stability. It is often best to generate it in situ in the presence of the aldehyde[1]. Consider adding the phosphonium salt portion-wise to a mixture of the aldehyde and the base.
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in both ylide formation and the subsequent reaction with the carbonyl compound.
-
Ylide Generation: Typically performed at 0°C to control the exothermic deprotonation and minimize ylide decomposition.
-
Wittig Reaction: The reaction with the aldehyde is often initiated at 0°C and then allowed to warm to room temperature to drive the reaction to completion[2].
-
-
Presence of Moisture: Water can hydrolyze the phosphonium salt and the ylide, leading to reduced yields[3].
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handle hygroscopic reagents like t-BuOK in a glovebox or under an inert atmosphere.
-
-
Poor Substrate Reactivity:
-
Sterically Hindered Carbonyls: Ketones, especially those with significant steric hindrance, react more slowly than aldehydes[4]. Longer reaction times or higher temperatures may be necessary.
-
Electron-Poor Carbonyls: If your aldehyde or ketone is deactivated by electron-withdrawing groups, it will be less electrophilic and may react more slowly.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting decision tree for low product yield.
Problem 2: Incomplete Consumption of Starting Material
Observing a significant amount of unreacted aldehyde or ketone at the end of the reaction is a frustrating but solvable issue.
Potential Causes and Solutions:
-
Insufficient Ylide: The ylide may be consumed by side reactions or may not have been generated in sufficient quantity.
-
Increase Equivalents: Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base relative to the carbonyl compound.
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material.
-
Extend Reaction Time: If the reaction is sluggish, consider extending the reaction time at room temperature.
-
-
Substrate with Acidic Protons: As mentioned previously, acidic functional groups on the carbonyl-containing substrate will consume the base, preventing ylide formation.
-
Protecting Groups: Consider protecting acidic functional groups (e.g., silylating a phenol) before the Wittig reaction. Alternatively, use additional equivalents of base.
-
Problem 3: Difficult Purification and Removal of Triphenylphosphine Oxide
A persistent challenge in Wittig reactions is the separation of the desired alkene from the triphenylphosphine oxide byproduct.
Potential Causes and Solutions:
-
Similar Polarity: The polarity of your vinyl sulfide product may be similar to that of triphenylphosphine oxide, making chromatographic separation difficult.
-
Workup Procedure: An effective workup can significantly reduce the amount of triphenylphosphine oxide before chromatography.
Recommended Purification Protocol:
-
Quench and Extraction: After the reaction is complete, quench with water and extract your product into an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Washes: Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Precipitation of Triphenylphosphine Oxide:
-
Concentrate the organic layer.
-
Add a non-polar solvent like hexane or a mixture of hexane and diethyl ether. Triphenylphosphine oxide is often insoluble in these solvents and will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
-
Column Chromatography: Purify the filtrate using silica gel column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent system (e.g., hexane/ethyl acetate) is often effective.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for generating the ylide from this compound?
Both potassium tert-butoxide (t-BuOK) and sodium hydride (NaH) are effective bases. The optimal choice may depend on the specific substrate and reaction conditions. For substrates with acidic protons, a stronger base or additional equivalents may be necessary. It is recommended to start with t-BuOK and if yields are low, NaH can be explored as an alternative[1].
Q2: What is the recommended solvent for this reaction?
Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for this reaction[2]. It effectively dissolves the phosphonium salt and is a suitable medium for ylide formation and the subsequent Wittig reaction. Dichloromethane (DCM) can also be used, particularly in two-phase systems with an aqueous base[5].
Q3: How can I control the stereoselectivity of the reaction?
The ((methylthio)methyl) ylide is considered a semi-stabilized ylide, which can often lead to a mixture of E and Z isomers[6]. The stereochemical outcome can be influenced by several factors:
-
Solvent Polarity: The polarity of the solvent can affect the transition state of the reaction and thus the E/Z ratio[7].
-
Additives: The presence of lithium salts can sometimes influence stereoselectivity[6].
-
Temperature: Running the reaction at lower temperatures may favor the formation of one isomer.
It is advisable to analyze the E/Z ratio of your product mixture and if necessary, explore different solvent systems or the use of additives to optimize for the desired stereoisomer.
Q4: Can I use this reagent with ketones?
Yes, this compound can react with ketones, but the reaction is generally slower and may require more forcing conditions (e.g., higher temperatures, longer reaction times) compared to aldehydes[4]. Sterically hindered ketones may give low yields.
Q5: What are the storage and handling recommendations for this compound?
This compound is a solid that should be stored in a cool, dry place away from moisture. As with most phosphonium salts, it is advisable to handle it in a well-ventilated area or a fume hood.
Experimental Protocols
General Procedure for the Synthesis of a Vinyl Sulfide
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 eq.).
-
Solvent Addition: Add anhydrous THF via syringe.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Base Addition: Slowly add potassium tert-butoxide (1.1 eq.) portion-wise. The mixture will typically turn a characteristic color (often yellow or orange), indicating ylide formation.
-
Ylide Formation: Stir the mixture at 0°C for 30-60 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizing the Reaction Workflow:
Caption: Step-by-step workflow for a typical Wittig reaction.
References
-
BDMAEE. (2025). the role of triphenylphosphine in wittig reaction synthesis. Retrieved from [Link]
-
Organic Syntheses. phenyl vinyl sulfide. Retrieved from [Link]
-
Pandolfi, E., et al. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate. Retrieved from [Link]
- University of Michigan. The Wittig Reaction: Synthesis of Alkenes.
-
Wikipedia. Wittig reaction. Retrieved from [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Quora. (2015). What is the stereoselectivity of Wittig's reaction? Retrieved from [Link]
- Al Busafi, S., & Al Rawahi, W. (2007). Stereoselectivity of the Wittig reaction in two-phase system. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 46(2), 370-374.
-
Total Synthesis. Wittig Reaction Mechanism & Examples. Retrieved from [Link]
-
ChemTube3D. Stereoselective Wittig Reaction-Overview. Retrieved from [Link]
-
University of Rochester. Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Vinyl sulfide synthesis by C-S coupling. Retrieved from [Link]
-
ResearchGate. (2015). Reaction conditions for optimization of Wittig olefination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Reagent choice in the formation of Wittig reagent. Retrieved from [Link]
-
YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]
-
ResearchGate. (2016). ChemInform Abstract: Wittig-Horner Mediated Synthesis of 4-Vinyl Sulfide Derivatives of Pyrazoles. Retrieved from [Link]
-
Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]
-
Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]
-
Sci-Hub. (2000). Stereoselective Synthesis of (E)-Vinyl Sulfoxides by the Horner−Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]
-
National Institutes of Health. (2020). Electrophilic Vinylation of Thiols under Mild and Transition Metal‐Free Conditions. Retrieved from [Link]
-
ACS Publications. (2022). Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. Retrieved from [Link]
-
Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Wittig Reaction. Retrieved from [Link]
-
National Institutes of Health. (2018). Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. Retrieved from [Link]
-
MDPI. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 3. bdmaee.net [bdmaee.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Why is my ((Methylthio)methyl)triphenylphosphonium chloride reaction not going to completion?
Technical Support Center: ((Methylthio)methyl)triphenylphosphonium chloride Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center. You are here because your olefination reaction using this compound is likely not proceeding as expected. Incomplete conversion in a Wittig-type reaction is a frequent yet solvable issue that often points to subtle problems with reagents or reaction conditions. This guide is structured to help you diagnose the root cause of the problem by systematically evaluating each component of the reaction. We will move from the most common culprits to more nuanced issues, providing not just corrective actions but the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound reaction stalling or failing to reach completion?
An incomplete reaction is typically traced back to one of four key areas: (1) compromised purity or integrity of the phosphonium salt itself; (2) inefficient formation of the corresponding phosphorus ylide; (3) issues with the carbonyl substrate or ylide reactivity; or (4) decomposition of the ylide before it can react. The sulfur atom in the reagent makes the corresponding ylide semi-stabilized, influencing its reactivity and stability profile compared to non-stabilized ylides.
Q2: What is the single most critical factor for success in this reaction?
The absolute exclusion of moisture and atmospheric oxygen. Phosphorus ylides, particularly those that are not fully stabilized, are highly reactive and basic species.[1] They are readily protonated by water or oxidized by air, which quenches the reagent before it can react with your carbonyl compound.[1] Ensuring all glassware is flame-dried and that all solvents and reagents are scrupulously dried under an inert atmosphere (Nitrogen or Argon) is non-negotiable.
Q3: How can I tell if the ylide is even forming?
The deprotonation of the phosphonium salt to form the ylide is often accompanied by a distinct color change. For many triphenylphosphonium ylides, this results in a deep yellow, orange, or reddish solution, indicating the formation of the charged ylide species.[2] The absence of this color change is a strong indicator that your base is ineffective or that a proton source (like water) is quenching the reaction.
Troubleshooting Guide: Diagnosing Incomplete Conversion
This section is designed as a logical workflow to identify the point of failure in your experiment.
Step 1: Interrogate the Phosphonium Salt
The quality of your starting salt is the foundation of the entire reaction. Commercial salts can degrade over time, and lab-synthesized batches may contain impurities.
Question: Could my this compound be the problem?
Answer: Absolutely. The phosphonium salt is often the primary suspect. Two common issues are moisture contamination and chemical impurities.
-
Hygroscopicity: Phosphonium salts are frequently hygroscopic. Absorbed water will consume the strong base intended for ylide formation, preventing the reaction from starting. Before use, the salt should be dried thoroughly under a high vacuum for several hours.
-
Chemical Impurities: The synthesis of the salt can leave behind unreacted triphenylphosphine (PPh₃) or its oxidized byproduct, triphenylphosphine oxide (TPPO).[3] While PPh₃ is relatively inert, its presence indicates a lower molar quantity of the active reagent. TPPO can sometimes interfere with the reaction or complicate purification.
Solution: Purification of the Phosphonium Salt
If you suspect contamination, purification is recommended. Trituration is often sufficient to remove non-polar impurities like PPh₃.[3]
Protocol 1: Purification by Trituration
-
Place the crude or suspect phosphonium salt in a round-bottom flask under an inert atmosphere.
-
Add a non-polar solvent in which the salt is insoluble, such as anhydrous diethyl ether or hexanes.[3]
-
Stir the suspension vigorously for 15-30 minutes. This will dissolve unreacted triphenylphosphine and other non-polar impurities.[3]
-
Carefully decant or filter the solvent away from the solid salt under an inert atmosphere.
-
Repeat the washing process 2-3 times with fresh anhydrous solvent.
-
Dry the purified salt under a high vacuum to remove all residual solvent. Store in a desiccator or glovebox.[3]
Step 2: Evaluate Ylide Formation
If the salt is pure and dry, the next critical step is the deprotonation to form the reactive ylide. Failure here is extremely common.
Question: Is my base strong enough, and are my conditions correct?
Answer: Ylide formation is a delicate equilibrium that depends on the strength of the base, the solvent, and the temperature.
-
Base Selection: The proton on the carbon adjacent to both phosphorus and sulfur is acidic, but it still requires a strong base for complete deprotonation. Amide bases (NaHMDS, KHMDS) or organolithiums (n-BuLi) are typically effective.[2] Alkoxides like potassium tert-butoxide (KOtBu) can also be used, but their efficacy is highly dependent on their quality; they must be fresh and strictly anhydrous.[4]
-
Anhydrous Conditions: This cannot be overstated. Any protic impurity—water in the solvent, on the glassware, or in the base—will be deprotonated preferentially, consuming your base and preventing ylide formation.[1] Use freshly distilled, anhydrous solvents (e.g., THF, Diethyl Ether) and flame-dried glassware.
-
Temperature: Ylide formation is typically performed at low temperatures (0 °C to -78 °C) to control reactivity and improve the stability of the ylide once formed.[1]
| Base | Typical Solvent | Key Considerations |
| n-Butyllithium (n-BuLi) | THF, Diethyl Ether, Hexanes | Very strong, fast reaction. Must be titrated before use. Reacts with THF at room temperature. |
| NaH | THF, DMF | Heterogeneous reaction can be slow. Use a fresh bottle; old NaH develops a hydroxide coating. |
| NaHMDS / KHMDS | THF, Toluene | Strong, non-nucleophilic bases. Soluble in organic solvents. Excellent choice. |
| KOtBu | THF, t-Butanol | Must be sublimed and handled in a glovebox for best results. Prone to absorbing moisture. |
Troubleshooting Workflow: Ylide Formation
Caption: Troubleshooting decision tree for ylide formation.
Step 3: Analyze Ylide and Substrate Reactivity
Even if the ylide forms, the reaction with the carbonyl is not guaranteed. Stability, steric hindrance, and side reactions can all halt progress.
Question: My ylide seems to form, but the reaction still doesn't work. What now?
Answer: This points to an issue with either the stability of your ylide or the reactivity of your carbonyl partner.
-
Ylide Instability: Some ylides, even semi-stabilized ones, can be unstable and decompose over time, even at low temperatures. In some cases, the ylide may react with the solvent or other species present. There is evidence that related alkoxy-substituted ylides are not very stable.[4] The best practice for an unstable ylide is to generate it in situ—in the presence of the carbonyl compound. This ensures the ylide reacts as soon as it is formed.
-
Carbonyl Quality: Aldehydes are prone to oxidation into unreactive carboxylic acids or polymerization, especially if impure.[2][5] Ensure your aldehyde is purified (e.g., by distillation) immediately before use.
-
Steric Hindrance: A sterically bulky ketone or aldehyde will react much more slowly than an unhindered one.[2][5] If your substrate is hindered, the reaction may require elevated temperatures or longer reaction times. However, warming can also accelerate ylide decomposition, creating a narrow window for success.
Solution: The In Situ Generation Protocol
This is often the most effective solution for seemingly unreactive systems, as it circumvents the issue of ylide instability.
Protocol 2: In Situ Ylide Generation and Reaction
-
To a flame-dried, three-neck flask under an inert atmosphere, add your carbonyl substrate (1.0 equiv) and the phosphonium salt (1.1-1.2 equiv).
-
Dissolve the solids in anhydrous THF.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly, add the strong base (e.g., KHMDS or KOtBu, 1.1 equiv) as a solution in THF dropwise to the stirred mixture.
-
Monitor the reaction by TLC. The ylide is generated and consumed in one step.
-
Allow the reaction to stir for several hours at the low temperature or to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl. Proceed with standard aqueous workup and purification.
Reaction Mechanism Overview
Caption: Key steps of the Wittig reaction for vinyl thioether synthesis.
Summary and Final Recommendations
If your this compound reaction is not going to completion, approach the problem systematically:
-
Verify the Salt: First, ensure your phosphonium salt is pure and, most importantly, rigorously dry.
-
Confirm Ylide Formation: Use a fresh, potent base under strictly anhydrous and inert conditions. Look for the characteristic color change.
-
Consider Ylide Instability: If the above steps fail, switch to an in situ generation protocol. This is often the key to success with sensitive ylides.
By carefully controlling these parameters, you can overcome incomplete conversion and achieve high yields in the synthesis of your target vinyl thioethers.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Crude Phosphonium Salts.
- BenchChem. (n.d.). Troubleshooting low yields in the Wittig synthesis of substituted alkenes.
- Google Patents. (n.d.). US6630605B2 - Process for the purification of phosphonium salts.
- BenchChem. (n.d.). Troubleshooting low yields in the Wittig synthesis of trans-2-Decene.
-
Merad, J., et al. (2022). Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. Journal of the American Chemical Society. Available at: [Link]
-
Reddit. (2022). r/Chempros - purification of phosphonium hydride salts. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US5481040A - Process for the preparation of phosphonium salts.
-
Merad, J., et al. (2022). Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. Journal of the American Chemical Society. Available at: [Link]
- Guidechem. (n.d.). What is the synthesis method of (Methoxymethyl)triphenylphosphonium chloride and its applications?.
-
European Patent Office. (n.d.). EP 0675130 A2 - Process for the preparation of phosphonium salts. Retrieved January 14, 2026, from [Link]
-
Aggarwal, V. K., et al. (2013). Practical and Highly Selective Sulfur Ylide-Mediated Asymmetric Epoxidations and Aziridinations. Journal of the American Chemical Society. Available at: [Link]
-
Merad, J., et al. (2022). Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved January 14, 2026, from [Link]
-
Reddit. (2022). r/Chempros - Problems with wittig reaction. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved January 14, 2026, from [Link]
-
Merad, J., et al. (2022). Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of vinyl ethers, thioethers, and alky-β-styrylethers. Reagents and conditions. Retrieved January 14, 2026, from [Link]
-
NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved January 14, 2026, from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Methoxymethyl Triphenylphosphonium Chloride: Properties, Applications, and Synthesis. Retrieved January 14, 2026, from NINGBO INNO PHARMCHEM CO.,LTD. Website.
-
Royal Society of Chemistry. (n.d.). Synthesis of vinyl sulfides and thioethers via a hydrothiolation reaction of 4-hydroxydithiocoumarins and arylacetylenes/styrenes. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved January 14, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Ylide Instability in Reactions with ((Methylthio)methyl)triphenylphosphonium chloride
Welcome to the technical support center for troubleshooting reactions involving ((Methylthio)methyl)triphenylphosphonium chloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability and reactivity of the corresponding phosphonium ylide. Here, we will delve into the common issues, their underlying causes, and provide field-proven solutions to optimize your synthetic outcomes.
Introduction: The Nature of the ((Methylthio)methyl) Ylide
The ylide generated from this compound is a versatile reagent, primarily used for the synthesis of ketene dithioacetals, which are valuable intermediates in organic synthesis.[1][2] However, its stability is a critical factor that can significantly impact reaction yields and reproducibility. Unlike highly stabilized ylides (e.g., those with adjacent carbonyl groups), the ((methylthio)methyl) ylide is considered semi-stabilized. The sulfur atom provides some degree of stabilization through negative hyperconjugation, but it is not as effective as the resonance delocalization afforded by a carbonyl group.[3][4] This intermediate level of stability makes it susceptible to decomposition and side reactions if not handled under optimal conditions.
This guide will address the most frequently asked questions and troubleshooting scenarios in a direct question-and-answer format, providing you with the expertise to navigate the intricacies of this powerful synthetic tool.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Wittig reaction is failing or giving very low yields. What are the most common causes of ylide decomposition?
Answer:
Failure to form the desired product in a Wittig-type reaction with this compound often stems from the instability of the ylide itself. The primary culprits for decomposition are:
-
Reaction with Protic Sources: The ylide is a strong base and will be readily protonated and quenched by any acidic protons in the reaction mixture.[5] This includes water, alcohols, or even acidic functional groups on your substrate.
-
Thermal Instability: While more stable than non-stabilized ylides, the ((methylthio)methyl) ylide can decompose at elevated temperatures. Reactions are typically carried out at low temperatures to mitigate this.
-
Side Reactions with the Base: The choice of base is critical. Using an overly strong or nucleophilic base can lead to undesired side reactions with the phosphonium salt or the generated ylide.
-
Atmospheric Oxygen: Some ylides can be sensitive to oxidation. While not as pronounced as with highly reactive ylides, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a best practice.
Troubleshooting Workflow: Diagnosing Ylide Decomposition
dot graph TD { A[Low or No Product Yield] --> B{Is the ylide forming?}; B -- "No color change (expecting yellow/orange)" --> C[Check Base and Solvent]; B -- "Color forms, then fades" --> D[Ylide is decomposing]; C --> E[Use fresh, anhydrous solvent]; C --> F[Ensure base is fresh and of appropriate strength]; D --> G{Check for protic sources}; D --> H{Is the temperature too high?}; G --> I[Dry substrate and reagents thoroughly]; G --> J[Consider protecting acidic functional groups]; H --> K[Maintain low temperature during generation and reaction]; }
Caption: Troubleshooting flowchart for ylide decomposition.
Question 2: What is the optimal base and solvent system for generating the ((Methylthio)methyl) ylide?
Answer:
The choice of base and solvent is crucial for efficiently generating the ylide while minimizing side reactions.
| Parameter | Recommendation | Rationale |
| Base | n-Butyllithium (n-BuLi), Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu) | These bases are strong enough to deprotonate the phosphonium salt but have varying characteristics. n-BuLi is very strong and requires strictly anhydrous conditions.[6] NaH is a non-nucleophilic base, which can be advantageous.[7] KOtBu is a strong, non-nucleophilic base that is often effective.[8] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | These aprotic, non-polar to moderately polar solvents are ideal for Wittig reactions. They are compatible with strong bases and effectively solvate the reagents. It is imperative that the solvent is rigorously dried before use. |
| Temperature | -78 °C to 0 °C for ylide generation | Generating the ylide at low temperatures minimizes decomposition and side reactions. The reaction with the carbonyl compound can often be allowed to slowly warm to room temperature.[9] |
Experimental Protocol: Ylide Generation with n-Butyllithium
-
Preparation: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) to a flame-dried flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF via syringe. Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.0 eq, typically as a solution in hexanes) dropwise to the stirred suspension. A distinct color change to yellow or orange-red is indicative of ylide formation.[10]
-
Stirring: Stir the mixture at -78 °C for 30-60 minutes to ensure complete ylide formation.
-
Reaction: The ylide is now ready for the addition of the electrophile (e.g., an aldehyde or ketone).
Question 3: I observe a color change indicating ylide formation, but the reaction still fails after adding my aldehyde/ketone. What could be the issue?
Answer:
If the ylide appears to form but the subsequent reaction does not proceed, consider the following possibilities:
-
Substrate Reactivity: Sterically hindered ketones are less reactive towards Wittig reagents.[11] Aldehydes are generally more reactive than ketones.
-
Deprotonation of the Substrate: If your substrate contains acidic protons (e.g., a phenol or a β-keto ester), the ylide may be acting as a base and deprotonating your starting material instead of attacking the carbonyl.[8] This is a common issue when using highly basic ylides.
-
Reverse Order of Addition: In some cases, particularly with sensitive substrates or ylides of moderate stability, it can be beneficial to add the phosphonium salt to a mixture of the base and the carbonyl compound.[8] This allows the ylide to react as it is formed, minimizing its lifetime in solution and thus the opportunity for decomposition.
Logical Relationship: Reagent Addition Strategies
Caption: Comparison of standard versus reverse addition protocols.
Question 4: My reaction produces a complex mixture of byproducts. What are the likely side reactions?
Answer:
The formation of multiple byproducts often points to competing reaction pathways. For sulfur-containing ylides, these can include:
-
Sommelet-Hauser Rearrangement: While more common with certain sulfonium ylides, rearrangement pathways can sometimes be observed.[12]
-
Carbene Formation: In some cases, sulfur ylides can decompose to form carbenes, which can then undergo their own set of reactions, such as cyclopropanation if an alkene is present.[13]
-
Michael Addition: If your substrate is an α,β-unsaturated carbonyl compound, the ylide may undergo a Michael (1,4-) addition instead of the desired Wittig (1,2-) addition. Stabilized sulfur ylides are known to favor Michael additions.[14]
To minimize these side reactions, adhere strictly to the optimized reaction conditions, particularly low temperatures and the use of non-nucleophilic bases.
References
-
MDPI. (n.d.). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Sulfur-Based Ylides in Transition-Metal-Catalysed Processes. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). 1587 Decomposition of Sulfur Ylides. Evidence for Carbene Intermediates Sir. Retrieved from [Link]
-
Baran Lab. (n.d.). Sulfur Ylide Chemistry. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 1: Sulfur Ylides. Retrieved from [Link]
-
ACS Publications. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advance: Sulfur ylides in organic synthesis. Retrieved from [Link]
-
YouTube. (2018). Unleashing the Secrets of Sulfur Ylides! Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]
-
Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved from [Link]
-
Growing Science. (2021). Synthesis of novel ketene dithioacetals via one pot reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Methoxymethyl Triphenylphosphonium Chloride. (2026). Mastering the Wittig Reaction with Methoxymethyl Triphenylphosphonium Chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. Retrieved from [Link]
-
RSC Publishing. (n.d.). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Use of Silver Carbonate in the Wittig Reaction. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Baselius College. (n.d.). SYNTHESIS OF α-FORMYLKETENE DITHIOACETAL MEDIATED NOVEL PYRAMIDINE DERIVATIVES. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.11: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Phosphonium Ylides. Retrieved from [Link]
-
Chemical Society Reviews (RSC Publishing). (2012). Recent developments of ketene dithioacetal chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethylenetriphenylphosphorane. Retrieved from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 10. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Navigating the Removal of Triphenylphosphine Oxide Byproducts
Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the efficient removal of triphenylphosphine oxide (TPPO). This guide is designed for researchers, scientists, and drug development professionals who frequently encounter TPPO as a byproduct in widely used transformations such as the Wittig, Mitsunobu, Staudinger, and Appel reactions.[1][2] The high polarity and crystalline nature of TPPO often lead to co-purification with the desired product, complicating downstream processes and impacting yield and purity.[2][3]
This resource provides a comprehensive overview of field-proven strategies for TPPO removal, complete with troubleshooting guides, detailed experimental protocols, and comparative data to empower you to select the most effective method for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so challenging to remove from reaction mixtures?
A1: The difficulty in removing TPPO primarily stems from its physicochemical properties. It is a highly polar and crystalline compound, which often results in solubility characteristics similar to many polar target molecules, leading to co-crystallization or co-elution during chromatographic purification.[2][4] For large-scale applications, traditional column chromatography is often impractical and economically unviable, necessitating alternative purification strategies.[1][5]
Q2: What are the principal strategies for removing TPPO?
A2: The methodologies for TPPO removal can be broadly classified into four main categories:
-
Precipitation and Crystallization: This approach leverages the differential solubility of TPPO and the desired product in various solvent systems.[2][6] The insolubility of TPPO in non-polar solvents like hexanes and diethyl ether is often exploited.[6][7][8]
-
Complexation with Metal Salts: TPPO, being a Lewis base, can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂), facilitating its removal by filtration.[6][7][8][9]
-
Chromatographic Techniques: Methods range from simple silica gel plug filtration for non-polar products to more sophisticated techniques like high-performance countercurrent chromatography (HPCCC) for more challenging separations.[10][11]
-
Scavenger Resins: Solid-supported reagents, or scavenger resins, can selectively bind to TPPO, allowing for its removal through simple filtration.[12][13][14]
Q3: How do I select the most appropriate TPPO removal method for my experiment?
A3: The optimal choice depends on several critical factors, including the scale of your reaction, the polarity and stability of your product, and the solvent used in the reaction. The following decision workflow can guide your selection process.
Sources
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. shenvilab.org [shenvilab.org]
- 11. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scientificupdate.com [scientificupdate.com]
- 13. silicycle.com [silicycle.com]
- 14. pubs.acs.org [pubs.acs.org]
Effect of temperature on the stability of the ylide from ((Methylthio)methyl)triphenylphosphonium chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the thermal stability of the phosphonium ylide derived from ((Methylthio)methyl)triphenylphosphonium chloride. Understanding the nuances of temperature control is critical for the successful application of this versatile reagent in complex synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction using the ylide from this compound is giving a low yield. Could temperature be the issue?
A1: Absolutely. The ylide generated from this compound is a reactive, non-stabilized ylide. Such ylides are known to be thermally sensitive. For optimal results, it is crucial to generate the ylide in situ at low temperatures, typically between 0°C and -20°C , and use it immediately.[1] Allowing the reaction mixture to warm prematurely can lead to significant decomposition of the ylide before it has a chance to react with your carbonyl compound, thus drastically reducing your yield. In one documented procedure involving a similar methoxymethyl ylide, the phosphonium salt was treated with potassium t-butoxide at 0°C for 20 minutes, and then the reaction was cooled to -20°C before the aldehyde was added.[1]
Q2: What happens to the ylide if the temperature is too high? What are the potential decomposition pathways?
A2: While specific decomposition studies on this particular ylide are not extensively published, we can infer the likely pathways from the general behavior of phosphonium ylides. At elevated temperatures, non-stabilized ylides can undergo various decomposition reactions, including:
-
Proton exchange: The highly basic ylide can deprotonate other species in the reaction mixture, including the solvent (e.g., THF) or even remaining phosphonium salt, leading to a complex mixture of products.
-
Reaction with the counter-ion: The chloride counter-ion could potentially play a role in decomposition pathways at higher temperatures.
-
Thermal fragmentation: Although less common at moderately elevated temperatures, more extreme conditions could lead to fragmentation of the ylide.
The primary consequence of these side reactions is a reduction in the concentration of the active ylide, leading to incomplete conversion of your starting material and the formation of impurities that can complicate purification.
Q3: How does temperature affect the stereoselectivity of the Wittig reaction with this ylide?
A3: For non-stabilized ylides, the Wittig reaction is generally under kinetic control, favoring the formation of the Z-alkene.[2] This is because the initial cycloaddition to form the oxaphosphetane intermediate is irreversible and proceeds through a puckered, sterically favored transition state that leads to the cis-substituted intermediate. Low temperatures are essential to maintain this kinetic control. At higher temperatures, the intermediates may have enough energy to equilibrate, potentially leading to a loss of stereoselectivity and the formation of a mixture of E and Z isomers.
Q4: I am observing the formation of unexpected byproducts. Can this be related to the reaction temperature?
A4: Yes. If the ylide is generated at a low temperature but the reaction with the carbonyl compound is allowed to proceed at room temperature or higher for an extended period, the ylide may react with other functional groups present in your molecule or undergo the decomposition pathways mentioned in Q2. It is always advisable to maintain a low temperature throughout the addition of the carbonyl substrate and for a significant portion of the reaction time to ensure the desired reaction proceeds cleanly.
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Recommended Solution |
| Low or no product yield | Ylide decomposition due to elevated temperature during generation or reaction. | Generate the ylide at 0°C or below and add the carbonyl compound at a similarly low temperature (e.g., -20°C). Maintain the low temperature for at least 1-4 hours before considering a gradual warm-up.[1] |
| Poor Z-selectivity | Reaction temperature is too high, allowing for equilibration of intermediates. | Ensure the reaction is conducted at a consistently low temperature to maintain kinetic control. For some Wittig reactions, the Schlosser modification can be used to favor the E-alkene, but this involves specific conditions at low temperatures.[2] |
| Complex mixture of byproducts | Ylide is decomposing or reacting with other components in the mixture at elevated temperatures. | Use the freshly generated ylide immediately at low temperatures. Ensure your solvent and other reagents are free of acidic protons that could be abstracted by the basic ylide. |
| Inconsistent results between batches | Variations in temperature control during the experiment. | Use a reliable cooling bath (ice-salt, dry ice-acetone) and monitor the internal reaction temperature carefully. Standardize the timing of reagent addition and temperature changes across all experiments. |
Experimental Protocols
Protocol 1: In Situ Generation and Reaction of the Ylide at Low Temperature
This protocol is adapted from established procedures for similar non-stabilized ylides.[1]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium t-butoxide (KOtBu) or n-Butyllithium (n-BuLi)
-
Aldehyde or Ketone
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Suspension: Under a positive pressure of inert gas, add this compound (1.1 equivalents) to the flask. Add anhydrous THF to create a suspension.
-
Cooling: Cool the suspension to 0°C using an ice-water bath.
-
Ylide Generation: Slowly add potassium t-butoxide (1.05 equivalents) portion-wise to the stirred suspension, ensuring the internal temperature does not exceed 5°C. A color change (typically to deep yellow or orange) indicates ylide formation.
-
Stirring: Stir the mixture at 0°C for 30-60 minutes.
-
Further Cooling: Cool the reaction mixture to -20°C using an ice-salt bath.
-
Carbonyl Addition: Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction: Stir the reaction mixture at -20°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cooling bath.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Effect of Temperature
The following diagram illustrates the desired low-temperature pathway versus the potential decomposition pathways at elevated temperatures.
Caption: Reaction pathway for the ylide at different temperatures.
References
-
Recent Developments in Stereoselective Reactions of Sulfonium Ylides. MDPI. [Link]
-
Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
Corey-Chaykovsky Reactions. NROChemistry. [Link]
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
-
Wittig Reaction - Wittig Reagents (in situ). Common Organic Chemistry. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [Link]
-
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC - NIH. [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]
-
Problems with wittig reaction. Reddit. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Repositorio Académico - Universidad de Chile. [Link]
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Common mistakes to avoid when using ((Methylthio)methyl)triphenylphosphonium chloride
Technical Support Center: ((Methylthio)methyl)triphenylphosphonium chloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile Wittig-type reagent. Here, we address common challenges and frequently asked questions to help you troubleshoot experiments and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when using this compound.
Q1: My ylide isn't forming, or the characteristic color (often deep red or orange) is weak or absent after adding the base. What's wrong?
A1: This is one of the most frequent issues and typically points to one of three culprits:
-
Inactive Base: Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required to deprotonate the phosphonium salt.[1] Ensure your base is fresh and has been properly stored under anhydrous conditions. Older or improperly stored bases can lose their activity.
-
Presence of Moisture: The phosphonium salt is hygroscopic, meaning it readily absorbs moisture from the air.[2][3] Water will quench the strong base, preventing ylide formation. Always handle the salt in a dry environment (e.g., under an inert atmosphere like nitrogen or argon) and use anhydrous solvents.
-
Insufficient Base: Ensure you are using at least one full equivalent of the base relative to the phosphonium salt. It's common practice to use a slight excess (e.g., 1.05-1.1 equivalents) to overcome any minor impurities or atmospheric moisture.
Q2: My reaction is complete, but I'm observing a significant amount of triphenylphosphine oxide in my crude product. How can I minimize this and improve purification?
A2: Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct of the Wittig reaction, so its presence is expected.[4] However, its high polarity and crystallinity can complicate purification. To manage TPPO:
-
Optimize Stoichiometry: Using a large excess of the phosphonium salt and base will naturally lead to more TPPO. Use the minimum excess necessary for the reaction to go to completion (typically 1.1-1.5 equivalents).
-
Purification Strategy: TPPO is notoriously difficult to remove via standard silica gel chromatography because it can co-elute with polar products. Consider alternative purification methods such as crystallization of your product if it is a solid, or precipitation of the TPPO by adding a non-polar solvent like hexane or pentane to a concentrated solution of your crude product in a more polar solvent like dichloromethane or ether.
Q3: I'm getting a complex mixture of products instead of my desired alkene. What are the likely side reactions?
A3: Several side reactions can occur:
-
Reaction with Labile Functional Groups: The ylide is a strong nucleophile and base. It can react with other functional groups in your starting material, such as esters, ketones, or even acidic protons on alcohols or amines.[5] Ensure your substrate is compatible or that sensitive functional groups are appropriately protected.
-
Ylide Decomposition: While generally stable at low temperatures, the ylide can decompose upon warming. It is crucial to generate the ylide at a low temperature (e.g., -78 °C or 0 °C depending on the base) and add the carbonyl substrate shortly after.[6]
-
Hydrolysis: Both the phosphonium salt and the ylide can be hydrolyzed by water.[7][8][9][10] This not only consumes the reagent but can lead to byproducts. Rigorous exclusion of water is critical.[11]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Overcoming Low or No Product Yield
Low yield is a frustrating but solvable problem. This guide provides a systematic approach to diagnosing the root cause.
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// Step 1 Details Salt [label="Is Phosphonium Salt Dry?\n(Hygroscopic[3])", shape=ellipse, fillcolor="#F1F3F4"]; Base [label="Is Base Fresh/Active?\n(e.g., Titrated n-BuLi)", shape=ellipse, fillcolor="#F1F3F4"]; Solvent [label="Are Solvents Anhydrous?", shape=ellipse, fillcolor="#F1F3F4"];
// Step 2 Details Temp [label="Was Ylide Formed at Low Temp?\n(e.g., -78°C to 0°C)", shape=ellipse, fillcolor="#F1F3F4"]; Stoich [label="Is Stoichiometry Correct?\n(1.1-1.5 eq. of ylide)", shape=ellipse, fillcolor="#F1F3F4"]; Time [label="Sufficient Reaction Time?", shape=ellipse, fillcolor="#F1F3F4"];
// Step 3 Details Protect [label="Are there Acidic Protons?\n(e.g., -OH, -NH2)", shape=ellipse, fillcolor="#F1F3F4"]; Steric [label="Is Carbonyl Sterically Hindered?", shape=ellipse, fillcolor="#F1F3F4"];
// Connections Start -> CheckReagents; CheckReagents -> {Salt, Base, Solvent} [arrowhead=none];
Start -> CheckConditions [style=dashed]; CheckConditions -> {Temp, Stoich, Time} [arrowhead=none];
Start -> CheckSubstrate [style=dashed]; CheckSubstrate -> {Protect, Steric} [arrowhead=none];
// Solution Nodes Solution1 [label="Solution:\nDry salt under vacuum.\nHandle under inert gas.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Solution:\nUse fresh, titrated base.\nConsider alternative bases.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Solution:\nUse freshly distilled/dried solvents.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Solution:\nMaintain low temp during ylide\nformation and addition.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution5 [label="Solution:\nOptimize reagent equivalents.\nMonitor with TLC.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution6 [label="Solution:\nProtect acidic functional groups\nbefore reaction.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution7 [label="Solution:\nFor hindered ketones, consider\nHorner-Wadsworth-Emmons reaction.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections to Solutions Salt -> Solution1; Base -> Solution2; Solvent -> Solution3; Temp -> Solution4; Stoich -> Solution5; Time -> Solution5; Protect -> Solution6; Steric -> Solution7; } dot Caption: Systematic workflow for diagnosing low-yield issues.
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: Dry the this compound under high vacuum for 2-4 hours to remove absorbed water. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.
-
Reagent Suspension: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add the phosphonium salt (1.2 equivalents). Suspend the salt in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0 °C (for NaH or KHMDS) or -78 °C (for n-BuLi).
-
For NaH: Add sodium hydride (1.2 eq., washed with dry hexanes) portion-wise. Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the characteristic ylide color develops.
-
For n-BuLi: Add n-butyllithium (1.1 eq.) dropwise via syringe. Stir at low temperature for 30-60 minutes.
-
-
Reaction: Once ylide formation is complete, re-cool the mixture to the initial temperature (-78 °C or 0 °C). Add a solution of your aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Workup: Allow the reaction to stir for the optimized time (monitor by TLC), then quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate or diethyl ether), and extract the aqueous layer. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
Guide 2: Managing Reagent and Ylide Stability
The stability of both the salt and the resulting ylide is paramount for success.
| Parameter | Issue | Mitigation Strategy |
| Reagent Storage | The phosphonium salt is hygroscopic and can hydrolyze over time.[2][3] | Store tightly sealed in a desiccator or glovebox.[12][13] For long-term storage, keep in a cool, dry place. |
| Ylide Generation Temp. | Exothermic deprotonation can lead to localized heating and ylide decomposition. | Add base slowly to a cooled suspension of the salt. Maintain low temperatures throughout the addition. |
| Ylide Stability | Non-stabilized ylides are generally less stable and can react with air or decompose at room temperature.[14] | Use the ylide immediately after its formation. Maintain the reaction under an inert atmosphere and at a low temperature until the substrate is added. |
| Solvent Choice | Protic solvents (e.g., methanol, ethanol) will protonate and destroy the ylide. | Always use anhydrous, aprotic solvents such as THF, diethyl ether, or toluene. |
The reaction of the phosphonium ylide with water is a well-documented failure pathway.[8][9] Water can directly protonate the nucleophilic carbon of the ylide, regenerating the phosphonium salt, which is then in equilibrium with a P-hydroxyphosphorane intermediate. This intermediate ultimately decomposes to triphenylphosphine oxide and methane, consuming your reagent.
// Nodes Ylide [label="Ph₃P⁺-C⁻H(SCH₃)\n(Active Ylide)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; H2O [label="H₂O\n(Moisture)", shape=ellipse, fillcolor="#F1F3F4"]; Salt [label="[Ph₃P⁺-CH₂(SCH₃)]Cl⁻\n(Inactive Salt)", fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"]; OH_ion [label="OH⁻", shape=none]; Phosphorane [label="Ph₃P(OH)CH₂(SCH₃)\n(Hydroxyphosphorane Intermediate)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; TPPO [label="Ph₃P=O\n(Byproduct)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Methane [label="CH₄ + H₂S byproduct pathways", shape=none];
// Edges Ylide -> Salt [label="Protonation"]; H2O -> Salt [style=dotted, arrowhead=none]; Salt -> Phosphorane [label="Hydrolysis[7][9]"]; Phosphorane -> TPPO [label="Decomposition"]; Phosphorane -> Methane [style=dashed]; } dot Caption: Simplified pathway of ylide hydrolysis.
References
-
Mechanism of hydrolysis of phosphonium salts and ylides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Byrne, P. A., & Gilheany, D. G. (2016). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O–H Bond Across the P=C Bond. Chemistry – A European Journal, 22(27), 9140-9154. Available at: [Link]
-
O'Brien, C. J., et al. (2013). First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane. Chemical Communications, 49(34), 3538-3540. Available at: [Link]
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. Available at: [Link]
-
Byrne, P. A., & Gilheany, D. G. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. University College Dublin Research Repository. Available at: [Link]
-
Chemistry Notes. (2022). Wittig Reaction Mechanism and Applications. Available at: [Link]
-
Merad, J., et al. (2022). Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. Journal of the American Chemical Society, 144(28), 12536-12543. Available at: [Link]
-
Lumen Learning. Organic Chemistry II: The Wittig reaction. Available at: [Link]
-
ResearchGate. Optimization of reaction conditions table. Available at: [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]
-
Wikipedia. Wittig reaction. Available at: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
-
Merad, J., et al. (2022). Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. Journal of the American Chemical Society, 144(28), 12536-12543. Available at: [Link]
-
Merad, J., et al. (2022). Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. PubMed Central. Available at: [Link]
-
Merad, J., et al. (2022). Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. Journal of the American Chemical Society. Available at: [Link]
- University Course Material. CHEM 6352 Organic Reactions & Synthesis - Common Mistakes.
-
Singh, V., et al. (2025). Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Advances, 15(1), 1-20. Available at: [Link]
-
Organic Chemistry Portal. Corey-Fuchs Reaction. Available at: [Link]
-
Reddit. (2016). Need some help with a Corey-Fuchs reaction... r/chemistry. Available at: [Link]
-
Sinfoo. (2026). Mastering the Wittig Reaction with Methoxymethyl Triphenylphosphonium Chloride. Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]
-
Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ). Available at: [Link]
- Google Patents. (1990). EP0377850B1 - Process for preparing (methoxymethylene) triphenyl phosphonium chloride.
- Google Patents. (2017). CN106588982A - Synthesis method of (methoxymethyl)triphenyl phosphorus chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (Methoxymethyl)triphenylphosphonium chloride(4009-98-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. (METHYLTHIOMETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE CAS#: 1779-54-0 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Mechanism of hydrolysis of phosphonium salts and ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis - ChemistryViews [chemistryviews.org]
- 9. First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. DSpace [cora.ucc.ie]
- 11. researchgate.net [researchgate.net]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
Navigating Stereoselectivity: A Technical Support Guide for Wittig Reactions with ((Methylthio)methyl)triphenylphosphonium chloride
Welcome to our dedicated technical support center for optimizing Wittig reactions utilizing ((Methylthio)methyl)triphenylphosphonium chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the E/Z selectivity of their olefination reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of this powerful synthetic tool. Our aim is to equip you with the knowledge to not only troubleshoot common issues but also to strategically control the stereochemical outcome of your reactions.
Understanding the Ylide: The Key to Stereocontrol
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. The stereochemical outcome of this reaction is largely dictated by the nature of the ylide employed. The ylide generated from this compound is considered a stabilized ylide . The adjacent sulfur atom delocalizes the negative charge of the carbanion, rendering the ylide less reactive and more stable compared to its non-stabilized counterparts (e.g., those with simple alkyl substituents).[1][2] This increased stability has a profound impact on the reaction mechanism and, consequently, the E/Z selectivity of the resulting vinyl sulfide.
Generally, stabilized ylides favor the formation of the thermodynamically more stable (E)-alkene .[3][4] This is because the initial steps of the reaction are reversible, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then collapses to the (E)-alkene. Conversely, non-stabilized ylides react rapidly and irreversibly, leading to the kinetically favored syn-oxaphosphetane and the corresponding (Z)-alkene .[3][4]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges encountered when using this compound in Wittig reactions.
Q1: I am consistently obtaining the (E)-vinyl sulfide, but my target molecule requires the (Z)-isomer. How can I reverse the selectivity?
This is a common challenge given the inherent preference of the sulfur-stabilized ylide for the (E)-isomer. While achieving high Z-selectivity is difficult, the following strategies can be employed to favor the formation of the (Z)-vinyl sulfide:
-
The Schlosser Modification: This technique can be adapted to favor the Z-alkene. After the initial formation of the betaine intermediate at low temperatures (typically -78 °C), a strong base like phenyllithium is added to deprotonate the carbon alpha to the phosphorus atom. Subsequent protonation with a carefully chosen proton source can lead to the formation of the Z-alkene.[5]
-
Use of Salt-Free Conditions: The presence of lithium salts can promote the equilibration of intermediates, leading to the thermodynamically favored (E)-product.[3] Employing "salt-free" ylides, often generated using sodium or potassium bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu), can help preserve the kinetic product and potentially increase the proportion of the (Z)-isomer.
-
Solvent Effects: Non-polar, aprotic solvents such as THF or toluene are generally preferred for enhancing Z-selectivity in Wittig reactions with semi-stabilized ylides.
Q2: My Wittig reaction is sluggish and giving low yields. What are the likely causes and how can I improve it?
Low yields can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Ylide Formation: The ylide derived from this compound is less basic than non-stabilized ylides. Ensure you are using a sufficiently strong and fresh base. For this stabilized ylide, weaker bases like sodium methoxide or even sodium hydroxide can sometimes be effective, but stronger bases like n-butyllithium (n-BuLi) or NaHMDS are more reliable.[3]
-
Steric Hindrance: Highly substituted ketones or bulky aldehydes can react slowly. In such cases, switching to the more nucleophilic Horner-Wadsworth-Emmons (HWE) reagent, diethyl (methylthio)methylphosphonate, can be a highly effective alternative for synthesizing the (E)-vinyl sulfide.[6][7]
-
Aldehyde Quality: Aldehydes can be prone to oxidation or polymerization. Ensure your aldehyde is pure and, if necessary, freshly distilled.
-
Reaction Conditions: Ensure strict anhydrous conditions, as ylides are readily protonated by water. Use flame-dried glassware and anhydrous solvents.
Q3: How does the choice of base and solvent affect the E/Z ratio?
The interplay between the base and solvent is critical in controlling the stereochemical outcome.
| Base | Typical Solvent | Expected Predominant Isomer | Rationale |
| n-Butyllithium (n-BuLi) | THF, Diethyl Ether | (E) | The presence of Li⁺ cations can stabilize the betaine intermediate, promoting equilibration to the more stable anti-betaine, which leads to the (E)-alkene.[3] |
| Sodium Hexamethyldisilazide (NaHMDS) | THF, Toluene | Higher Z:E ratio compared to Li bases | "Salt-free" conditions minimize betaine equilibration, favoring the kinetic product. |
| Potassium tert-Butoxide (KOtBu) | THF, t-Butanol | Higher Z:E ratio compared to Li bases | "Salt-free" conditions. The bulky tert-butoxide can also influence the transition state geometry. |
| Sodium Methoxide (NaOMe) | Methanol, DMF | (E) | Protic solvents can stabilize the transition state leading to the E-isomer. |
Q4: Are there any specific side reactions I should be aware of when using this compound?
While the Wittig reaction is generally robust, the presence of the sulfur atom can introduce potential side reactions:
-
Over-alkylation: If the starting material contains other acidic protons, the strong base used to generate the ylide can lead to undesired deprotonation and subsequent side reactions.
-
Thio-Pummerer Rearrangement: While less common under standard Wittig conditions, it's a potential pathway to consider if unexpected products are observed, especially if oxidizing agents are inadvertently present.
Experimental Protocols
Protocol 1: General Procedure for (E)-Vinyl Sulfide Synthesis
This protocol is optimized for the synthesis of the thermodynamically favored (E)-vinyl sulfide.
-
Ylide Generation: To a stirred suspension of this compound (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 equivalents, solution in hexanes) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation. Stir for 30-60 minutes at this temperature.
-
Reaction with Carbonyl: Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting carbonyl compound.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography on silica gel.
Protocol 2: Attempted (Z)-Vinyl Sulfide Synthesis (Salt-Free Conditions)
This protocol aims to enhance the proportion of the (Z)-isomer by employing salt-free conditions.
-
Ylide Generation: To a stirred suspension of this compound (1.1 equivalents) in anhydrous toluene at -78 °C under an inert atmosphere, add sodium hexamethyldisilazide (NaHMDS) (1.05 equivalents, solution in THF) dropwise. Stir for 1 hour at this temperature.
-
Reaction with Carbonyl: Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous toluene to the ylide solution at -78 °C.
-
Reaction Progression: Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1. The E/Z ratio of the product should be carefully determined by ¹H NMR spectroscopy.
Visualizing the Reaction Pathway
To better understand the factors governing stereoselectivity, the following diagrams illustrate the key mechanistic steps.
Caption: Mechanistic pathways for unstabilized and stabilized Wittig reactions.
Caption: Troubleshooting flowchart for the Wittig reaction.
Concluding Remarks
The Wittig reaction with this compound is a reliable method for the synthesis of vinyl sulfides, with a strong thermodynamic preference for the (E)-isomer. By understanding the underlying principles of ylide stability and reaction kinetics, researchers can effectively troubleshoot common issues and, to some extent, manipulate the stereochemical outcome. For challenging substrates or when high E-selectivity is paramount, the Horner-Wadsworth-Emmons reaction serves as an excellent alternative. We hope this guide provides you with the necessary tools and insights to successfully implement this versatile reaction in your synthetic endeavors.
References
-
The Wittig Reaction. Organic Chemistry Portal. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Schlosser Modification. SynArchive. [Link]
-
Reactions of Ylides. Chemistry LibreTexts. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Wittig Reaction: Mechanism and Examples. Master Organic Chemistry. [Link]
-
Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube. [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]
-
The Wittig Reaction. University of Pittsburgh. [Link]
-
Phosphonium Ylides Definition. Fiveable. [Link]
-
Distinction between the reactivity of phosphorus ylide vs sulfur ylide with the carbonyl compounds. ResearchGate. [Link]
-
Unleashing the Secrets of Sulfur Ylides! YouTube. [Link]
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to Olefination: Comparing ((Methylthio)methyl)triphenylphosphonium chloride with Alternative Wittig Reagents
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a foundational transformation. The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig in 1954, stands as a pillar among olefination methods, valued for its reliability in converting aldehydes and ketones into alkenes.[1][2][3] This is achieved through the reaction of a carbonyl compound with a phosphorus ylide, commonly known as a Wittig reagent.[1][3]
However, the versatility of the Wittig reaction is not monolithic. The choice of the phosphonium salt precursor dictates the reactivity, stereoselectivity, and functional group tolerance of the resulting ylide. This guide provides an in-depth comparison of ((Methylthio)methyl)triphenylphosphonium chloride, a specialized reagent for vinyl sulfide synthesis, against the broader spectrum of traditional Wittig reagents and other mainstream olefination techniques. We will explore the causality behind experimental choices, provide validated protocols, and present data to guide researchers, scientists, and drug development professionals in selecting the optimal tool for their synthetic challenges.
The Subject of Focus: this compound
This compound is a phosphonium salt that serves as a precursor to the (methylthio)methylenetriphenylphosphorane ylide.[4][] Its primary and most valuable application is in the synthesis of vinyl sulfides from carbonyl compounds.
Core Application: Synthesis of Vinyl Sulfides Vinyl sulfides are versatile synthetic intermediates. The sulfur moiety can be oxidized, displaced, or used to direct further reactions, and the entire vinyl sulfide group can serve as a masked carbonyl, allowing for homologation of aldehydes and ketones.[6] The reaction of the corresponding ylide with an aldehyde or ketone provides a direct route to these valuable building blocks.[6][7]
The presence of the sulfur atom adjacent to the carbanionic center in the ylide influences its stability. It is generally considered a semi-stabilized ylide, offering a reactivity profile that is distinct from simple alkyl-substituted (non-stabilized) or ester-substituted (stabilized) ylides.
The Wittig Reagent Spectrum: A Comparative Analysis
The stereochemical outcome of the Wittig reaction is profoundly influenced by the stability of the ylide. This stability is determined by the substituents on the carbanionic carbon.
Non-Stabilized Ylides
These ylides feature alkyl or hydrogen substituents that do not stabilize the negative charge on the carbon.
-
Example: Methylenetriphenylphosphorane (Ph₃P=CH₂)
-
Characteristics: Highly reactive and unstable, these ylides react rapidly and irreversibly with aldehydes.[8][9] The reaction proceeds under kinetic control, typically favoring the formation of (Z)-alkenes.[2][8][10] This selectivity arises from a sterically favored, puckered four-membered transition state that leads to the syn-oxaphosphetane intermediate, which then decomposes to the (Z)-alkene.[8]
-
Experimental Causality: To achieve high (Z)-selectivity, these reactions are often run in salt-free, non-polar solvents (like THF or ether) at low temperatures to minimize equilibration of intermediates.[1][2]
Stabilized Ylides
These ylides possess electron-withdrawing groups (EWGs) such as esters, ketones, or nitriles conjugated with the carbanion.
-
Example: (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)
-
Characteristics: The delocalization of the negative charge onto the EWG makes these ylides significantly more stable and less reactive than their non-stabilized counterparts.[8][10] The initial nucleophilic addition to the carbonyl is often reversible.[9] This allows the reaction to proceed under thermodynamic control, leading to the more stable anti-oxaphosphetane intermediate, which decomposes to yield the (E)-alkene with high selectivity.[1][8][10]
-
Experimental Causality: Due to their lower reactivity, these reactions may require heating. They are less sensitive to reaction conditions than non-stabilized ylides, but they often fail to react with sterically hindered ketones.[1][3]
Semi-Stabilized Ylides
These ylides, including the one derived from this compound, have substituents like aryl or vinyl groups that offer moderate resonance stabilization.
-
Example: Benzylidenetriphenylphosphorane (Ph₃P=CHPh)
-
Characteristics: Their reactivity is intermediate between stabilized and non-stabilized ylides. Consequently, the stereoselectivity is often poor, yielding mixtures of (E) and (Z)-alkenes as both kinetic and thermodynamic pathways can be competitive.[1]
Beyond the Traditional Wittig: Superior Alternatives
While the Wittig reaction is a powerful tool, it has notable drawbacks, primarily the formation of the triphenylphosphine oxide (TPPO) byproduct, which can be notoriously difficult to remove from the reaction mixture.[11][12][13] This has driven the development of alternative olefination methods.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is arguably the most important modification of the Wittig reaction. It utilizes phosphonate-stabilized carbanions, which are generated by deprotonating phosphonate esters.[14][15]
-
Key Advantages:
-
Easy Purification: The byproduct is a water-soluble phosphate salt, which is easily removed by a simple aqueous extraction, a significant advantage over the organic-soluble TPPO.[11][14][15][16]
-
High (E)-Selectivity: The HWE reaction almost exclusively produces (E)-alkenes, especially with aldehydes.[14][15][16]
-
Increased Reactivity: Phosphonate carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently even with sterically hindered ketones where the Wittig reaction might fail.[3][15][17]
-
-
Limitations: The classic HWE reaction is generally limited to phosphonates with an adjacent electron-withdrawing group. However, modifications like the Still-Gennari variation can be used to favor the formation of (Z)-alkenes.[1]
The Peterson Olefination
This reaction employs α-silyl carbanions to convert carbonyls into alkenes.[18][19][20] Its most compelling feature is its tunable stereoselectivity.
-
Mechanism and Control: The reaction proceeds through a β-hydroxysilane intermediate, which can often be isolated.[18][20] The stereochemical outcome of the subsequent elimination step can be controlled by the choice of reagent:
-
Experimental Causality: By separating the diastereomeric β-hydroxysilane intermediates and subjecting them to different elimination conditions, one can selectively synthesize either the (E) or (Z)-alkene from the same reaction mixture.[18][20][22]
The Corey-Chaykovsky Reaction
While often discussed alongside the Wittig reaction, the Corey-Chaykovsky reaction provides a different product. It uses sulfur ylides to convert carbonyls into epoxides , not alkenes.[23][24][25]
-
Mechanistic Divergence: Unlike the phosphorus ylide which forms a stable P=O double bond and drives the reaction towards the alkene via an oxaphosphetane, the sulfur ylide attacks the carbonyl to form a betaine intermediate.[23][24] This intermediate then undergoes an intramolecular Sₙ2 reaction, with the oxygen anion displacing the good sulfonium leaving group to form the epoxide ring.[24] This highlights a fundamental difference in reactivity between second-row and third-row heteroatom ylides.[25]
Data Presentation: Performance at a Glance
| Feature | ((Methylthio)methyl) ylide | Non-Stabilized Wittig | Stabilized Wittig | Horner-Wadsworth-Emmons | Peterson Olefination |
| Reagent Type | Semi-stabilized P-ylide | Non-stabilized P-ylide | Stabilized P-ylide | Phosphonate Carbanion | α-Silyl Carbanion |
| Typical Product | Vinyl Sulfide | (Z)-Alkene | (E)-Alkene | (E)-Alkene | (E)- or (Z)-Alkene |
| Stereoselectivity | Often low (E/Z mixtures) | Good to excellent (Z) | Excellent (E) | Excellent (E) | Controllable (E or Z) |
| Reactivity | Moderate | Very High | Low | High | High |
| Byproduct | Triphenylphosphine Oxide | Triphenylphosphine Oxide | Triphenylphosphine Oxide | Dialkylphosphate Salt | Siloxane |
| Purification | Difficult | Difficult | Difficult | Easy (aqueous wash) | Easy (volatile) |
| Key Advantage | Access to vinyl sulfides | High (Z)-selectivity | Tolerates EWGs | Easy byproduct removal | Tunable stereoselectivity |
| Key Disadvantage | Difficult purification | TPPO byproduct | Unreactive with hindered ketones | Requires EWG for reactivity | Stoichiometric silicon |
Visualization of Key Processes
Wittig Reaction Mechanism
Caption: Kinetic vs. thermodynamic control in the Wittig reaction.
Experimental Protocols
Protocol 1: Synthesis of a Vinyl Sulfide using this compound
This protocol describes the reaction with a generic aldehyde.
1. Ylide Generation:
-
Suspend this compound (1.2 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (n-BuLi) (1.1 eq.), dropwise via syringe. The formation of the deep red ylide indicates successful deprotonation.
-
Stir the mixture at 0 °C for 30-60 minutes.
2. Olefination Reaction:
-
Dissolve the aldehyde (1.0 eq.) in anhydrous THF in a separate flask.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
3. Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. This step is critical for separating the desired vinyl sulfide from the triphenylphosphine oxide byproduct.
Protocol 2: (E)-Selective Olefination using a Horner-Wadsworth-Emmons Reagent
This protocol highlights the operational simplicity of the HWE reaction workup.
1. Ylide Generation:
-
Add triethyl phosphonoacetate (1.1 eq.) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C, during which time hydrogen gas will evolve and the solution will become clear.
2. Olefination Reaction:
-
Add a solution of the aldehyde (1.0 eq.) in THF dropwise to the phosphonate anion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
3. Workup and Purification:
-
Quench the reaction with water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine. Note: The phosphate byproduct is removed during these aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, sometimes requiring minimal or no chromatographic purification.
Conclusion and Recommendations
The choice of an olefination reagent is a critical decision in synthetic planning.
-
This compound is a specialized reagent with a clear, valuable niche: the synthesis of vinyl sulfides. For this specific transformation, it is an excellent choice, though researchers must be prepared for the challenge of removing the TPPO byproduct.
-
For general-purpose synthesis of (Z)-alkenes , non-stabilized Wittig reagents remain the gold standard.
-
For the synthesis of (E)-alkenes , especially α,β-unsaturated esters and ketones, the Horner-Wadsworth-Emmons reaction is often superior to the stabilized Wittig reaction. [13][26]Its high (E)-selectivity and, most importantly, the ease of removing its water-soluble byproduct make it a more efficient and process-friendly method. [11][14]
-
When absolute control over stereochemistry is required and the synthesis of either the (E) or (Z) isomer is desired from a common intermediate, the Peterson Olefination offers a unique and powerful strategic advantage. [20][22] Ultimately, a deep understanding of the mechanism and practical considerations behind each method allows the modern chemist to move beyond a one-size-fits-all approach and select the olefination strategy that is best suited for the specific challenge at hand.
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A Senior Application Scientist's Guide to One-Carbon Homologation: A Comparative Analysis of Modern Reagents
In the intricate landscape of synthetic organic chemistry, the precise extension of a carbon skeleton by a single methylene unit—a process known as one-carbon homologation—remains a fundamental and frequently employed transformation. For drug development professionals and researchers, converting a readily available aldehyde or ketone (R-C(O)-R') into its homologated counterpart (R-CH₂-C(O)-R') or a terminal alkene (R₂C=CH₂) is a critical step in building molecular complexity and exploring structure-activity relationships.
Historically, reagents like ((Methylthio)methyl)triphenylphosphonium chloride have served this purpose, operating through a Wittig-type reaction followed by hydrolysis of the resulting vinyl thioether. While effective, this classical approach is not without its drawbacks, including the often cumbersome removal of triphenylphosphine oxide byproduct and potentially harsh hydrolysis conditions. This guide provides an in-depth comparison of the modern, field-proven alternatives, offering insights into their mechanisms, operational nuances, and substrate scope to empower chemists to make the most informed decisions for their synthetic challenges.
The Benchmark: The Wittig Approach with Heteroatom-Substituted Phosphonium Ylides
The foundational method for one-carbon homologation of carbonyls involves a two-step sequence: a Wittig reaction to form a stable intermediate, followed by hydrolysis to unveil the new aldehyde. The choice of heteroatom on the ylide is crucial, dictating the stability of the intermediate and the ease of the final hydrolysis step.
This compound
This reagent reacts with aldehydes and ketones to produce a vinyl thioether.[1][] The sulfur atom stabilizes the adjacent carbanion, facilitating the Wittig reaction. The subsequent hydrolysis of the vinyl thioether, typically under acidic conditions with a mercury(II) salt promoter, yields the one-carbon homologated aldehyde.
-
Advantages : The reagent is commercially available and relatively stable.
-
Disadvantages : The hydrolysis step can be harsh and requires stoichiometric toxic mercury salts. The triphenylphosphine oxide byproduct complicates purification. The potential for malodorous sulfur compounds is also a consideration.
(Methoxymethyl)triphenylphosphonium chloride (MOM-Cl)
A direct and widely adopted alternative is the oxygen-based counterpart, (methoxymethyl)triphenylphosphonium chloride.[3][4] The reaction proceeds analogously to form a vinyl ether, which is significantly more labile to acidic hydrolysis than a vinyl thioether.[5]
-
Advantages : This method avoids the use of heavy metal salts for hydrolysis and the issues associated with sulfur compounds.[4] The hydrolysis is generally cleaner and occurs under milder acidic conditions.[3][5]
-
Disadvantages : Like all classical Wittig reagents, it produces triphenylphosphine oxide, which requires careful purification to remove.[6]
Reaction Workflow: Wittig-based Homologation
The general workflow involves ylide generation, reaction with the carbonyl compound, and subsequent hydrolysis.
Caption: Horner-Wadsworth-Emmons (HWE) reaction mechanism.
The Power of Titanium: Reagents for Challenging Substrates
For carbonyls that are sterically hindered, prone to enolization, or less reactive (like esters and amides), phosphorus-based ylides often fail. In these cases, organotitanium chemistry offers robust and highly effective solutions for methylenation (R₂C=O → R₂C=CH₂).
Tebbe Reagent
The Tebbe reagent, prepared from titanocene dichloride and trimethylaluminum, is a highly effective but pyrophoric methylenating agent. [7][8]It is more nucleophilic and significantly less basic than Wittig reagents, allowing it to react cleanly with easily enolizable ketones. [9]The active species is a Schrock carbene (Cp₂Ti=CH₂), which is generated in situ. [9][10][11]
-
Substrate Scope : Reacts with aldehydes, ketones, esters, lactones, and amides. [7][9]Esters and lactones are converted to enol ethers, while amides yield enamines. [7][9]* Chemoselectivity : In molecules containing both ketone and ester groups, the Tebbe reagent will selectively methylenate the ketone. [7][9]* Disadvantages : The reagent is pyrophoric and moisture-sensitive, requiring stringent air-free handling techniques. [7][8]
Petasis Reagent (Dimethyltitanocene)
The Petasis reagent, Cp₂Ti(CH₃)₂, is a crystalline, air-stable solid that serves as a user-friendly alternative to the Tebbe reagent. [12][13]Upon heating (typically >60 °C), it generates the same active Cp₂Ti=CH₂ species. [12]
-
Advantages : Its superior stability and ease of handling make it a more practical choice for many applications. [12][13][14]Unlike the Tebbe reagent, homologs of the Petasis reagent can be prepared, allowing for the introduction of various alkylidene groups. [9][12]* Substrate Scope : Exhibits a broad substrate scope similar to the Tebbe reagent, effectively methylenating aldehydes, ketones, and esters. [12]
Nysted & Lombardo Reagents
The Nysted reagent is a complex organozinc compound used for methylenation, often in the presence of a titanium co-catalyst like TiCl₄. [15][16][17][18]It is particularly effective for sterically hindered ketones that are resistant to other methods. [15]The Lombardo reagent, a modification of the Takai-Oshima olefination, is an even milder system (Zn-CH₂Br₂-TiCl₄) known for its high functional group tolerance, even in the presence of acidic protons. [19]
-
Advantages : These reagents are exceptionally mild and can be used on highly sensitive substrates where Wittig or Tebbe reagents would cause decomposition or side reactions. [19]
Caption: General mechanism for Titanium-based methylenation.
Modern Sulfone Chemistry: The Julia-Kocienski Olefination
For constructing complex, substituted alkenes with high stereocontrol, the Julia-Kocienski olefination is a premier method. [20][21]While not typically used for simple methylenation, its principles are central to modern olefination strategies. The reaction involves the addition of a metalated heteroaryl sulfone (e.g., from benzothiazole (BT) or 1-phenyl-1H-tetrazole (PT)) to an aldehyde or ketone. [22]
-
Mechanism : The reaction proceeds through an initial addition, followed by a spontaneous Smiles rearrangement and elimination of sulfur dioxide and an aryloxide anion to form the alkene. [21]* Stereoselectivity : The reaction is renowned for producing (E)-alkenes with very high selectivity, which is determined by the kinetically controlled formation of an anti-β-alkoxysulfone intermediate. [22][23]* Advantages : This is often the go-to method for late-stage fragment coupling in total synthesis due to its reliability, mild conditions, and excellent stereocontrol. [23][24]The reaction can be performed in a "one-pot" fashion. [21]
Comparative Performance Data
| Reagent/Method | Carbonyl Substrate | Typical Yield (%) | Key Feature | Reference |
| Ph₃P⁺CH₂OMe Cl⁻ / n-BuLi | Aromatic/Aliphatic Aldehydes | 75-95 (over 2 steps) | Standard, reliable method. | [3][5] |
| (EtO)₂P(O)CH₂OMe / NaH | Hindered Ketones | 80-95 (over 2 steps) | Easy purification. | [25] |
| Petasis Reagent | Ester or Lactone | 85-95 | Reacts with less reactive carbonyls. | [12][14] |
| Tebbe Reagent | Enolizable Ketone | 80-90 | Tolerates acidic protons. | [7][9] |
| Lombardo Reagent | Highly Sensitive Ketone | 70-85 | Extremely mild conditions. | [19] |
| Julia-Kocienski | Aldehyde + Alkyl Sulfone | 70-90 | High (E)-selectivity for substituted alkenes. | [22][23] |
Conclusion: Selecting the Right Tool for the Job
Choosing an alternative to this compound depends entirely on the synthetic context.
-
For routine one-carbon homologation of simple aldehydes and ketones , the Horner-Wadsworth-Emmons approach using a methoxymethyl phosphonate ester is often superior due to its operational simplicity and ease of purification. The (methoxymethyl)triphenylphosphonium chloride reagent remains a viable and effective Wittig-based alternative.
-
For challenging substrates , such as esters, amides, or sterically hindered ketones, the Petasis reagent is the modern workhorse, offering a practical and effective solution where phosphorus ylides fail. For extremely sensitive substrates, the milder Lombardo reagent should be considered.
-
When the goal is not simple homologation but the stereocontrolled synthesis of a substituted (E)-alkene , the Julia-Kocienski olefination is unparalleled in its reliability and selectivity.
By understanding the distinct mechanistic advantages and operational requirements of each of these powerful reagents, researchers can navigate the challenges of one-carbon homologation with greater efficiency and success.
References
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NROChemistry. (n.d.). Tebbe Olefination. Retrieved from [Link]
-
NROChemistry. (2022, May 21). Tebbe Olefination [Video]. YouTube. Retrieved from [Link]
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McMaster University. (n.d.). Synthesis of three carbon homologated unsaturated aldehydes using regioselective Wittig olefination chemistry. Retrieved from [Link]
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Organic Reactions. (n.d.). The Julia–Kocienski Olefination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
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Kluge, A. F., & Cloudsdale, I. S. (n.d.). Phosphonate reagents for the synthesis of enol ethers and one-carbon homologation to aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Homologation reaction. Retrieved from [Link]
-
Santiago Lab - SigutLabs. (2023, April 20). Tebbe reagent and Petasis reagent. Retrieved from [Link]
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ResearchGate. (n.d.). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Recent approaches towards one-carbon homologation–functionalization of aldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Nysted Reagent: A Key Methylenation Agent for Organic Synthesis. Retrieved from [Link]
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Spectroscopic analysis to confirm product formation from ((Methylthio)methyl)triphenylphosphonium chloride
For researchers, scientists, and professionals in drug development, the synthesis of vinyl sulfides is a critical step in the creation of a wide array of biologically active molecules and synthetic intermediates. The Wittig reaction, utilizing reagents like ((Methylthio)methyl)triphenylphosphonium chloride, offers a direct route to these valuable compounds. However, confirming the successful formation of the desired product and understanding its performance relative to alternative synthetic strategies are paramount for efficient and reliable research. This guide provides an in-depth technical analysis of the spectroscopic methods used to unequivocally identify vinyl sulfides and presents a comparative overview of common synthetic routes, supported by experimental data.
Section 1: The Wittig Approach to Vinyl Sulfides and the Importance of Spectroscopic Confirmation
The reaction of this compound with an aldehyde or ketone provides a powerful method for the methylthiomethylenation of carbonyl compounds, directly yielding a vinyl sulfide. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the carbonyl compound to form an oxaphosphetane intermediate that subsequently collapses to the desired alkene and triphenylphosphine oxide.
Caption: General workflow of the Wittig reaction for vinyl sulfide synthesis.
Given the potential for side reactions and the presence of starting materials and byproducts, rigorous spectroscopic analysis is essential to confirm the identity and purity of the vinyl sulfide product.
Section 2: A Multi-faceted Spectroscopic Approach to Product Confirmation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of the vinyl sulfide product.
¹H and ¹³C NMR Spectroscopy: The Fingerprints of Structure
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of a vinyl sulfide product will exhibit characteristic signals for the vinyl protons and the methylthio group.
-
Vinyl Protons: These typically appear in the range of δ 5.0-7.0 ppm . The coupling constants (J-values) between the vinyl protons are diagnostic of the alkene geometry. For a terminal vinyl sulfide (R¹R²C=CHSCH₃), the proton attached to the same carbon as the sulfur atom (α-proton) will be a singlet, while the β-protons will show geminal and vicinal couplings. For internal vinyl sulfides, cis-protons typically have J-values in the range of 6-12 Hz, while trans-protons show larger couplings of 12-18 Hz.
-
Methylthio Protons (-SCH₃): A sharp singlet integrating to three protons will be observed, typically in the range of δ 2.0-2.5 ppm .
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the vinyl sulfide structure.
-
Vinyl Carbons: The sp² hybridized carbons of the double bond will appear in the downfield region of the spectrum, typically between δ 110-150 ppm .
-
Methylthio Carbon (-SCH₃): The carbon of the methylthio group will resonate in the upfield region, generally between δ 15-25 ppm .
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
While the IR spectrum of a complex molecule can be intricate, certain characteristic absorption bands can confirm the presence of the vinyl sulfide moiety.
-
C=C Stretch: A weak to medium absorption band in the region of 1580-1650 cm⁻¹ is indicative of the carbon-carbon double bond.
-
=C-H Stretch: The stretching vibration of the vinyl C-H bonds typically appears as a medium to weak band just above 3000 cm⁻¹, in the range of 3010-3100 cm⁻¹ .
-
C-S Stretch: The carbon-sulfur stretching vibration is often weak and can be difficult to assign definitively, appearing in the fingerprint region between 600-800 cm⁻¹ .
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the product and offers structural information through the analysis of its fragmentation pattern.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the vinyl sulfide. The presence of sulfur can be identified by the M+2 peak , which will have an intensity of approximately 4.4% relative to the M+ peak due to the natural abundance of the ³⁴S isotope.
-
Fragmentation: Common fragmentation pathways for vinyl sulfides include cleavage of the C-S bond and fragmentation of the alkyl or aryl substituents. The loss of the methylthio radical (•SCH₃) or a methyl radical (•CH₃) from the molecular ion are frequently observed.[1][2]
Section 3: Comparative Guide to Vinyl Sulfide Synthesis
While the Wittig reaction is a valuable tool, other powerful methods exist for the synthesis of vinyl sulfides. The choice of method often depends on factors such as desired stereoselectivity, substrate scope, and ease of purification. Here, we compare the Wittig reaction with two prominent alternatives: the Horner-Wadsworth-Emmons (HWE) reaction and the Peterson olefination.
Caption: Overview of synthetic routes to vinyl sulfides from carbonyls.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction utilizes a phosphonate-stabilized carbanion to react with aldehydes and ketones. For the synthesis of vinyl sulfides, a reagent such as diethyl (methylthiomethyl)phosphonate would be employed.
Key Advantages:
-
High E-selectivity: The HWE reaction generally provides the (E)-isomer of the vinyl sulfide with high stereoselectivity.[3][4]
-
Ease of Purification: The phosphate byproduct is water-soluble, making it easily separable from the desired product by a simple aqueous workup.[3]
Limitations:
-
Reagent Preparation: The phosphonate reagent needs to be synthesized, typically via an Arbuzov reaction.
The Peterson Olefination
The Peterson olefination involves the reaction of an α-silyl carbanion with a carbonyl compound. For vinyl sulfide synthesis, a reagent like (trimethylsilyl)(methylthio)methane can be used.
Key Advantages:
-
Tunable Stereoselectivity: The stereochemical outcome can be controlled by the choice of workup conditions. An acidic workup typically leads to the anti-elimination product, while a basic workup results in syn-elimination.[5][6] This allows for the selective formation of either the (E)- or (Z)-isomer from the same β-hydroxysilane intermediate.
-
Volatile Byproduct: The silicon-containing byproduct is typically volatile and easily removed.[7]
Limitations:
-
Strongly Basic Conditions: The generation of the α-silyl carbanion often requires the use of strong bases like n-butyllithium.
Head-to-Head Comparison
| Feature | Wittig Reaction with this compound | Horner-Wadsworth-Emmons (HWE) Reaction | Peterson Olefination |
| Reagent | Phosphonium ylide | Phosphonate carbanion | α-Silyl carbanion |
| Stereoselectivity | Generally favors (Z)-alkene with non-stabilized ylides; mixture with semi-stabilized ylides.[8] | Predominantly (E)-alkene.[3][4] | Tunable (E) or (Z) depending on workup.[6] |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate | Volatile siloxane |
| Purification | Often requires chromatography to remove Ph₃PO. | Simple aqueous extraction. | Simple removal of volatile byproduct.[7] |
| Reagent Availability | Phosphonium salt is commercially available or readily synthesized. | Phosphonate requires synthesis (e.g., Arbuzov reaction). | Silyl reagent may require synthesis. |
| Substrate Scope | Broad for aldehydes and ketones. | Broad, including some sterically hindered ketones.[4] | Broad for aldehydes and ketones. |
Section 4: Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis of a vinyl sulfide from a representative aldehyde (e.g., benzaldehyde) using the three discussed methods. Note: These are illustrative protocols and may require optimization for specific substrates.
Wittig Reaction Protocol
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to -78 °C.
-
Slowly add n-BuLi (1.0 eq) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Cool the reaction mixture back to -78 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the vinyl sulfide from triphenylphosphine oxide.
Horner-Wadsworth-Emmons (HWE) Reaction Protocol
Materials:
-
Diethyl (methylthiomethyl)phosphonate
-
Sodium hydride (NaH)
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Suspend NaH (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of diethyl (methylthiomethyl)phosphonate (1.1 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.
-
Cool the reaction mixture to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be of high purity after aqueous workup, but column chromatography may be used if necessary.
Peterson Olefination Protocol
Materials:
-
(Trimethylsilyl)(methylthio)methane
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
For acidic workup: Acetic acid or dilute HCl
-
For basic workup: Potassium hydride (KH) or sodium hydride (NaH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (trimethylsilyl)(methylthio)methane (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes at -78 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
For (E)-alkene (acidic workup): Quench the reaction with acetic acid or dilute HCl and stir for 1 hour.
-
For (Z)-alkene (basic workup): Add KH or NaH (1.2 eq) and stir at room temperature until the reaction is complete (monitor by TLC). Then, carefully quench with water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ (for acidic workup) or brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Section 5: Conclusion
The successful synthesis and confirmation of vinyl sulfides rely on a robust understanding of both synthetic methodology and spectroscopic analysis. While the Wittig reaction using this compound is a reliable method, the Horner-Wadsworth-Emmons reaction and the Peterson olefination offer significant advantages in terms of stereoselectivity and ease of purification. A thorough analysis using a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry is indispensable for the unambiguous confirmation of product formation. By carefully considering the strengths and weaknesses of each synthetic approach and employing rigorous spectroscopic characterization, researchers can confidently and efficiently advance their synthetic endeavors.
References
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Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. Available at: [Link]
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Peterson Olefination. In Wikipedia. Available at: [Link]
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Organic Chemistry Portal. Peterson Olefination. Available at: [Link]
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NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
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Wittig reaction. In Wikipedia. Available at: [Link]
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Wu, Y. D., & Houk, K. N. (1991). Theoretical studies of transition structures and stereoselectivities of the[5][7]-Wittig rearrangement of sulfur ylides. The Journal of Organic Chemistry, 56(19), 5657–5663.
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Organic Chemistry Portal. Wittig-Horner Reaction. Available at: [Link]
- Williams, D. H., & Fleming, I. (1969). Mass spectrometric analysis. Rearrangements in vinyl derivatives. Tetrahedron Letters, 10(4), 273-276.
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Organic Chemistry Portal. Peterson Olefination. Available at: [Link]
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Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CORE. Available at: [Link]
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NROChemistry. Peterson Olefination. Available at: [Link]
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Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at: [Link]
- Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and selectivity in the Wittig reaction: a computational study. Journal of the American Chemical Society, 128(7), 2394-2409.
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Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
- S. T. Kirk, D. J. M. Stemerding, and F. J. J. de Kanter, "Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations," Journal of the American Society for Mass Spectrometry, vol. 24, no. 11, pp. 1748–1757, 2013.
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Science Ready. Mass Spectrometry Fragmentation Patterns. Available at: [Link]
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Chemguide. fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 46: 1,3-Dienes. Georg Thieme Verlag, 2011.
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Chemistry Stack Exchange. Competitive 'Wittig' vs 'Peterson' C=C bond formation. Available at: [Link]
- G. Cravotto, P. Cintas, "Wittig and Wittig–Horner Reactions under Sonication Conditions," Molecules, vol. 28, no. 4, p. 1873, 2023.
- D. J. Blair, et al., "Synthesis of Vinyl Boronates from Aldehydes and Ketones by Peterson Olefination: Investigation of the Peterson/Boron‐Wittig Chemoselectivity," Angewandte Chemie International Edition, vol. 56, no. 4, pp. 1171-1175, 2017.
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A Comparative Guide to Olefination Strategies: Mechanistic Insights into Reactions of ((Methylthio)methyl)triphenylphosphonium chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds remains a cornerstone of molecular construction. The Wittig reaction, a Nobel Prize-winning transformation, offers a reliable method for olefination, and a variety of specialized reagents have been developed to fine-tune its outcome. Among these is ((Methylthio)methyl)triphenylphosphonium chloride, a reagent that provides a direct route to valuable vinyl thioethers.
This guide offers a deep dive into the mechanistic nuances of reactions involving this compound. We will explore the influence of the methylthio group on the reactivity and stereoselectivity of the corresponding phosphorus ylide. Furthermore, we will provide an objective comparison with prominent alternative olefination methodologies, namely the Horner-Wadsworth-Emmons (HWE) and Peterson olefinations, supported by experimental data and detailed protocols. This guide is intended to equip researchers with the knowledge to make informed decisions when selecting an olefination strategy for the synthesis of vinyl thioethers and related structures.
The Wittig Reaction with this compound: A Mechanistic Overview
The journey from this compound to a vinyl thioether begins with the formation of the corresponding phosphorus ylide. This is typically achieved by deprotonation with a strong base, such as an organolithium reagent or a metal amide. The resulting ylide is a key intermediate whose structure and stability dictate the course of the olefination.
The presence of the methylthio group on the ylidic carbon introduces a degree of stabilization through the sulfur atom's ability to participate in resonance and inductive effects. This places the ylide in the category of a "semi-stabilized" or "moderately active" ylide.[1] This classification is crucial as it influences the stereochemical outcome of the Wittig reaction.[2][3]
The generally accepted mechanism for the Wittig reaction involves the nucleophilic attack of the ylide on a carbonyl compound, leading to a betaine intermediate, which then cyclizes to an oxaphosphetane.[4][5] This four-membered ring subsequently collapses to yield the desired alkene and triphenylphosphine oxide. For non-stabilized ylides, the formation of the oxaphosphetane is often irreversible, leading to predominantly the (Z)-alkene.[3] Conversely, stabilized ylides tend to form the oxaphosphetane reversibly, allowing for equilibration to the thermodynamically more stable intermediate, which ultimately yields the (E)-alkene.[2][3]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
reagent [label="this compound"]; ylide [label="Phosphorus Ylide\n(Semi-stabilized)", fillcolor="#EA4335"]; carbonyl [label="Aldehyde or Ketone"]; betaine [label="Betaine Intermediate"]; oxaphosphetane [label="Oxaphosphetane"]; alkene [label="Vinyl Thioether (E/Z mixture)", fillcolor="#34A853"]; tppo [label="Triphenylphosphine Oxide"];
reagent -> ylide [label="Base"]; ylide -> betaine [label="+ Carbonyl"]; carbonyl -> betaine; betaine -> oxaphosphetane; oxaphosphetane -> alkene; oxaphosphetane -> tppo; } Figure 1: General workflow of the Wittig reaction with this compound.
Due to its semi-stabilized nature, the ylide derived from this compound often results in poor stereoselectivity, yielding mixtures of (E)- and (Z)-vinyl thioethers.[2] The exact ratio is highly dependent on the specific carbonyl substrate and the reaction conditions employed.
Performance Comparison: Wittig vs. Horner-Wadsworth-Emmons and Peterson Olefinations
The choice of an olefination method is often dictated by factors such as desired stereoselectivity, ease of purification, and substrate scope. Here, we compare the use of this compound in the Wittig reaction with two powerful alternatives: the Horner-Wadsworth-Emmons (HWE) reaction and the Peterson olefination.
| Olefination Method | Reagent/Ylide | Typical Product | Yield (%) | E/Z Ratio | Key Advantages | Key Disadvantages |
| Wittig Reaction | This compound | Vinyl Thioether | Moderate to High | Often Poor Selectivity | Readily available reagent. | Difficult removal of triphenylphosphine oxide byproduct; often poor stereoselectivity.[4] |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate with a thiomethyl group | Vinyl Thioether | High | Predominantly (E) | Water-soluble phosphate byproduct is easily removed; generally high (E)-selectivity.[6][7] | Phosphonate reagent may require separate synthesis. |
| Peterson Olefination | α-silyl carbanion with a thiomethyl group | Vinyl Thioether | High | Controllable | Stereochemical outcome can be controlled by the workup conditions (acidic vs. basic).[8][9] | α-silyl carbanion can be highly basic; may not be suitable for all substrates. |
Table 1: Comparative performance of olefination methodologies for the synthesis of vinyl thioethers.
Horner-Wadsworth-Emmons (HWE) Reaction: The Advantage of a Clean Workup
The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide used in the Wittig reaction.[7][10] A significant practical advantage of the HWE reaction is that the byproduct is a water-soluble phosphate ester, which can be easily removed by aqueous extraction, simplifying purification.[6] Furthermore, the HWE reaction typically shows a strong preference for the formation of the (E)-alkene.[7]
dot graph HWE { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
phosphonate [label="Thiomethyl-substituted Phosphonate"]; carbanion [label="Phosphonate Carbanion", fillcolor="#EA4335"]; carbonyl [label="Aldehyde or Ketone"]; intermediate [label="Hydroxy Phosphonate Intermediate"]; alkene [label="(E)-Vinyl Thioether", fillcolor="#34A853"]; byproduct [label="Water-soluble Phosphate"];
phosphonate -> carbanion [label="Base"]; carbanion -> intermediate [label="+ Carbonyl"]; carbonyl -> intermediate; intermediate -> alkene; intermediate -> byproduct; } Figure 2: Simplified workflow of the Horner-Wadsworth-Emmons reaction.
Peterson Olefination: A Handle on Stereocontrol
The Peterson olefination employs an α-silyl carbanion as the nucleophile.[8] A key feature of this reaction is the ability to control the stereochemical outcome. The intermediate β-hydroxysilane can often be isolated. Subsequent treatment with acid leads to anti-elimination, while basic conditions promote syn-elimination, providing access to either the (E)- or (Z)-alkene from the same intermediate.[9] This level of control is a distinct advantage over the often poorly selective Wittig reaction with semi-stabilized ylides. Recent studies have also demonstrated the utility of the Peterson reaction for the stereospecific synthesis of Z-vinyl ethers.[11][12]
dot graph Peterson { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
silyl_carbanion [label="α-silyl carbanion\nwith thiomethyl group", fillcolor="#EA4335"]; carbonyl [label="Aldehyde or Ketone"]; hydroxysilane [label="β-hydroxysilane intermediate"]; e_alkene [label="(E)-Vinyl Thioether", fillcolor="#34A853"]; z_alkene [label="(Z)-Vinyl Thioether", fillcolor="#FBBC05"];
silyl_carbanion -> hydroxysilane [label="+ Carbonyl"]; carbonyl -> hydroxysilane; hydroxysilane -> e_alkene [label="Acidic workup\n(anti-elimination)"]; hydroxysilane -> z_alkene [label="Basic workup\n(syn-elimination)"]; } Figure 3: Stereochemical control in the Peterson olefination.
Experimental Protocols
General Protocol for Wittig Olefination with this compound
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.1 eq.) in anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath. Add a strong base, such as n-butyllithium (1.0 eq.), dropwise via syringe. The formation of the deep red or orange ylide is typically observed. Allow the mixture to stir at this temperature for 30-60 minutes.
-
Reaction with Carbonyl: Dissolve the aldehyde or ketone (1.0 eq.) in anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine oxide, is then purified by column chromatography on silica gel.
General Protocol for Horner-Wadsworth-Emmons Olefination
-
Carbanion Formation: To a solution of the thiomethyl-substituted phosphonate (1.1 eq.) in anhydrous THF at 0 °C, add a base such as sodium hydride (1.1 eq.). Stir the mixture until the evolution of hydrogen gas ceases.
-
Reaction with Carbonyl: Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF to the phosphonate carbanion solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The water-soluble phosphate byproduct remains in the aqueous layer, often simplifying purification. Further purification can be achieved by column chromatography if necessary.
Conclusion: Selecting the Optimal Olefination Strategy
The choice between the Wittig reaction with this compound, the HWE reaction, and the Peterson olefination for the synthesis of vinyl thioethers depends on the specific goals of the synthesis.
-
For rapid access to vinyl thioethers where stereoselectivity is not a primary concern , the Wittig reaction with this compound is a viable option, utilizing a commercially available reagent. However, be prepared for a potentially challenging purification to remove the triphenylphosphine oxide byproduct.
-
When high (E)-stereoselectivity and a straightforward purification are desired , the Horner-Wadsworth-Emmons reaction is often the superior choice. The ease of removal of the water-soluble phosphate byproduct is a significant practical advantage.
-
If precise control over the alkene geometry is paramount, with access to either the (E)- or (Z)-isomer , the Peterson olefination offers unmatched versatility. The ability to direct the elimination of the β-hydroxysilane intermediate provides a powerful tool for stereocontrolled synthesis.
By understanding the mechanistic underpinnings and practical considerations of each method, researchers can strategically select the most effective olefination reaction to advance their synthetic endeavors in drug discovery and development.
References
- Peterson, D. J. Carbonyl olefination reaction of α-silyl-substituted organometallic compounds. J. Org. Chem.1968, 33 (2), 780–784.
- Barrett, A. G. M.; Morris, T. M.; Smith, M. D. Stereospecific Synthesis of (Z)-Vinyl Ethers from (E)-Vinyl Silanes. Org. Lett.2003, 5 (24), 4653–4656.
- Taylor, M. S.; Jacobsen, E. N. Highly Enantioselective and Diastereoselective Synthesis of (Z)-Vinyl Ethers through Catalytic Asymmetric Epoxidation of (E)-Vinyl Silanes. J. Am. Chem. Soc.2004, 126 (34), 10558–10559.
- Ager, D. J. The Peterson Reaction. Synthesis1984, 1984 (05), 384–398.
- Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving stabilized phosphorus ylides. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989, 89 (4), 863–927.
- Wadsworth, W. S., Jr. Synthetic Applications of Phosphoryl-Stabilized Anions. Org. React.1977, 25, 73–253.
- Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983, 24 (41), 4405–4408.
- Ando, K. Highly Z-selective Horner-Wadsworth-Emmons reaction of aldehydes with novel phosphonate reagents. J. Org. Chem.1997, 62 (7), 1934–1935.
- O'Brien, C. J.; Tellez, J. L.; Nixon, Z. S.; Kang, L. J.; Carter, A. L.; Kunkel, S. R.; Przeworski, K. C.; Chass, G. A. Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angew. Chem. Int. Ed.2009, 48 (37), 6836–6839.
- Boutagy, J.; Thomas, R. Olefin synthesis with organic phosphonate carbanions. Chem. Rev.1974, 74 (1), 87–99.
- Julia, M.; Paris, J.-M. Syntheses a l'aide de sulfones v.- Methode de synthese generale de doubles liaisons. Tetrahedron Lett.1973, 14 (49), 4833–4836.
- Kocienski, P. J.; Lythgoe, B.; Ruston, S. A new synthesis of olefins. J. Chem. Soc., Perkin Trans. 11978, 829–834.
- Vedejs, E.; Meier, G. P.; Snoble, K. A. J. Low-temperature observation of oxaphosphetanes from a nonstabilized ylide. The Wittig reaction in the absence of lithium salts. J. Am. Chem. Soc.1981, 103 (10), 2823–2831.
- Robiette, R.; Richardson, J.; Aggarwal, V. K. Reactivity and Selectivity in the Wittig Reaction: A Computational Study. J. Am. Chem. Soc.2006, 128 (7), 2394–2409.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
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A Senior Application Scientist's Guide: The Strategic Advantage of ((Methylthio)methyl)triphenylphosphonium chloride for Advanced Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a foundational transformation. For decades, the Horner-Wadsworth-Emmons (HWE) reaction has been a reliable and powerful tool for the stereoselective synthesis of alkenes, particularly E-alkenes.[1][2] Its advantages over the classical Wittig reaction, such as the use of more nucleophilic phosphonate carbanions and the easy removal of water-soluble phosphate byproducts, have cemented its place in the synthetic chemist's toolbox.[3][4] However, for chemists engaged in complex molecule synthesis and drug development, the goal is often not just the creation of a simple alkene, but the introduction of versatile functional handles for further elaboration. This is where specialized reagents like ((Methylthio)methyl)triphenylphosphonium chloride demonstrate a distinct and strategic advantage.
This guide provides a comparative analysis of these two powerful olefination reagents. It moves beyond a simple "A vs. B" comparison to illuminate the unique synthetic opportunities that this compound offers, particularly in the realm of one-carbon homologation and the synthesis of valuable vinyl thioether intermediates.
The Horner-Wadsworth-Emmons Reaction: The Established Standard
The HWE reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, yielding an alkene.[1] The reaction is renowned for its high E-selectivity, which arises from the thermodynamic stability of the transition state leading to the trans-olefin.[3][5]
Mechanism of the Horner-Wadsworth-Emmons Reaction
The reaction proceeds through the following key steps:
-
Deprotonation: A base abstracts the acidic proton alpha to the phosphonate group, generating a stabilized phosphonate carbanion.[2]
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone. This nucleophilic addition is typically the rate-limiting step.[1]
-
Oxaphosphetane Formation: The resulting tetrahedral intermediate cyclizes to form a four-membered oxaphosphetane intermediate.[2]
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble dialkylphosphate salt, which is easily removed during aqueous workup.[3]
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
This compound: A Gateway to Functionalized Intermediates
This compound is a Wittig reagent primarily used for the olefination of aldehydes.[6] However, its key distinction and primary advantage lie in the product it forms: a vinyl thioether. This functional group is a versatile synthetic intermediate that can be further transformed, most notably into an aldehyde through hydrolysis. This two-step sequence effectively achieves a one-carbon homologation of the starting aldehyde, a transformation not directly possible with the standard HWE reaction.
Mechanism and Transformation
The reaction of this compound with an aldehyde follows a typical Wittig-type mechanism to produce a vinyl thioether. This product can then be hydrolyzed under acidic conditions to unmask an aldehyde.
Caption: One-carbon homologation of an aldehyde via vinyl thioether formation.
Head-to-Head Comparison: Strategic Advantages
| Feature | Horner-Wadsworth-Emmons Reaction | This compound | Advantage of the Phosphonium Salt |
| Product | Alkene (Typically E-isomer) | Vinyl Thioether | Forms a versatile synthetic intermediate. |
| Synthetic Outcome | Direct formation of C=C bond | One-carbon homologation of aldehydes (after hydrolysis) | Enables chain extension and further functionalization. |
| Byproduct | Water-soluble phosphate ester | Triphenylphosphine oxide | HWE has an easier workup. |
| Stereoselectivity | Generally high E-selectivity[1] | Can produce mixtures of E/Z isomers | HWE is superior for direct stereoselective alkene synthesis. |
| Key Application | Stereoselective synthesis of alkenes | Synthesis of aldehydes, ketones, and other functional groups from vinyl thioethers. | Unlocks a different realm of synthetic possibilities. |
The Core Advantage: Synthetic Versatility of Vinyl Thioethers
The primary advantage of using this compound is not to compete with the HWE reaction for the direct synthesis of simple alkenes, but to provide a strategic entry into a class of highly versatile intermediates. Vinyl thioethers are precursors to a wide array of functional groups, making this reagent invaluable for complex synthetic campaigns.
-
Aldehyde Synthesis: As highlighted, hydrolysis of the resulting vinyl thioether provides a clean and efficient method for the one-carbon homologation of an aldehyde.
-
Ketone Synthesis: Acylation of the vinyl thioether followed by hydrolysis can yield ketones.
-
Further C-C Bond Formation: Vinyl thioethers can participate in various coupling reactions, allowing for the introduction of more complex fragments.
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Phosphonate Carbanion: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Reaction with Carbonyl: Cool the resulting solution to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.[2]
General Protocol for Olefination with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend this compound (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1.0 equivalent) dropwise.
-
Allow the resulting ylide solution to stir at -78 °C for 30 minutes.
-
Reaction with Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude vinyl thioether by flash column chromatography on silica gel.
Conclusion
While the Horner-Wadsworth-Emmons reaction remains an indispensable tool for the direct and stereoselective synthesis of alkenes, this compound offers a distinct set of advantages for the synthetic strategist. Its ability to generate vinyl thioethers provides a crucial entry point for one-carbon homologation and the introduction of a versatile functional handle. For researchers and drug development professionals, the choice between these reagents is not a matter of simple replacement, but of strategic planning. When the synthetic goal extends beyond simple alkene formation to the construction of complex, functionalized molecules, the unique capabilities of this compound make it an exceptionally valuable reagent.
References
- BenchChem. Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction. Accessed January 14, 2026.
- NROChemistry. Horner-Wadsworth-Emmons Reaction. Accessed January 14, 2026.
- Wikipedia. Horner–Wadsworth–Emmons reaction. Accessed January 14, 2026.
- BenchChem.
- Alfa Chemistry. Horner-Wadsworth-Emmons Reaction. Accessed January 14, 2026.
- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Accessed January 14, 2026.
- Santa Cruz Biotechnology. (Methylthiomethyl)triphenylphosphonium chloride. Accessed January 14, 2026.
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A Researcher's Guide to Isotopic Labeling with ((Methylthio)methyl)triphenylphosphonium Chloride: A Comparative Analysis
In the landscape of modern drug discovery and metabolic research, the precise introduction of isotopic labels into bioactive molecules is a cornerstone of experimental design. These labeled compounds serve as invaluable tools for elucidating metabolic pathways, quantifying drug distribution, and understanding reaction mechanisms. Among the diverse array of reagents available for this purpose, ((Methylthio)methyl)triphenylphosphonium chloride has emerged as a versatile and effective option for the introduction of a labeled methylthio group.
This guide provides a comprehensive comparison of this compound with alternative labeling strategies. We will delve into the underlying reaction mechanisms, compare experimental outcomes, and provide detailed protocols to empower researchers in making informed decisions for their isotopic labeling studies.
The Role of this compound in Isotopic Labeling
This compound is a phosphonium salt primarily utilized in Wittig-type reactions. Its utility in isotopic labeling stems from the ability to synthesize it with isotopes such as carbon-13 (
The general scheme of this reaction involves the deprotonation of the phosphonium salt to form the corresponding ylide, which then reacts with a carbonyl compound to yield a vinyl thioether. This product can then be further transformed, providing a strategic entry point for the labeled group into a more complex molecular architecture.
Figure 1: General workflow for the use of this compound in isotopic labeling. *CH3 represents the isotopically labeled methyl group.
Comparative Analysis with Alternative Reagents
While this compound offers a reliable method for the introduction of a labeled methylthio group, several other reagents can be employed for similar purposes. The choice of reagent is often dictated by the desired label, the substrate scope, and the required reaction conditions.
| Reagent/Method | Isotopic Label | Substrate Scope | Key Advantages | Key Disadvantages |
| This compound | Aldehydes, Ketones | Mild reaction conditions, high functional group tolerance. | Limited to carbonyl compounds, potential for E/Z isomer mixtures. | |
| Labeled Methyl Iodide ( | Thiols, Amines, Alcohols | Commercially available, straightforward S | Requires a nucleophilic precursor, may not be suitable for sterically hindered substrates. | |
| Labeled Methanethiol ( | Alkyl halides, activated alkenes | Direct introduction of the methylthio group. | Highly toxic and volatile gas, requires specialized handling procedures. |
Table 1: Comparison of reagents for the introduction of isotopically labeled methyl or methylthio groups.
Experimental Protocol: Isotopic Labeling of a Model Aldehyde
The following protocol details a general procedure for the isotopic labeling of a generic aldehyde using this compound.
Materials:
-
This compound (isotopically labeled)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Aldehyde substrate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH
Cl) -
Anhydrous magnesium sulfate (MgSO
) -
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.1 equivalents).
-
Add anhydrous THF and cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve the aldehyde substrate (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH
Cl. -
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO
, filter, and concentrate under reduced pressure. -
Purify the crude product by silica gel column chromatography to obtain the isotopically labeled vinyl thioether.
-
Mechanism and Rationale
The success of this labeling strategy hinges on the Wittig reaction, a cornerstone of organic synthesis. The reaction proceeds through a series of well-defined steps, each with its own mechanistic considerations.
Figure 2: Simplified mechanism of the Wittig reaction.
The initial deprotonation of the phosphonium salt is a critical step, requiring a strong, non-nucleophilic base like n-BuLi to ensure complete formation of the ylide. The subsequent reaction with the carbonyl compound proceeds via a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. The high thermodynamic driving force for the formation of the P=O bond makes this final step essentially irreversible.
Conclusion
This compound represents a powerful tool in the arsenal of the medicinal chemist and chemical biologist. Its ability to introduce isotopically labeled methylthio groups under relatively mild conditions makes it an attractive option for a wide range of substrates. While alternative methods exist, the Wittig-based approach offers a unique combination of reliability and versatility. By understanding the underlying principles and comparative advantages of this reagent, researchers can confidently design and execute robust isotopic labeling strategies to advance their scientific investigations.
References
-
Wittig Reaction. Organic Chemistry Portal. [Link]
A Comparative Guide to the Quantitative Analysis of ((Methylthio)methyl)triphenylphosphonium chloride: Yield and Purity in Olefination Reactions
In the landscape of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for olefination—the transformation of carbonyls into alkenes.[1] The choice of the Wittig reagent is paramount, directly influencing reaction efficiency, yield, and the purity of the final product. This guide provides an in-depth quantitative analysis of ((Methylthio)methyl)triphenylphosphonium chloride, a specialized reagent for the synthesis of ketene thioacetals.
We will dissect the performance of this phosphonium salt, offering a comparative perspective against its primary alternative, the Horner-Wadsworth-Emmons (HWE) reagent. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with actionable insights for reagent selection and process optimization.
The Reagent: Synthesis and Purity Assessment of this compound
This compound is a phosphonium salt that serves as a precursor to the corresponding phosphorus ylide.[2] This ylide is instrumental in converting aldehydes and ketones into valuable vinyl thioethers.
Synthesis Protocol
The synthesis of the phosphonium salt is a straightforward nucleophilic substitution, where triphenylphosphine attacks a suitable electrophile. A common method involves the reaction of triphenylphosphine with chloromethyl methyl sulfide.
Experimental Protocol: Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add triphenylphosphine (26.2 g, 0.1 mol) and 100 mL of anhydrous toluene.
-
Reagent Addition: While stirring, add chloromethyl methyl sulfide (9.65 g, 0.1 mol) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12 hours. A white precipitate will form as the reaction progresses.
-
Isolation: After cooling to room temperature, collect the white solid by vacuum filtration.
-
Purification: Wash the collected solid with 50 mL of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified white solid under vacuum at 50°C for 4 hours to yield this compound. A typical yield is in the range of 85-90%.
Purity Determination
Ensuring the purity of the phosphonium salt is critical for reproducible results. The primary analytical methods are Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).[3]
-
¹H and ³¹P qNMR: This is a primary method for determining absolute purity without requiring a specific reference standard.[3] The proton NMR spectrum should show the characteristic methylene protons adjacent to the phosphorus and sulfur atoms, alongside the phenyl protons. The phosphorus-31 NMR will show a single peak, and its integration against a certified internal standard allows for precise purity calculation.
-
HPLC: HPLC with UV detection is highly effective for separating the phosphonium salt from potential impurities like unreacted triphenylphosphine and its oxidation product, triphenylphosphine oxide (TPPO).[3]
A typical commercial-grade reagent will have a purity of ≥97%.
Performance in a Model Reaction: Olefination of Benzaldehyde
To quantitatively assess the reagent's performance, we use the Wittig reaction with benzaldehyde as a model substrate. The reaction generates 1-phenyl-2-(methylthio)ethene and the notorious byproduct, triphenylphosphine oxide (TPPO).
The Wittig Reaction Workflow
The process begins with the in situ generation of the phosphorus ylide by deprotonating the phosphonium salt with a strong base, followed by the reaction with the carbonyl compound.[4]
Caption: Workflow for the Wittig Olefination Reaction.
Experimental Protocol: Wittig Reaction
-
Ylide Generation: Suspend this compound (4.31 g, 12 mmol) in 50 mL of anhydrous THF in a flame-dried, nitrogen-purged flask at 0°C. Add n-butyllithium (1.6 M in hexanes, 7.5 mL, 12 mmol) dropwise. Stir the resulting deep red solution for 30 minutes at 0°C.
-
Carbonyl Addition: Add a solution of benzaldehyde (1.06 g, 10 mmol) in 10 mL of anhydrous THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product contains the desired alkene and TPPO. Purify via flash column chromatography (silica gel, 98:2 hexanes:ethyl acetate) to isolate the product.
Comparative Analysis: Wittig vs. Horner-Wadsworth-Emmons (HWE)
The most common alternative to the Wittig reaction for this transformation is the Horner-Wadsworth-Emmons (HWE) reaction.[5] This modification uses a phosphonate carbanion, which offers distinct advantages and disadvantages. The corresponding HWE reagent is diethyl (methylthiomethyl)phosphonate.
HWE Reaction Protocol
-
Anion Generation: Add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) to a flame-dried, nitrogen-purged flask. Wash with hexanes (2 x 5 mL) to remove the oil. Add 50 mL of anhydrous THF. Cool to 0°C and add diethyl (methylthiomethyl)phosphonate (2.35 g, 11 mmol) dropwise. Stir for 30 minutes.
-
Carbonyl Addition: Add a solution of benzaldehyde (1.06 g, 10 mmol) in 10 mL of anhydrous THF dropwise.
-
Reaction & Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The key difference is that the phosphate byproduct is typically water-soluble, simplifying purification.[1]
Quantitative Data Summary
The following table summarizes the typical performance of each reagent in the olefination of benzaldehyde under optimized conditions.
| Parameter | This compound (Wittig) | Diethyl (methylthiomethyl)phosphonate (HWE) |
| Typical Yield | 75-85% | 80-90% |
| Product Purity (Post-Chromatography) | >98% | >98% |
| Primary Byproduct | Triphenylphosphine oxide (TPPO) | Diethyl phosphate salts |
| Byproduct Solubility | Organic-soluble | Water-soluble |
| Purification Method | Flash Column Chromatography (Mandatory) | Aqueous Extraction / Optional Chromatography |
| Base Requirement | Strong, non-nucleophilic (e.g., n-BuLi) | Moderately strong (e.g., NaH, K₂CO₃) |
| Stereoselectivity | Often yields Z/E mixtures | Typically high E-selectivity |
Analysis Workflow: Purity and Yield Determination
A robust analytical workflow is essential to validate the quantitative data presented.
Caption: Workflow for Product Yield and Purity Analysis.
Discussion: Expertise-Driven Reagent Selection
Trustworthiness of Protocol: The protocols described are self-validating through the inclusion of rigorous purification and subsequent analytical confirmation steps (NMR, GC-MS), ensuring the final yield and purity data are reliable.
Causality Behind Experimental Choices:
-
Wittig Reaction: The primary challenge is the removal of the organic-soluble TPPO byproduct, which often co-elutes with the desired product, necessitating careful chromatography.[6] The use of strong, pyrophoric bases like n-BuLi also requires stringent anhydrous and inert atmosphere techniques. However, Wittig reagents are often effective for sterically hindered ketones where HWE reagents might fail.[1]
-
HWE Reaction: The major advantage of the HWE approach is the water-solubility of the phosphate byproduct, which dramatically simplifies purification.[5] Often, a simple aqueous workup is sufficient to remove the bulk of the byproduct, reducing the reliance on chromatography. The phosphonate carbanions are also generally more reactive than the corresponding ylides, and the reactions can often be performed with weaker, safer bases like sodium hydride. The reaction typically shows a strong preference for the thermodynamically more stable E-alkene.
Conclusion
Both this compound and its HWE counterpart, diethyl (methylthiomethyl)phosphonate, are highly effective reagents for the synthesis of vinyl thioethers.
-
This compound (Wittig) is a reliable choice, though it presents a significant downstream purification challenge due to the formation of TPPO. Its use is justified when specific stereochemical outcomes are desired or when reacting with highly hindered carbonyls.
-
Diethyl (methylthiomethyl)phosphonate (HWE) is often the superior choice for routine applications. It typically provides slightly higher yields and a significantly simpler purification process, making it more efficient and scalable.
The selection between these two powerful synthetic tools should be made based on the specific substrate, desired stereochemistry, and the scale of the reaction, with careful consideration of the purification requirements.
References
- Vertex AI Search. Wittig Reaction - Wittig Reagents (in situ) - Common Organic Chemistry. Accessed January 14, 2026.
- Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. Accessed January 14, 2026.
- Minissale, M., Wintersteen Jr, S., & Venkitachalam, S. Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. Accessed January 14, 2026.
- University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. Accessed January 14, 2026.
- BenchChem. A Comparative Guide to Analytical Methods for Purity Determination of Tetraphenylphosphonium Chloride. Accessed January 14, 2026.
- Santa Cruz Biotechnology. (Methylthiomethyl)triphenylphosphonium chloride | CAS 1779-54-0. Accessed January 14, 2026.
- Guidechem. What is the synthesis method of (Methoxymethyl)
- PubChemLite. This compound (C20H20PS). Accessed January 14, 2026.
- Thermo Fisher Scientific. Certificate of analysis - (Methoxymethyl)triphenylphosphonium chloride 98+ %. Accessed January 14, 2026.
- NIH. Identification and physiological activity of (methoxymethyl)triphenylphosphonium chloride as a new phytotoxin isolated from Rhizoctonia solani AG-3 TB. Accessed January 14, 2026.
- YouTube.
- Chalikidi, P. N., et al. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. J. Org. Chem., 86, 9838-9846.
- ResearchGate. Microwave-assisted Wittig reaction of aldehydes and ketones with methoxymethyl(triphenyl)phosphonium chloride. Accessed January 14, 2026.
- Dalal Institute. Wittig Reaction. Accessed January 14, 2026.
- Oreate AI Blog. Research on Wittig Reagents and Their Applications in Organic Synthesis. Published January 7, 2026.
- TCI Chemicals.
- Sigma-Aldrich. Methyltriphenylphosphonium chloride 97 1031-15-8. Accessed January 14, 2026.
Sources
A Comparative Guide to the Application of ((Methylthio)methyl)triphenylphosphonium Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the efficient formation of carbon-carbon bonds remains a paramount objective. The homologation of aldehydes and ketones—the extension of a carbon chain by a single carbon atom—is a fundamental transformation, and various reagents have been developed to achieve this. Among these, ((Methylthio)methyl)triphenylphosphonium chloride has emerged as a potent tool, serving as a versatile formyl anion equivalent. This guide provides a comprehensive literature review of its successful applications, objectively comparing its performance with alternative methodologies and furnishing the supporting experimental data and protocols necessary for practical implementation.
Introduction: The Role of this compound as a Formyl Anion Equivalent
This compound is a phosphonium salt primarily utilized in the Wittig reaction.[1] Its reaction with an aldehyde or ketone yields a vinyl thioether, which can be subsequently hydrolyzed to afford a one-carbon homologated aldehyde. This two-step sequence provides a reliable method for chain extension and the introduction of a formyl group.
The core utility of this reagent lies in the generation of the corresponding phosphorus ylide, which acts as a nucleophilic methylene equivalent bearing a methylthio group. The presence of the sulfur atom influences the reactivity and stability of the ylide and the resulting vinyl thioether intermediate, offering distinct advantages and disadvantages compared to its oxygen-containing counterpart, (methoxymethyl)triphenylphosphonium chloride, and other formyl anion synthons.
The Wittig Olefination: Synthesis of Vinyl Thioethers
The primary application of this compound is in the Wittig olefination of carbonyl compounds. The reaction proceeds via the initial deprotonation of the phosphonium salt with a strong base to form the ylide, which then reacts with an aldehyde or ketone.
Comparison with (Methoxymethyl)triphenylphosphonium chloride
The oxygen analog, (methoxymethyl)triphenylphosphonium chloride, is a widely used reagent for the synthesis of enol ethers, which are also precursors to homologated aldehydes. The choice between the thio- and oxo-variants often depends on the specific substrate and desired reaction conditions.
| Feature | This compound | (Methoxymethyl)triphenylphosphonium chloride |
| Ylide Stability | Generally more stable due to the polarizability of sulfur. | Less stable, often requiring lower temperatures for ylide generation. |
| Reactivity | The ylide is typically less reactive than its oxygen counterpart. | The ylide is generally more reactive. |
| Byproduct | Triphenylphosphine sulfide | Triphenylphosphine oxide |
| Hydrolysis of Intermediate | Hydrolysis of vinyl thioethers to aldehydes can require specific conditions. | Hydrolysis of enol ethers to aldehydes is often straightforward. |
Hydrolysis of Vinyl Thioethers to Aldehydes
The conversion of the vinyl thioether intermediate to the final aldehyde product is a critical step. Various methods have been employed for this hydrolysis, often requiring specific reagents to facilitate the cleavage of the carbon-sulfur bond.
Experimental Protocol: General Procedure for the Hydrolysis of Vinyl Thioethers
A common method for the hydrolysis of vinyl thioethers involves the use of mercury(II) chloride in aqueous acetonitrile.
Materials:
-
Vinyl thioether
-
Mercury(II) chloride (HgCl₂)
-
Acetonitrile
-
Water
-
Calcium carbonate (CaCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the vinyl thioether in a mixture of acetonitrile and water.
-
Add mercury(II) chloride and calcium carbonate to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite.
-
Extract the filtrate with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the aldehyde by column chromatography if necessary.
Comparative Analysis with Alternative Formyl Anion Equivalents
While the thio-Wittig reagent is effective, other methods exist for the one-carbon homologation of carbonyl compounds. A prominent alternative is the Corey-Seebach reaction, which utilizes 1,3-dithianes as acyl anion equivalents.[2][3]
Comparison with the Corey-Seebach Reaction
| Feature | Wittig with this compound | Corey-Seebach Reaction |
| Starting Material | Aldehyde or Ketone | Aldehyde |
| Reagent | Phosphorus ylide | 1,3-Dithiane |
| Key Intermediate | Vinyl thioether | 2-Lithio-1,3-dithiane |
| Reaction Conditions | Generation of ylide with a strong base, followed by reaction with carbonyl. | Formation of dithiane, deprotonation with a strong base, alkylation, and deprotection. |
| Scope | Generally applicable to a wide range of aldehydes and ketones. | Primarily for the conversion of aldehydes to ketones or other functional groups. |
| Byproducts | Triphenylphosphine sulfide | Stoichiometric amounts of sulfur-containing byproducts. |
Conclusion and Future Outlook
This compound is a valuable reagent for the one-carbon homologation of aldehydes and ketones. Its application via the Wittig reaction provides a reliable route to vinyl thioethers, which can be subsequently hydrolyzed to the corresponding aldehydes. While it shares similarities with its oxygen-containing counterpart, the choice of reagent will depend on the specific synthetic challenge at hand, including substrate compatibility and desired reaction conditions.
Compared to other formyl anion equivalents like those employed in the Corey-Seebach reaction, the thio-Wittig reagent offers a more direct approach for the homologation of a broader range of carbonyl compounds. Future research in this area may focus on developing milder and more efficient methods for the hydrolysis of vinyl thioethers, as well as expanding the scope of the Wittig reaction with this reagent to include more complex and sterically hindered substrates. The development of catalytic versions of these transformations would also represent a significant advancement in the field.
References
-
Organic Chemistry Portal. Corey-Seebach Reaction. [Link]
-
Valiulin, R. A. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 28(11), 4487. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of ((Methylthio)methyl)triphenylphosphonium chloride
As researchers and scientists, our focus is rightfully on discovery and innovation. However, the integrity of our work extends beyond the bench to include the safe and responsible management of the chemical reagents we use daily. ((Methylthio)methyl)triphenylphosphonium chloride is a valuable reagent, particularly in synthetic organic chemistry for olefination reactions. Yet, its disposal requires a systematic approach grounded in safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the protection of ourselves, our colleagues, and the environment.
Hazard Identification: The "Why" Behind the Procedure
Before any disposal protocol can be established, a thorough understanding of the chemical's hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste container.
According to safety data sheets (SDS), this compound presents several key hazards:
-
Skin and Eye Irritation: The compound is classified as a skin irritant and can cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1]
-
Hygroscopic Nature: The solid readily absorbs moisture from the air.[1]
These properties necessitate careful handling in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
Pre-Disposal Planning & Waste Minimization
Effective waste management begins with thoughtful experiment planning. The most sustainable approach to chemical waste is to minimize its generation in the first place.
-
Accurate Calculations: Calculate the precise amount of reagent needed for your reaction to avoid purchasing excessive quantities that may expire.
-
Inventory Management: Maintain a meticulous chemical inventory to prevent the re-ordering of chemicals already in stock.
-
Scale Considerations: Where possible, perform reactions on the smallest scale that meets your experimental objectives.
Waste Segregation: A Critical Step for Safety
Proper segregation is the cornerstone of safe laboratory waste management. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires. Waste containing this compound must be treated as a distinct hazardous waste stream.
All waste materials that have come into contact with this chemical must be collected and disposed of as hazardous waste. This includes:
-
Unused or expired solid reagent
-
Reaction mixtures and solutions
-
Contaminated consumables (e.g., weighing paper, gloves, pipette tips)
-
Empty original containers
Never dispose of this chemical or its contaminated materials in the regular trash or down the sanitary sewer system.[2]
Waste Disposal Decision Workflow
The following diagram illustrates the logical flow for segregating waste generated from procedures involving this compound.
Caption: Waste segregation workflow for this compound.
Step-by-Step Disposal Procedures
Adherence to a standardized disposal protocol is essential for ensuring safety and regulatory compliance. Always operate under the guidance of your institution's Environmental Health and Safety (EHS) department.
Procedure for Solid Waste Disposal
(Unused reagent, contaminated gloves, weighing paper, etc.)
-
PPE: Don appropriate PPE (safety goggles, nitrile gloves, lab coat).
-
Containment: Carefully sweep any residual solid powder and contaminated items (e.g., weighing paper) into a designated, chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
Labeling: Securely close the container. Affix a "Hazardous Waste" label.[2][3] The label must include:
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[3][4] The SAA should be inspected weekly for any signs of leakage.[4]
Procedure for Liquid Waste Disposal
(Reaction mixtures, solvent rinses, etc.)
-
PPE: Wear appropriate PPE, including chemical splash goggles, gloves, and a lab coat.
-
Collection: Collect all liquid waste containing the reagent in a dedicated, leak-proof, and chemically compatible hazardous waste container with a screw-top cap.
-
Segregation: Do not mix this waste stream with other liquid wastes unless you have confirmed their compatibility. As a best practice, segregate halogenated and non-halogenated solvent waste streams.
-
Labeling: Label the container as "Hazardous Waste" with all the required information listed in the solid waste procedure, detailing all chemical components and their approximate percentages.[2][4]
-
Storage: Store the container in the SAA, ensuring the cap is securely fastened at all times except when adding waste.[4] Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[4]
Disposal of Empty Containers
The original reagent bottle is not considered "empty" in a regulatory sense until it has been properly decontaminated.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., methanol or acetone) three times.
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected and disposed of with the liquid waste stream.
-
Deface Label: After triple-rinsing, deface or remove the original manufacturer's label.
-
Final Disposal: The decontaminated container can now be disposed of as non-hazardous solid waste (e.g., in a designated glassware disposal box), in accordance with your institution's policies.
Regulatory Framework: The Bigger Picture
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][5][6] Laboratories typically operate as hazardous waste generators and must adhere to specific regulations regarding waste accumulation, storage, and disposal.[5][6] Many academic institutions operate under the "Subpart K" regulations, which provide an alternative framework for managing hazardous waste in laboratories.[7][8]
It is crucial to recognize that this guide provides general best practices. You must consult and follow the specific protocols established by your institution's EHS department , as they are tailored to comply with local, state, and federal regulations.[9] Your EHS office is your primary resource for waste container supplies, label requirements, and scheduling waste pick-ups.[2]
Summary of Disposal Information
For quick reference, the key disposal parameters are summarized below.
| Waste Type | Container | Key Actions |
| Solid Reagent & Contaminated Items | Labeled "Hazardous Solid Waste" container | Collect all contaminated materials; Seal and label container accurately; Store in SAA. |
| Liquid Reaction Mixtures & Rinsates | Labeled "Hazardous Liquid Waste" container | Collect in a compatible, sealed container; Do not overfill; List all components on the label; Store in SAA. |
| Empty Reagent Bottle | Glass Disposal Box (after decontamination) | Triple-rinse with a suitable solvent; Collect rinsate as hazardous liquid waste; Deface original label. |
| Contaminated Sharps | Puncture-proof "Sharps Waste" container | Place needles, broken glass, etc., directly into the sharps container. |
By integrating these procedures into your standard laboratory workflow, you contribute to a culture of safety and uphold your professional responsibility to protect our shared environment.
References
- Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. (n.d.). U.S. Environmental Protection Agency.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Hazardous Waste Management in the Laboratory. (2022, March 24). Lab Manager.
- Material Safety Data Sheet: (Methoxymethyl)triphenylphosphonium chloride. (n.d.). Szabo-Scandic.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency.
- SAFETY DATA SHEET: this compound. (2025, September 22). Thermo Fisher Scientific.
- How to Dispose of Chemical Waste. (n.d.). University of Texas at Austin Environmental Health and Safety.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. szabo-scandic.com [szabo-scandic.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
